molecular formula C40H43BrFN9O11S B15542604 TMX-2138

TMX-2138

Cat. No.: B15542604
M. Wt: 956.8 g/mol
InChI Key: FCFITSHNFYGDJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TMX-2138 is a useful research compound. Its molecular formula is C40H43BrFN9O11S and its molecular weight is 956.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C40H43BrFN9O11S

Molecular Weight

956.8 g/mol

IUPAC Name

2-[[5-bromo-2-[4-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethylsulfamoyl]anilino]pyrimidin-4-yl]amino]-6-fluorobenzamide

InChI

InChI=1S/C40H43BrFN9O11S/c41-27-23-45-40(50-36(27)48-30-6-2-4-28(42)34(30)35(43)53)47-24-7-9-25(10-8-24)63(57,58)46-14-16-60-18-20-62-22-21-61-19-17-59-15-13-44-29-5-1-3-26-33(29)39(56)51(38(26)55)31-11-12-32(52)49-37(31)54/h1-10,23,31,44,46H,11-22H2,(H2,43,53)(H,49,52,54)(H2,45,47,48,50)

InChI Key

FCFITSHNFYGDJJ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

ATI-2138: A Technical Deep Dive into its Dual Kinase Inhibition Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

WAYNE, Pa. – ATI-2138, an investigational oral covalent inhibitor, is generating significant interest within the scientific community for its novel mechanism of action targeting both Interleukin-2-inducible T cell kinase (ITK) and Janus kinase 3 (JAK3). Developed by Aclaris Therapeutics, this first-in-class dual inhibitor has demonstrated potential in the treatment of T cell-mediated autoimmune and inflammatory diseases. This technical guide provides an in-depth analysis of ATI-2138's core mechanism, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the targeted signaling pathways.

Core Mechanism of Action: Dual Covalent Inhibition of ITK and JAK3

ATI-2138 is a novel small molecule that acts as a potent, selective, and irreversible covalent inhibitor of both ITK and JAK3.[1][2] This dual-targeted approach is designed to interrupt key T cell signaling pathways, thereby modulating the inflammatory responses that drive a range of autoimmune disorders.[1]

Interleukin-2-inducible T cell kinase (ITK) is a crucial enzyme in the T cell receptor (TCR) signaling pathway. Its inhibition is intended to affect T cell differentiation and activation.[1]

Janus kinase 3 (JAK3) is a key signaling kinase that partners with JAK1 to mediate the effects of cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This signaling is vital for lymphocyte proliferation and activation.[1]

By covalently binding to and irreversibly inhibiting both ITK and JAK3, ATI-2138 aims to provide a more comprehensive blockade of the signaling cascades that lead to the activation and proliferation of pathogenic T cells, which are central to many autoimmune and inflammatory conditions.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for ATI-2138 from various preclinical and clinical studies.

Table 1: In Vitro Potency of ATI-2138

TargetAssay TypeMetricValue
ITKBiochemicalIC500.18 nM
TXKBiochemicalIC500.83 nM
JAK3BiochemicalIC500.52 nM
JAK1BiochemicalIC50>2200 nM
JAK2BiochemicalIC50>2200 nM
Tyk2BiochemicalIC50>2200 nM
Th17 CellsCellularIC50 (IL-17A, IL-21, TNF-α production)47 nM
IL-2 induced IFN-γHuman Whole BloodIC5010 nM
IL-15 induced IFN-γHuman Whole BloodIC507 nM

Table 2: Efficacy of ATI-2138 in Preclinical Models

Animal ModelDosingKey Findings
Mouse Collagen-Induced Arthritis100, 300, 1000 ppm in food92%, 99%, and 100% reduction in clinical arthritis scores, respectively.
Rat Adjuvant-Induced Arthritis10 and 30 mg/kg, oral49% and 68% reduction in inflammation; 51% and 74% reduction in histopathology scores.
Mouse T-Cell Transfer Colitis300 ppm in foodDose-dependent reduction in distal and proximal colon and ileum histopathology scores.

Table 3: Pharmacodynamic Effects in Phase 1 MAD Trial (Healthy Volunteers)

DoseDurationKey Findings
10mg to 80mg daily2 weeksDose-dependent inhibition of ITK and JAK3 exploratory PD biomarkers. Near maximal inhibition of T cell receptor function and cytokine signaling at 30 mg total daily dose.

Table 4: Efficacy in Phase 2a Trial (Atopic Dermatitis)

EndpointTimepointResult
Mean EASI Score ImprovementWeek 1260.5% (median = 76.8%)
Mean EASI Score ImprovementWeek 470.5% (median = 71.9%)
Mean EASI Score ImprovementWeek 870.7% (median = 76.3%)

Key Experimental Protocols

The following are detailed methodologies representative of the key experiments cited in the evaluation of ATI-2138.

In Vitro Kinase Inhibition Assay (ITK/JAK3)

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against ITK and JAK3.

  • Reagents and Materials:

    • Recombinant human ITK or JAK3 enzyme.

    • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

    • ATP at a concentration near the Km for each enzyme.

    • Substrate (e.g., a generic tyrosine kinase substrate peptide).

    • ATI-2138 serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay kit for detection.

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of ATI-2138 in kinase buffer.

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted ITK or JAK3 enzyme to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each concentration of ATI-2138 relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Collagen-Induced Arthritis (CIA) in Mice

This protocol outlines the induction and assessment of a collagen-induced arthritis model in mice to evaluate the in vivo efficacy of ATI-2138.

  • Animals and Reagents:

    • Male DBA/1 mice, 8-10 weeks old.

    • Bovine type II collagen.

    • Complete Freund's Adjuvant (CFA).

    • Incomplete Freund's Adjuvant (IFA).

    • ATI-2138 formulated for oral administration or mixed in chow.

  • Induction of Arthritis:

    • On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.

    • On day 21, administer a booster immunization with an emulsion of bovine type II collagen and IFA.

  • Treatment and Assessment:

    • Begin treatment with ATI-2138 or vehicle control at a specified time point (e.g., at the time of the booster immunization or upon the first signs of arthritis).

    • Monitor mice daily for the onset and severity of arthritis.

    • Score each paw for inflammation, swelling, and erythema using a standardized scoring system (e.g., 0-4 scale per paw, for a maximum score of 16 per mouse).

    • Measure paw thickness using a caliper.

    • At the end of the study, collect paws for histological analysis to assess joint damage, inflammation, and cartilage destruction.

T-Cell Transfer Model of Colitis

This protocol details the induction of colitis in immunodeficient mice via the transfer of naive T cells, a model used to assess the efficacy of ATI-2138 in inflammatory bowel disease.

  • Animals and Reagents:

    • Donor mice (e.g., wild-type C57BL/6).

    • Recipient immunodeficient mice (e.g., RAG1-/-).

    • Antibodies for cell sorting (e.g., anti-CD4, anti-CD45RB).

    • ATI-2138 formulated for oral administration or mixed in chow.

  • Induction of Colitis:

    • Isolate splenocytes from donor mice.

    • Enrich for CD4+ T cells using magnetic bead separation or flow cytometry.

    • Sort the CD4+ T cells into naive (CD45RBhigh) and regulatory (CD45RBlow) populations using fluorescence-activated cell sorting (FACS).

    • Inject a defined number of naive CD4+CD45RBhigh T cells intraperitoneally into the recipient immunodeficient mice.

  • Treatment and Assessment:

    • Begin treatment with ATI-2138 or vehicle control at a specified time point (e.g., at the time of cell transfer or after the onset of clinical signs).

    • Monitor mice weekly for weight loss and signs of colitis (e.g., hunched posture, piloerection, diarrhea).

    • At the end of the study, sacrifice the mice and collect the colons.

    • Measure colon length and weight.

    • Perform histological analysis of colon sections to assess inflammation, epithelial hyperplasia, and cellular infiltration.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways targeted by ATI-2138 and a conceptual workflow of its evaluation.

ITK_Signaling_Pathway TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCG1 PLCγ1 ITK->PLCG1 DAG_IP3 DAG / IP3 PLCG1->DAG_IP3 NFAT_NFkB_AP1 NFAT, NF-κB, AP-1 Activation DAG_IP3->NFAT_NFkB_AP1 Cytokine_Production Cytokine Production (e.g., IL-2, IFN-γ) NFAT_NFkB_AP1->Cytokine_Production ATI2138 ATI-2138 ATI2138->ITK

Caption: Inhibition of the ITK Signaling Pathway by ATI-2138.

JAK3_Signaling_Pathway Cytokine Cytokine (e.g., IL-2, IL-15) Receptor γc Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 JAK3 JAK3 Receptor->JAK3 STAT5 STAT5 JAK1->STAT5 P JAK3->STAT5 P pSTAT5 pSTAT5 STAT5_Dimer STAT5 Dimer pSTAT5->STAT5_Dimer Nucleus Nucleus STAT5_Dimer->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression ATI2138 ATI-2138 ATI2138->JAK3

Caption: Inhibition of the JAK3 Signaling Pathway by ATI-2138.

Experimental_Workflow Biochemical Biochemical Assays (Kinase Inhibition, IC50) Cellular Cellular Assays (Signaling, Cytokine Release) Biochemical->Cellular Potency & Selectivity Preclinical Preclinical Models (Arthritis, Colitis) Cellular->Preclinical Cellular Efficacy Phase1 Phase 1 Clinical Trial (Healthy Volunteers - PK/PD) Preclinical->Phase1 In Vivo Proof of Concept Phase2 Phase 2a Clinical Trial (Atopic Dermatitis - Efficacy) Phase1->Phase2 Safety & Dose Finding Future Future Development (Other T-cell mediated diseases) Phase2->Future Clinical Proof of Concept

Caption: ATI-2138 Development and Evaluation Workflow.

Conclusion

ATI-2138 represents a promising therapeutic candidate with a unique dual mechanism of action that potently and irreversibly inhibits both ITK and JAK3. The preclinical and early clinical data suggest that this approach effectively modulates T cell-mediated inflammation and translates to clinical efficacy in atopic dermatitis. Further investigation in other autoimmune and inflammatory diseases is warranted to fully elucidate the therapeutic potential of this novel dual kinase inhibitor.

References

An In-depth Technical Guide to ATI-2138: A Novel Dual Inhibitor of ITK and JAK3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Wayne, PA – February 12, 2025 – ATI-2138 is an investigational, orally administered, covalent small molecule designed to dually inhibit Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2] Developed by Aclaris Therapeutics, this novel compound is engineered to interrupt T-cell signaling, offering a potential therapeutic approach for a range of T-cell mediated autoimmune and inflammatory diseases.[2][3] Preclinical and clinical data suggest that by targeting both the T-cell receptor (TCR) pathway via ITK and cytokine signaling through JAK3, ATI-2138 may offer a comprehensive immunomodulatory effect.[4][5]

Core Mechanism of Action

ATI-2138 is designed to potently and selectively block both ITK and JAK3.[2] Through this dual mechanism, it has been shown in preclinical studies to effectively inhibit the activity of Th1, Th2, and Th17 cells, which are key T-cell subtypes implicated in a wide array of autoimmune, chronic inflammatory, and allergic diseases such as atopic dermatitis, alopecia areata, and vitiligo.[2][4]

The molecule is designed to interact with the ATP binding site and covalently modify CYS442 in ITK and CYS909 in JAK3.[6] This irreversible binding leads to sustained inhibition of these key signaling kinases.[7]

Signaling Pathways

The dual inhibition of ITK and JAK3 by ATI-2138 targets two critical pathways in T-cell activation and proliferation.

cluster_TCR T-Cell Receptor (TCR) Signaling cluster_Cytokine Common γ-chain Cytokine Signaling TCR TCR Engagement ITK ITK TCR->ITK PLCg1 PLCγ1 ITK->PLCg1 IP3_DAG IP3 / DAG PLCg1->IP3_DAG NFAT_AP1 NFAT / AP-1 Activation IP3_DAG->NFAT_AP1 Cytokine_Production Cytokine Production NFAT_AP1->Cytokine_Production Cytokine IL-2, IL-4, IL-7, IL-9, IL-15, IL-21 Receptor γc Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 STAT5 STAT5 JAK3->STAT5 Gene_Transcription Gene Transcription STAT5->Gene_Transcription Proliferation T-Cell Proliferation & Survival Gene_Transcription->Proliferation ATI2138 ATI-2138 ATI2138->ITK Inhibits ATI2138->JAK3 Inhibits

Figure 1: Dual Inhibition of ITK and JAK3 Signaling by ATI-2138.

Quantitative Data Summary

Biochemical and Cellular Potency

ATI-2138 has demonstrated potent and selective inhibition of ITK and JAK3 in various assays.

TargetAssay TypeIC50 (nM)Reference
ITKBiochemical0.18[3]
TXKBiochemical0.83[3]
JAK3Biochemical0.52[3]
JAK1Biochemical>2200[3]
JAK2Biochemical>2200[3]
Tyk2Biochemical>2200[3]
ITK (Cellular)Anti-CD3 induced IFNγ production~2.5 (EC50)
JAK3 (Cellular)IL-2 stimulated STAT5 phosphorylation23.1[4]
Th17 Cytokines (IL-17A, IL-21, TNF-α)Cellular47[3]
Preclinical Efficacy in Animal Models

ATI-2138 has shown disease-modifying activity in rodent models of arthritis and colitis.[7]

Animal ModelTreatmentDoseKey FindingsReference
Collagen-Induced Arthritis (Mouse)ATI-2138 in food100, 300, 1000 ppmSignificant reduction in clinical arthritis scores (92%, 99%, and 100% reduction, respectively)[3]
Adjuvant-Induced Arthritis (Rat)Oral ATI-213810, 30 mg/kg49% and 68% reduction in inflammation; 51% and 74% reduction in histopathology scores, respectively[3]
Adoptive T-Cell Transfer Colitis (Mouse)ATI-2138 in food300 ppmDose-dependent reduction in colon and ileum histopathology scores and marked inhibition of pro-inflammatory cytokines[3]
Clinical Trial Results

Phase 1 Multiple Ascending Dose (MAD) Study in Healthy Volunteers [8]

  • Design: 60 healthy subjects in six dosing cohorts (10mg to 80mg daily for two weeks), with 8 active and 2 placebo participants per arm.[8]

  • Safety: Generally well-tolerated at all doses with no serious adverse events reported.[8]

  • Pharmacokinetics: Dose-proportional pharmacokinetics.[8]

  • Pharmacodynamics: Dose-dependent inhibition of both ITK and JAK3 exploratory biomarkers, with maximal inhibition of T-cell receptor function and cytokine signaling at the 30 mg total daily dose.[8]

Phase 2a Open-Label Study in Moderate-to-Severe Atopic Dermatitis (AD) [9][10]

  • Design: Open-label, single-arm study of 10mg ATI-2138 administered twice daily for 12 weeks in 14 patients.[9][10]

  • Primary Endpoint (Safety): Very well-tolerated with no severe adverse events or treatment discontinuations due to adverse events. The majority of adverse events were mild and resolved spontaneously.[9]

  • Secondary Endpoint (Efficacy):

    • EASI Score: Mean improvement of 60.5% at week 12.

    • PP-NRS (Itch Score): Clinically meaningful improvements from baseline.

Experimental Protocols

Biochemical Kinase Assays (General Protocol)

Biochemical kinase assays are performed to determine the direct inhibitory activity of a compound on a purified enzyme. A general protocol involves:

  • Reagents and Materials: Purified recombinant kinase (e.g., ITK, JAK3), kinase buffer, ATP, and a substrate peptide.

  • Procedure:

    • The kinase, substrate, and varying concentrations of the inhibitor (ATI-2138) are incubated in the kinase buffer.

    • The reaction is initiated by the addition of ATP.

    • After a set incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified, typically using methods like radiometric assays (incorporation of ³²P-ATP) or fluorescence-based assays.

  • Data Analysis: The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is calculated.

cluster_setup Assay Setup Kinase Purified Kinase (ITK or JAK3) Incubation1 Incubate Kinase->Incubation1 Substrate Substrate Peptide Substrate->Incubation1 Inhibitor ATI-2138 (Varying Concentrations) Inhibitor->Incubation1 ATP Add ATP (Initiate Reaction) Incubation1->ATP Incubation2 Incubate ATP->Incubation2 Stop Stop Reaction Incubation2->Stop Quantify Quantify Phosphorylation Stop->Quantify IC50 Calculate IC50 Quantify->IC50

Figure 2: General Workflow for an In Vitro Kinase Assay.
Cellular Phospho-STAT5 Assay (General Protocol)

This assay measures the inhibition of cytokine-induced STAT5 phosphorylation in cells.

  • Cells: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., Kit 225) are typically used.[11]

  • Procedure:

    • Cells are pre-incubated with varying concentrations of ATI-2138.

    • Cells are then stimulated with a cytokine that signals through the JAK3 pathway, such as IL-2.[4]

    • After a short stimulation period, the cells are fixed and permeabilized.

    • The cells are then stained with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).

    • The levels of pSTAT5 are quantified by flow cytometry.

  • Data Analysis: The concentration of ATI-2138 that inhibits 50% of the cytokine-induced pSTAT5 signal (IC50) is determined.

Collagen-Induced Arthritis (CIA) Mouse Model (General Protocol)

The CIA model is a widely used preclinical model for rheumatoid arthritis.[12]

  • Animals: DBA/1 mice are commonly used as they are highly susceptible.[13]

  • Induction of Arthritis:

    • Mice are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).[13]

    • A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days after the primary immunization.[13]

  • Treatment: ATI-2138 is administered orally, often mixed in the chow.[3]

  • Assessment: The severity of arthritis is monitored by visually scoring the paws for redness, swelling, and joint deformity. Histopathological analysis of the joints is performed at the end of the study.

Adoptive T-Cell Transfer Model of Colitis (General Protocol)

This model is used to study T-cell-driven intestinal inflammation, mimicking aspects of inflammatory bowel disease.[1]

  • Animals: Naïve T-cells (CD4+CD45RBhigh) are isolated from the spleens of healthy donor mice (e.g., C57BL/6). These cells are then injected into immunodeficient recipient mice (e.g., RAG1-/-).[14]

  • Disease Development: The transferred T-cells expand and induce a progressive colitis in the recipient mice over several weeks.[1]

  • Treatment: ATI-2138 is administered, for example, in the diet.[3]

  • Assessment: Disease progression is monitored by weight loss and signs of diarrhea. At the end of the study, the colon is examined for inflammation, and histopathological scoring is performed. Cytokine levels in the colon can also be measured.[1]

Phase 2a Clinical Trial in Atopic Dermatitis (NCT06585202)
  • Study Design: An open-label, single-arm study to evaluate the safety, tolerability, pharmacokinetics, efficacy, and pharmacodynamics of ATI-2138 in adult participants with moderate to severe atopic dermatitis.[7][15]

  • Intervention: 10mg of ATI-2138 administered orally twice daily for 12 weeks.[9]

  • Primary Outcome Measures: Incidence of treatment-emergent adverse events.[10]

  • Secondary Outcome Measures:

    • Eczema Area and Severity Index (EASI) score[10]

    • Peak Pruritus Numerical Rating Scale (PP-NRS)[10]

    • Pharmacokinetic parameters of ATI-2138[10]

    • Changes in biomarkers related to ITK and JAK3 signaling pathways[10]

Screening Screening Enrollment Enrollment (n=14) Screening->Enrollment Treatment Treatment (ATI-2138 10mg BID for 12 Weeks) Enrollment->Treatment FollowUp Follow-up Treatment->FollowUp Analysis Data Analysis FollowUp->Analysis

Figure 3: Workflow of the Phase 2a Clinical Trial (NCT06585202).

References

ATI-2138: A Technical Guide to a Novel Dual ITK/JAK3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATI-2138 is an investigational, orally administered, covalent inhibitor that demonstrates potent and selective dual activity against Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2] This unique mechanism of action positions ATI-2138 as a promising therapeutic candidate for a range of T-cell-mediated autoimmune and inflammatory diseases.[2] By targeting both the T-cell receptor (TCR) signaling pathway via ITK inhibition and cytokine signaling through the common gamma chain (γc) via JAK3 inhibition, ATI-2138 offers a comprehensive approach to modulating aberrant T-cell activity.[2] This technical guide provides an in-depth overview of the preclinical and clinical data available for ATI-2138, detailed experimental methodologies, and a visual representation of the relevant biological pathways and experimental workflows.

Mechanism of Action

ATI-2138 is a covalent inhibitor, indicating that it forms a permanent bond with its target enzymes, leading to irreversible inhibition.[1] This dual inhibitor interrupts T-cell signaling by targeting two critical kinases:

  • Interleukin-2-inducible T-cell kinase (ITK): A member of the Tec family of non-receptor tyrosine kinases, ITK is a key component of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, ITK is activated and plays a crucial role in T-cell activation, differentiation, and the production of inflammatory cytokines.

  • Janus kinase 3 (JAK3): This non-receptor tyrosine kinase is predominantly expressed in hematopoietic cells and associates with the common gamma chain (γc) of cytokine receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3] The JAK3/STAT signaling pathway is vital for the proliferation and survival of lymphocytes, including T-cells, B-cells, and Natural Killer (NK) cells.

By simultaneously inhibiting both ITK and JAK3, ATI-2138 has the potential to more effectively suppress the pathological T-cell responses that drive a variety of autoimmune diseases.[2]

Quantitative Data

The following tables summarize the key quantitative data for ATI-2138 from biochemical, cellular, and in vivo studies.

Table 1: Biochemical Inhibitory Activity of ATI-2138

Target KinaseIC50 (nM)Notes
ITK0.18[1]High potency for a primary target.
JAK30.52[1]High potency for a primary target.
TXK0.83[1]Another Tec family kinase, also inhibited.
JAK1>2200[1]Demonstrates high selectivity over other JAK family members.
JAK2>2200[1]Demonstrates high selectivity over other JAK family members.
Tyk2>2200[1]Demonstrates high selectivity over other JAK family members.
BTK-27-fold less potent inhibition compared to ITK.[1]

Table 2: Cellular Activity of ATI-2138

AssayCell TypeIC50 (nM)
IL-2-stimulated STAT5 phosphorylationHuman PBMCs23.1[1]
Anti-CD3-induced PLCγ1 phosphorylationHuman PBMCs7.6[1]
Anti-CD3-stimulated IL-2 productionHuman PBMCs8.6[1]
IL-15-induced IFNγ productionHuman PBMCs2.6[1]
Th17 cell cytokine (IL-17A, IL-21, TNF-α) productionHuman Th17 cells47[1]
IL-2-induced IFNγ productionHuman whole blood10[1]
IL-15-induced IFNγ productionHuman whole blood7[1]

Table 3: In Vivo Efficacy of ATI-2138 in Animal Models

Animal ModelDosingKey Findings
Collagen-Induced Arthritis (Mouse)100, 300, and 1000 ppm in chowSignificant reduction in clinical arthritis scores.
Adjuvant-Induced Arthritis (Rat)10 and 30 mg/kg oral administration49% and 68% reduction in inflammation, respectively.
Adoptive T-cell Transfer Colitis (Mouse)300 ppm in chowDose-dependent reduction in colon and ileum histopathology scores.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of ATI-2138.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

  • Compound Preparation: A serial dilution of ATI-2138 is prepared in DMSO. This is further diluted in the kinase assay buffer to achieve the desired final concentrations, ensuring the final DMSO concentration does not exceed 1%.

  • Kinase Reaction Setup:

    • 5 µL of the diluted ATI-2138 or vehicle control is added to the wells of a white, opaque 96-well or 384-well plate.

    • 10 µL of a 2X kinase/substrate mixture (containing the purified ITK or JAK3 enzyme and its specific peptide substrate in kinase assay buffer) is added to each well.

    • The plate is pre-incubated at room temperature for 10 minutes.

  • Initiation of Kinase Reaction: 10 µL of a 2X ATP solution is added to each well to start the reaction. The final ATP concentration is typically at or near the Km for the specific kinase. The plate is then incubated at 30°C for 60 minutes.

  • Termination of Kinase Reaction and ADP Detection:

    • 25 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated at room temperature for 40 minutes.[4][5]

  • Luminescence Signal Generation: 50 µL of Kinase Detection Reagent is added to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. The plate is incubated at room temperature for 30-60 minutes.[5]

  • Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition is plotted against the logarithm of the ATI-2138 concentration to determine the IC50 value.[4]

Cellular Phospho-STAT5 Flow Cytometry Assay

This assay measures the phosphorylation of STAT5 in response to cytokine stimulation, a key downstream event in the JAK3 signaling pathway.

  • Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated and may be starved of cytokines for a period to reduce baseline phosphorylation.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of ATI-2138 or a vehicle control.

  • Cytokine Stimulation: Cells are stimulated with a cytokine that signals through the common gamma chain, such as IL-2 or IL-15, for a short period (e.g., 15-20 minutes) at 37°C to induce STAT5 phosphorylation.[6][7]

  • Fixation and Permeabilization:

    • The stimulation is stopped by fixing the cells with a formaldehyde-based fixation buffer.[6]

    • Following fixation, the cells are permeabilized, often with methanol, to allow for intracellular antibody staining.[6]

  • Antibody Staining: The permeabilized cells are stained with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).[6] Co-staining with antibodies against cell surface markers (e.g., CD4, CD8) can be performed to identify specific T-cell subsets.

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to quantify the level of pSTAT5 in the different cell populations.

  • Data Analysis: The median fluorescence intensity of the pSTAT5 signal is determined for each concentration of ATI-2138. These values are then used to calculate the IC50 for the inhibition of STAT5 phosphorylation.

T-cell Cytokine Production Inhibition Assay

This assay assesses the ability of ATI-2138 to inhibit the production of inflammatory cytokines by activated T-cells.

  • T-cell Isolation and Culture: Specific T-cell subsets, such as Th17 cells, are isolated from human PBMCs and cultured under conditions that promote their differentiation and maintenance.

  • Compound Treatment: The cultured T-cells are treated with various concentrations of ATI-2138 or a vehicle control.

  • T-cell Activation: The T-cells are then activated to produce cytokines. This is typically achieved by stimulating the T-cell receptor using anti-CD3 and anti-CD28 antibodies.

  • Cytokine Measurement: After an appropriate incubation period (e.g., 24-72 hours), the cell culture supernatants are collected. The concentrations of secreted cytokines, such as IL-17A, IL-21, and TNF-α, are measured using a sensitive immunoassay, most commonly an Enzyme-Linked Immunosorbent Assay (ELISA).[8][9]

  • Data Analysis: The cytokine concentrations are plotted against the corresponding ATI-2138 concentrations to determine the IC50 for the inhibition of each cytokine.

Collagen-Induced Arthritis (CIA) Mouse Model

This is a widely used preclinical model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.

  • Induction of Arthritis:

    • DBA/1J mice (typically 7-8 weeks old) are immunized at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).[10][11][12]

    • A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the initial immunization.[10][11]

  • Drug Administration: Treatment with ATI-2138, a positive control (e.g., a known anti-arthritic agent), or a vehicle control is initiated. For ATI-2138, this has been administered by incorporating it into the rodent chow at specified concentrations (e.g., 100, 300, 1000 ppm).

  • Clinical Assessment: The development and severity of arthritis are monitored regularly by visually scoring each paw based on the degree of inflammation and swelling. A clinical score is assigned to each paw, and the total score per animal is calculated.[12]

  • Histopathological Analysis: At the end of the study, the joints are collected, fixed, and processed for histological examination to assess the degree of inflammation, cartilage damage, and bone erosion.

  • Data Analysis: The clinical scores and histopathology scores are compared between the different treatment groups to determine the efficacy of ATI-2138.

Adoptive T-cell Transfer Colitis Model

This model is used to study T-cell-mediated intestinal inflammation, mimicking aspects of inflammatory bowel disease.

  • Induction of Colitis:

    • A specific population of naive T-cells (CD4+CD45RBhigh) is isolated from the spleens of immunocompetent donor mice.[13][14]

    • These naive T-cells are then injected into immunodeficient recipient mice (e.g., RAG knockout or SCID mice) that lack their own T and B cells.[13][14]

    • The transferred naive T-cells become activated in the gut of the recipient mice, leading to the development of colitis over several weeks.[13]

  • Drug Administration: Treatment with ATI-2138 or a vehicle control is administered, for example, through medicated chow.

  • Monitoring of Disease: The mice are monitored for clinical signs of colitis, including weight loss, stool consistency, and rectal bleeding. A disease activity index (DAI) is often calculated based on these parameters.

  • Data Analysis: The DAI scores, colon measurements, and histopathology scores are compared between the treatment groups to evaluate the efficacy of ATI-2138 in ameliorating colitis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by ATI-2138 and the general workflows of the experimental protocols described above.

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck pMHC pMHC pMHC->TCR Antigen Presentation ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKCθ DAG->PKC NFAT NFAT Activation Ca_Release->NFAT NFkB NF-κB Activation PKC->NFkB ATI2138 ATI-2138 ATI2138->ITK

Caption: ITK Signaling Pathway Inhibition by ATI-2138.

JAK3_Signaling_Pathway Cytokine Cytokine (e.g., IL-2) Receptor γc Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 associates JAK3 JAK3 Receptor->JAK3 associates STAT5 STAT5 Receptor->STAT5 recruits JAK1->JAK3 trans-phosphorylation JAK3->Receptor Phosphorylation JAK3->STAT5 Phosphorylation pSTAT5 pSTAT5 STAT5->pSTAT5 Dimerization Dimerization pSTAT5->Dimerization Nucleus Nucleus Dimerization->Nucleus translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression ATI2138 ATI-2138 ATI2138->JAK3

Caption: JAK3 Signaling Pathway Inhibition by ATI-2138.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials Kinase_Assay Kinase Inhibition Assay (e.g., ADP-Glo) Cellular_Assay Cellular Signaling Assay (e.g., pSTAT5 Flow Cytometry) Cytokine_Assay Cytokine Production Assay (e.g., ELISA) Arthritis_Model Collagen-Induced Arthritis (Mouse/Rat) Cellular_Assay->Arthritis_Model Translational Efficacy Colitis_Model Adoptive Transfer Colitis (Mouse) Phase1 Phase 1 (Safety, PK/PD in Healthy Volunteers) Arthritis_Model->Phase1 Clinical Development Phase2a Phase 2a (Proof-of-Concept in Patients) Phase1->Phase2a

Caption: General Experimental Workflow for ATI-2138 Characterization.

Conclusion

ATI-2138 is a potent and selective dual inhibitor of ITK and JAK3, demonstrating a promising profile for the treatment of T-cell-mediated autoimmune and inflammatory diseases. The preclinical data highlights its ability to effectively suppress key inflammatory pathways in both in vitro and in vivo models. Early clinical trial results have shown a favorable safety and tolerability profile. The unique dual mechanism of targeting both TCR and cytokine signaling pathways suggests that ATI-2138 could offer a significant therapeutic advantage over agents with single-target mechanisms. Further clinical development is warranted to fully elucidate the therapeutic potential of this novel compound.

References

ATI-2138: A Dual ITK/JAK3 Inhibitor for T Cell-Mediated Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: ATI-2138 is a novel, orally administered, covalent inhibitor that potently and selectively targets both Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2][3] This dual mechanism of action is designed to interrupt key T cell signaling pathways, offering a promising therapeutic strategy for a range of T cell-mediated autoimmune and inflammatory diseases.[2][4][5] Preclinical and clinical data have demonstrated its potential in modulating the aberrant immune responses that underpin these conditions. This document provides a comprehensive overview of the technical data available for ATI-2138, including its mechanism of action, preclinical efficacy, and clinical development.

Core Mechanism of Action

ATI-2138 is designed to treat T cell-mediated autoimmune disorders by simultaneously inhibiting two key intracellular signaling kinases: ITK and JAK3.[1]

  • ITK Inhibition: ITK is a member of the Tec family of kinases and plays a crucial role in T cell receptor (TCR) signaling.[6][7] Inhibition of ITK can modulate T cell activation and differentiation.

  • JAK3 Inhibition: JAK3 is a critical component of the signaling pathway for cytokines that use the common gamma chain (γc) receptor, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This pathway is essential for the proliferation and activation of lymphocytes. By forming a heterodimer with JAK1, JAK3 phosphorylates STAT5, leading to downstream gene transcription. ATI-2138 selectively inhibits JAK3 over other JAK family members, which may reduce the risk of side effects associated with broader JAK inhibition, such as anemia linked to JAK2 inhibition.[8]

This dual inhibition offers a more comprehensive approach to suppressing the dysregulated immune responses seen in autoimmune diseases compared to single-target therapies.[4]

Caption: ATI-2138 dual inhibition of ITK and JAK3 signaling pathways in T cells.

Quantitative Data

ATI-2138 demonstrates potent and selective inhibition of its target kinases. Its potency is notably greater for ITK compared to the similar drug, ritlecitinib.[1]

Table 1: Kinase Inhibition Profile (IC50, nM)

Kinase ATI-2138 Ritlecitinib
ITK 0.18 7.3
TXK 0.83 4.13
JAK3 0.52 1.8
JAK1 >2200 -
JAK2 >2200 -
Tyk2 >2200 -

Data sourced from BioWorld, 2024.[1]

In human peripheral blood mononuclear cells (PBMCs) and whole blood, ATI-2138 effectively inhibited key cytokine production and signaling pathways.

Table 2: Cellular Activity in Human Immune Cells (IC50)

Assay Cell Type Measurement ATI-2138 (nM) Ritlecitinib (nM)
Th17 Cytokine Production Th17 Cells IL-17A, IL-21, TNF-α 47 760
IFN-γ Production Whole Blood IL-2-induced 10 -
IFN-γ Production Whole Blood IL-15-induced 7 -

Data sourced from BioWorld, 2024.[1]

ATI-2138 has shown significant disease-modifying activity in rodent models of arthritis and colitis.[3]

Table 3: Efficacy in Rodent Autoimmune Models

Model Species Treatment Key Results
Collagen-Induced Arthritis Mouse 100, 300, 1000 ppm in food 92%, 99%, and 100% reduction in clinical arthritis scores, respectively.[1]
Adjuvant-Induced Arthritis Rat 10, 30 mg/kg oral 49% and 68% reduction in inflammation, respectively. 51% and 74% reduction in histopathology scores.[1]
TCT Model of Colitis Mouse 300 ppm in food Dose-dependent reduction in colon and ileum histopathology scores; marked inhibition of pro-inflammatory cytokines.[1]

Data sourced from BioWorld, 2024.[1]

ATI-2138 has been evaluated in Phase 1 and Phase 2a clinical trials, demonstrating a favorable safety profile and clinical efficacy.

Table 4: Phase 2a Atopic Dermatitis Trial Results (10mg BID, 12 weeks)

Endpoint Timepoint Result
Mean EASI Score Improvement Week 4 70.5%
Week 8 70.7%
Week 12 60.5%

EASI: Eczema Area and Severity Index. Data from a study in 10 patients.[9]

In a Phase 1 study in healthy volunteers, ATI-2138 was generally well-tolerated at doses from 10mg to 80mg daily for two weeks, with no serious adverse events reported.[10] The study showed dose-proportional pharmacokinetics and dose-dependent inhibition of both ITK and JAK3 biomarkers.[10]

Experimental Protocols and Workflows

While detailed, step-by-step protocols are proprietary or found within full-text publications, the methodologies can be summarized based on available information.

Preclinical efficacy was assessed in established rodent models of human autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease.

cluster_setup cluster_treatment cluster_assessment Induction Induce Disease (e.g., Collagen for Arthritis, Adoptive T-Cell Transfer for Colitis) Grouping Randomize Animals into Treatment Groups (Vehicle, ATI-2138, Comparator) Induction->Grouping Dosing Administer Treatment (e.g., Oral Gavage, Medicated Chow) Grouping->Dosing Monitoring Monitor Clinical Scores (e.g., Arthritis Index, Body Weight) Dosing->Monitoring Throughout Study Termination Study Termination & Sample Collection (Plasma, Tissue) Monitoring->Termination Analysis Histopathology & Biomarker Analysis (e.g., Cytokines) Termination->Analysis

Caption: Generalized workflow for preclinical efficacy studies of ATI-2138.

  • Collagen-Induced Arthritis (CIA) in Mice: This is a standard model for rheumatoid arthritis. Arthritis is induced by immunization with type II collagen. Animals are then treated with ATI-2138 mixed in their food, and disease progression is monitored using a clinical scoring system that assesses paw swelling.[1]

  • Adjuvant-Induced Arthritis (AIA) in Rats: Another common model for arthritis, induced by injection of an adjuvant. Inflammation and histopathology are the key endpoints measured after oral administration of the drug.[1]

  • Adoptive T-Cell Transfer (TCT) Model of Colitis: This model mimics inflammatory bowel disease. Disease is induced by transferring specific T-cell populations into immunodeficient mice. The efficacy of ATI-2138 is evaluated by examining intestinal histopathology and inflammatory cytokine levels.[1][3]

Aclaris Therapeutics conducted a Phase 2a trial to evaluate ATI-2138 in patients with moderate-to-severe atopic dermatitis.[2][5]

cluster_trial Phase 2a Open-Label Trial Workflow (N≈15) cluster_endpoints Endpoints Screening Patient Screening (Moderate-to-Severe AD) Enrollment Enrollment & Baseline Assessment Screening->Enrollment Treatment Treatment Period (12 Weeks) ATI-2138 10mg BID Enrollment->Treatment FollowUp End of Treatment Assessments Treatment->FollowUp Primary Primary: Safety & Tolerability Secondary Secondary: Efficacy (EASI, vIGA) PK/PD DataAnalysis Data Analysis (Safety & Efficacy) FollowUp->DataAnalysis

Caption: Workflow for the Phase 2a clinical trial of ATI-2138 in atopic dermatitis.

  • Study Design: An open-label, single-arm study conducted in the United States.[2][9]

  • Patient Population: Approximately 15 adult subjects with moderate-to-severe atopic dermatitis.[2][11]

  • Treatment: ATI-2138 administered orally for 12 weeks.[2]

  • Primary Endpoints: Safety and tolerability parameters.[2]

  • Secondary Endpoints: Efficacy measures including Eczema Area and Severity Index (EASI-50, -75, -90), Validated Investigator Global Assessment (vIGA), and body surface area (BSA) response. Pharmacokinetics (PK) and pharmacodynamics (PD) were also assessed.[2][5]

Conclusion and Future Directions

ATI-2138 is a potent, selective, dual inhibitor of ITK and JAK3 with a promising profile for the treatment of T cell-mediated autoimmune diseases.[1][2] It has demonstrated significant efficacy in multiple preclinical models of chronic inflammation and a favorable safety and efficacy signal in early clinical trials for atopic dermatitis.[3][6][9] The dual mechanism of action suggests potential for broad applicability across various immuno-inflammatory conditions.[4]

Based on the strong preclinical and clinical data, further development is planned, including for alopecia areata and potentially other T cell-mediated diseases like ulcerative colitis.[6][10] The results from these ongoing and future studies will be critical in defining the therapeutic role of ATI-2138 in the management of autoimmune diseases.

References

The Discovery and Development of ATI-2138: A Dual ITK/JAK3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ATI-2138 is a novel, orally administered, covalent inhibitor that potently and selectively targets both Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3). This dual mechanism of action positions ATI-2138 as a promising therapeutic candidate for a range of T-cell-mediated autoimmune and inflammatory diseases. By simultaneously blocking two key signaling pathways in lymphocytes, ATI-2138 effectively modulates T-cell activation, differentiation, and proliferation. This whitepaper provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of ATI-2138, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological and experimental workflows.

Introduction

T-cell dysregulation is a central pathological feature of numerous autoimmune and inflammatory disorders. Key signaling pathways that govern T-cell function therefore represent attractive targets for therapeutic intervention. Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of kinases, is crucial for T-cell receptor (TCR) signaling, which is the primary pathway for T-cell activation. Janus kinase 3 (JAK3) is a critical component of the signaling cascade for cytokines that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are essential for the proliferation and survival of lymphocytes.

ATI-2138 was developed by Aclaris Therapeutics as a dual inhibitor of ITK and JAK3, with the rationale that concurrently targeting both TCR and γc cytokine signaling would result in a more profound and comprehensive immunomodulatory effect than targeting either pathway alone.[1][2] This document details the preclinical and clinical data that support the therapeutic potential of ATI-2138.

Mechanism of Action

ATI-2138 is a covalent inhibitor that forms an irreversible bond with a cysteine residue in the active site of both ITK (Cys442) and JAK3 (Cys909).[3] This covalent binding leads to sustained inhibition of kinase activity. The dual inhibition of ITK and JAK3 by ATI-2138 results in the interruption of two critical signaling pathways in T-cells and other lymphocytes.

Signaling Pathways

The following diagram illustrates the signaling pathways targeted by ATI-2138.

ATI-2138_Mechanism_of_Action cluster_TCR T-Cell Receptor (TCR) Signaling cluster_Cytokine Common Gamma Chain (γc) Cytokine Signaling TCR TCR ITK ITK TCR->ITK Activation T-Cell Activation, Proliferation, Differentiation ITK->Activation Cytokine γc Cytokines (e.g., IL-2, IL-15) Receptor γc Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 STAT5 STAT5 JAK3->STAT5 pSTAT5 pSTAT5 STAT5->pSTAT5 Proliferation Lymphocyte Proliferation & Survival pSTAT5->Proliferation ATI2138 ATI-2138 ATI2138->ITK ATI2138->JAK3

Figure 1: Mechanism of Action of ATI-2138.

Preclinical Development

The preclinical development of ATI-2138 involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.

Biochemical and Cellular Potency

ATI-2138 demonstrated potent and selective inhibition of ITK and JAK3 in both biochemical and cellular assays.

Table 1: Biochemical Potency of ATI-2138

KinaseATI-2138 IC50 (nM)Ritlecitinib IC50 (nM)
ITK0.18[4]7.3[4]
TXK0.83[4]4.13[4]
JAK30.52[4]1.8[4]
JAK1>2200[4]-
JAK2>2200[4]-
Tyk2>2200[4]-

Table 2: Cellular Potency of ATI-2138

AssayCell TypeMeasurementATI-2138 IC50 (nM)Ritlecitinib IC50 (nM)
Th17 Cytokine ProductionHuman Th17 CellsIL-17A, IL-21, TNF-α47[4]760[4]
IFN-γ Production (IL-2 induced)Human Whole BloodIFN-γ10[4]-
IFN-γ Production (IL-15 induced)Human Whole BloodIFN-γ7[4]-
STAT5 Phosphorylation (IL-2 induced)Human PBMCspSTAT5Low-nanomolar[5][6]-
Preclinical Efficacy in Animal Models

ATI-2138 has shown significant efficacy in rodent models of autoimmune and inflammatory diseases.

Table 3: Efficacy of ATI-2138 in a Mouse Model of Collagen-Induced Arthritis

Treatment GroupDoseReduction in Clinical Arthritis Score
ATI-2138100 ppm (in food)92%[4]
ATI-2138300 ppm (in food)99%[4]
ATI-21381000 ppm (in food)100%[4]
Ritlecitinib1000 ppm (in food)Similar to ATI-2138[4]
Etanercept-64%[4]

Table 4: Efficacy of ATI-2138 in a Rat Model of Adjuvant-Induced Arthritis

Treatment GroupDoseReduction in InflammationReduction in Histopathology Score
ATI-213810 mg/kg (oral)49%[4]51%[4]
ATI-213830 mg/kg (oral)68%[4]74%[4]

Table 5: Efficacy of ATI-2138 in a Murine T-Cell Transfer Model of Colitis

Treatment GroupDoseOutcome
ATI-2138300 ppm (in food)Reduced distal and proximal colon and ileum histopathology scores[4]
Ritlecitinib-Less effective than ATI-2138[4]

Clinical Development

ATI-2138 has been evaluated in Phase 1 and Phase 2a clinical trials.

Phase 1 Clinical Trials

Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) trials were conducted in healthy volunteers to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of ATI-2138.

Table 6: Summary of Phase 1 MAD Trial (ATI-2138-PKPD-102)

ParameterResult
Population60 healthy subjects[2][7]
Dosing10mg to 80mg daily for two weeks[2][7]
SafetyGenerally well tolerated, no serious adverse events reported.[2][7]
PharmacokineticsDose-proportional PK.[2][7]
PharmacodynamicsDose-dependent inhibition of ITK and JAK3 biomarkers; maximal inhibition at 30mg total daily dose.[2][7]
Phase 2a Clinical Trial in Atopic Dermatitis (NCT06585202)

A Phase 2a open-label, single-arm trial was conducted to evaluate ATI-2138 in patients with moderate-to-severe atopic dermatitis.[1][4]

Table 7: Summary of Phase 2a Trial in Atopic Dermatitis

ParameterResult
Population14 patients with moderate-to-severe atopic dermatitis[8]
Dosing10mg twice daily for 12 weeks[8]
Primary Endpoint (Safety)Favorable tolerability profile; no severe adverse events.[8]
Secondary Endpoint (Efficacy)- Mean improvement in EASI score at week 12: 60.5%[9] - Rapid and sustained response observed.[9]
PharmacodynamicsStrong downregulation of key inflammatory markers (Th1, Th2, Th17) and fibrosis-related markers.[10]

Experimental Protocols

In Vitro Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of ATI-2138 against a panel of kinases.

  • Methodology:

    • Recombinant human kinases (ITK, JAK3, etc.) are incubated with a fluorescently labeled peptide substrate and ATP in a reaction buffer.

    • ATI-2138 is added at various concentrations.

    • The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

  • Objective: To measure the inhibition of IL-2-induced STAT5 phosphorylation in human peripheral blood mononuclear cells (PBMCs).

  • Methodology:

    • Human PBMCs are isolated from healthy donor blood.

    • Cells are pre-incubated with varying concentrations of ATI-2138.

    • Cells are stimulated with recombinant human IL-2 to induce STAT5 phosphorylation.

    • The stimulation is stopped by fixing the cells with a fixation buffer (e.g., paraformaldehyde).

    • Cells are permeabilized to allow intracellular staining.

    • Cells are stained with a fluorescently conjugated antibody specific for phosphorylated STAT5 (pSTAT5) and cell surface markers (e.g., CD4).

    • The level of pSTAT5 in specific cell populations is quantified by flow cytometry.

  • Objective: To assess the effect of ATI-2138 on cytokine production in human whole blood.

  • Methodology:

    • Heparinized whole blood from healthy donors is collected.

    • The blood is pre-incubated with different concentrations of ATI-2138.

    • Cytokine production is stimulated by adding a stimulant (e.g., anti-CD3/CD28 for ITK-mediated cytokine release, or IL-2/IL-15 for JAK3-mediated cytokine release).

    • The blood is incubated for a specified period to allow for cytokine production.

    • Plasma is separated by centrifugation.

    • The concentration of the cytokine of interest (e.g., IFN-γ, IL-17A) in the plasma is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.

In Vivo Models

Preclinical_Workflow cluster_CIA Collagen-Induced Arthritis (CIA) Model cluster_Colitis T-Cell Transfer Colitis Model Immunization_CIA Immunization with Type II Collagen & Complete Freund's Adjuvant Booster_CIA Booster Immunization Immunization_CIA->Booster_CIA Treatment_CIA ATI-2138 Administration (in food) Booster_CIA->Treatment_CIA Assessment_CIA Assessment of Arthritis Severity (Clinical Scoring) Treatment_CIA->Assessment_CIA Isolation_Colitis Isolation of Naive T-cells (CD4+CD45RBhigh) Transfer_Colitis Adoptive Transfer into Immunodeficient Mice Isolation_Colitis->Transfer_Colitis Treatment_Colitis ATI-2138 Administration (in food) Transfer_Colitis->Treatment_Colitis Assessment_Colitis Assessment of Colitis (Histopathology) Treatment_Colitis->Assessment_Colitis

Figure 2: Preclinical Animal Model Workflow.
  • Objective: To evaluate the efficacy of ATI-2138 in a model of rheumatoid arthritis.

  • Methodology:

    • Induction: DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail.

    • Booster: A booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.

    • Treatment: ATI-2138 is administered in the chow starting from the day of the booster immunization.

    • Assessment: The severity of arthritis in the paws is scored visually on a scale of 0-4 per paw, based on the degree of inflammation and swelling. Clinical scores are recorded regularly.

  • Objective: To assess the efficacy of ATI-2138 in a model of inflammatory bowel disease.

  • Methodology:

    • Cell Isolation: Naive T-cells (CD4+CD45RBhigh) are isolated from the spleens of donor mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

    • Adoptive Transfer: The isolated naive T-cells are injected intraperitoneally into immunodeficient recipient mice (e.g., RAG1-/-).

    • Treatment: ATI-2138 is administered in the chow starting a few weeks after T-cell transfer.

    • Assessment: Mice are monitored for weight loss and signs of colitis. At the end of the study, the colon is collected for histopathological analysis to score the degree of inflammation, mucosal ulceration, and crypt hyperplasia.

Clinical Trial Workflow

Clinical_Trial_Workflow Screening Patient Screening Enrollment Enrollment Screening->Enrollment Baseline Baseline Assessment (e.g., EASI score) Enrollment->Baseline Treatment ATI-2138 Treatment (e.g., 10mg BID for 12 weeks) Baseline->Treatment Monitoring Ongoing Monitoring (Safety, PK, PD) Treatment->Monitoring Endpoint End-of-Treatment Assessment Monitoring->Endpoint FollowUp Follow-up Endpoint->FollowUp

Figure 3: Phase 2a Atopic Dermatitis Trial Workflow.

Conclusion

ATI-2138 is a potent and selective dual inhibitor of ITK and JAK3 with a promising preclinical and clinical profile. Its unique mechanism of action, targeting both T-cell receptor and common gamma chain cytokine signaling, offers the potential for superior efficacy in a variety of T-cell-mediated diseases. The data presented in this whitepaper demonstrate the robust anti-inflammatory and immunomodulatory effects of ATI-2138 in vitro, in vivo, and in a clinical setting. The favorable safety and tolerability profile observed in clinical trials further supports its continued development as a novel therapeutic agent for patients with autoimmune and inflammatory disorders. Further clinical investigation is warranted to fully elucidate the therapeutic potential of ATI-2138 in various indications.

References

ATI-2138 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATI-2138, also known as Modzatinib, is a novel, orally bioavailable, covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1] This dual-targeting mechanism positions ATI-2138 as a promising therapeutic candidate for a range of T-cell mediated autoimmune and inflammatory diseases. By potently and selectively inhibiting both ITK and JAK3, ATI-2138 effectively modulates key signaling pathways involved in the activation and proliferation of T-cells, which are central to the pathophysiology of numerous autoimmune disorders. Preclinical and clinical studies have demonstrated a favorable safety and pharmacokinetic profile, along with significant efficacy in relevant disease models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and the experimental data supporting the development of ATI-2138.

Chemical Structure and Properties

ATI-2138 is a small molecule with the chemical formula C18H21F2N5O and a molecular weight of 361.40 g/mol .

Chemical Name: 1-((2S,5R)-5-((5-((R)-2,2-difluorocyclopropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one

CAS Number: 2411407-25-3[1]

A two-dimensional representation of the chemical structure of ATI-2138 is provided below.

Physicochemical Properties

A summary of the known physicochemical properties of ATI-2138 is presented in the table below. Further characterization of properties such as pKa, LogP, and aqueous solubility is ongoing to fully inform its biopharmaceutical profile.

PropertyValueReference
Molecular FormulaC18H21F2N5O[1]
Molecular Weight361.40 g/mol [1]
CAS Number2411407-25-3[1]

Mechanism of Action

ATI-2138 exerts its immunomodulatory effects through the covalent and irreversible inhibition of two key intracellular kinases: ITK and JAK3.[1] This dual inhibition disrupts critical signaling pathways involved in T-cell function.

  • ITK Inhibition: ITK is a member of the Tec family of kinases and plays a crucial role in T-cell receptor (TCR) signaling. Upon TCR engagement, ITK is activated and participates in the phosphorylation of downstream targets, leading to T-cell activation, proliferation, and cytokine production. By covalently binding to a cysteine residue in the active site of ITK, ATI-2138 blocks its enzymatic activity, thereby dampening T-cell responses.

  • JAK3 Inhibition: JAK3 is a member of the Janus kinase family and is predominantly expressed in hematopoietic cells. It is a critical component of the signaling cascade for cytokines that utilize the common gamma chain (γc) receptor subunit, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2] These cytokines are essential for the development, proliferation, and survival of lymphocytes. ATI-2138's inhibition of JAK3 blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5, thereby interfering with the biological effects of these important cytokines.[3]

The combined inhibition of ITK and JAK3 by ATI-2138 results in a comprehensive suppression of T-cell mediated immunity, making it a compelling therapeutic strategy for autoimmune diseases.

ATI-2138_Signaling_Pathway ITK ITK T-cell Activation T-cell Activation ITK->T-cell Activation ATI-2138_ITK ATI-2138 ATI-2138_ITK->ITK inhibits Cytokine Receptor Cytokine Receptor JAK3 JAK3 Cytokine Receptor->JAK3 STAT5 STAT5 JAK3->STAT5 p Lymphocyte Proliferation Lymphocyte Proliferation STAT5->Lymphocyte Proliferation ATI-2138_JAK3 ATI-2138 ATI-2138_JAK3->JAK3 inhibits

ATI-2138 Dual Inhibition of ITK and JAK3 Signaling

Preclinical Pharmacology

The preclinical activity of ATI-2138 has been evaluated in a series of in vitro and in vivo studies, demonstrating its potent and selective inhibitory profile and its efficacy in animal models of autoimmune disease.

In Vitro Kinase Inhibition

ATI-2138 is a potent inhibitor of ITK and JAK3, with significantly less activity against other kinases, highlighting its selectivity. The inhibitory concentrations (IC50) for ATI-2138 against various kinases are summarized below.

KinaseIC50 (nM)Reference
ITK0.18[1][4]
TXK0.83[1][4]
JAK30.52[1][4]
JAK1>2200[4]
JAK2>2200[4]
Tyk2>2200[4]
BTK>4.86 (27-fold less potent than ITK)[1]
Cellular Assays

The functional consequences of ITK and JAK3 inhibition by ATI-2138 have been demonstrated in various cellular assays.

AssayEndpointIC50 (nM)Reference
IL-2-stimulated STAT5 phosphorylation in human PBMCsJAK1/JAK3-dependent signaling23.1[1]
Anti-CD3-induced PLCγ1 phosphorylationTCR-dependent signaling7.6[1]
Anti-CD3-stimulated IL-2 production from PBMCsITK-dependent cytokine production8.6[1]
IL-15-induced IFNγ productionCytokine signaling2.6[1]
IL-17A, IL-21, and TNF-α production by Th17 cellsTh17 cell function47 (average)[4]
In Vivo Animal Models

ATI-2138 has demonstrated significant disease-modifying activity in rodent models of arthritis and colitis.

  • Collagen-Induced Arthritis (CIA) in Mice: In a mouse model of CIA, oral administration of ATI-2138 led to a significant reduction in clinical arthritis scores.[4]

  • T-Cell Transfer Model of Colitis: In a murine T-cell transfer model of colitis, ATI-2138 treatment resulted in a dose-dependent reduction in colon histopathology scores and a marked inhibition of pro-inflammatory cytokine levels.[4]

Clinical Development

ATI-2138 is currently undergoing clinical evaluation for the treatment of T-cell mediated autoimmune diseases.

Phase 1 Clinical Trial in Healthy Volunteers

A Phase 1 multiple ascending dose (MAD) trial (ATI-2138-PKPD-102) was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of ATI-2138 in healthy volunteers.

  • Study Design: The study enrolled 60 healthy subjects across 6 dosing cohorts, with daily doses ranging from 10 to 80 mg administered for two weeks.[2][5] Each cohort consisted of 8 active and 2 placebo subjects.[2]

  • Safety and Tolerability: ATI-2138 was generally well tolerated at all doses tested, with no serious adverse events reported.[2][5]

  • Pharmacokinetics: ATI-2138 exhibited dose-proportional pharmacokinetics and was rapidly absorbed.[6][7]

  • Pharmacodynamics: Dose-dependent inhibition of both ITK and JAK3 exploratory PD biomarkers was observed, with near-maximal inhibition achieved at a total daily dose of 30 mg.[2][8]

Phase 2a Clinical Trial in Atopic Dermatitis

A Phase 2a open-label, single-arm clinical trial is currently underway to investigate the safety, tolerability, pharmacokinetics, efficacy, and pharmacodynamics of ATI-2138 in patients with moderate to severe atopic dermatitis (AD).[9][10]

  • Study Design: The trial plans to enroll approximately 15 subjects who will receive ATI-2138 administered over 12 weeks.[11][10]

  • Endpoints: The primary endpoints are safety-related parameters.[10] Secondary endpoints include assessments of efficacy using the Eczema Area and Severity Index (EASI), Validated Investigator Global Assessment (vIGA), and other relevant measures.[11][10]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental methodologies used in the evaluation of ATI-2138.

Biochemical Kinase Assays

Biochemical_Assay_Workflow start Start Prepare kinase, substrate, ATP, and ATI-2138 dilutions Prepare kinase, substrate, ATP, and ATI-2138 dilutions start->Prepare kinase, substrate, ATP, and ATI-2138 dilutions process process decision decision end_node End Incubate components in assay buffer Incubate components in assay buffer Prepare kinase, substrate, ATP, and ATI-2138 dilutions->Incubate components in assay buffer Initiate reaction with ATP Initiate reaction with ATP Incubate components in assay buffer->Initiate reaction with ATP Stop reaction and measure kinase activity Stop reaction and measure kinase activity Initiate reaction with ATP->Stop reaction and measure kinase activity Determine IC50 values Determine IC50 values Stop reaction and measure kinase activity->Determine IC50 values Determine IC50 values->end_node

Biochemical Kinase Assay Workflow

A standard in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, is employed to determine the inhibitory activity of ATI-2138 against ITK and JAK3.[12][13][14] The assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity. The general protocol involves:

  • Preparation of serial dilutions of ATI-2138.

  • Incubation of the recombinant kinase (ITK or JAK3) with the test compound.

  • Initiation of the kinase reaction by the addition of a substrate and ATP mixture.

  • Incubation to allow the kinase reaction to proceed.

  • Termination of the reaction and depletion of remaining ATP.

  • Conversion of the generated ADP to ATP and measurement of the newly synthesized ATP using a luciferase/luciferin reaction to produce a luminescent signal.

  • Calculation of the percent inhibition and determination of the IC50 value.

Cellular STAT5 Phosphorylation Assay

The inhibitory effect of ATI-2138 on JAK3 signaling in a cellular context is assessed by measuring the phosphorylation of STAT5 in response to cytokine stimulation.[15][16] A common method is flow cytometry-based phospho-STAT5 analysis in human peripheral blood mononuclear cells (PBMCs). The general protocol includes:

  • Isolation of PBMCs from healthy donor blood.

  • Pre-incubation of PBMCs with serial dilutions of ATI-2138.

  • Stimulation of the cells with a common gamma chain cytokine, such as IL-2, to induce JAK3-dependent STAT5 phosphorylation.

  • Fixation and permeabilization of the cells to allow for intracellular antibody staining.

  • Staining with a fluorescently labeled antibody specific for phosphorylated STAT5.

  • Acquisition of data on a flow cytometer and analysis of the median fluorescence intensity (MFI) of the phospho-STAT5 signal.

  • Calculation of the percent inhibition and determination of the IC50 value.

Animal Models

Collagen-Induced Arthritis (CIA) Model: This is a widely used mouse model of rheumatoid arthritis.[17][18][19][20][21]

  • Susceptible mouse strains (e.g., DBA/1) are immunized with an emulsion of type II collagen and complete Freund's adjuvant (CFA).

  • A booster immunization is typically given 21 days after the primary immunization.

  • ATI-2138 or vehicle is administered orally on a prophylactic or therapeutic schedule.

  • The development and severity of arthritis are monitored by clinical scoring of paw swelling and inflammation.

  • Histopathological analysis of the joints is performed at the end of the study to assess inflammation, cartilage destruction, and bone erosion.

T-Cell Transfer Model of Colitis: This model recapitulates key features of inflammatory bowel disease.[22][23][24][25]

  • A specific population of T-cells (e.g., CD4+CD45RBhigh naive T-cells) is isolated from the spleens of donor mice.

  • These T-cells are adoptively transferred into immunodeficient recipient mice (e.g., RAG-deficient mice).

  • The recipient mice develop colitis over several weeks due to the uncontrolled activation of the transferred T-cells.

  • ATI-2138 or vehicle is administered to the mice.

  • Disease progression is monitored by body weight changes and clinical signs of colitis.

  • At the end of the study, colons are collected for histopathological scoring of inflammation and for the analysis of pro-inflammatory cytokine levels.

Conclusion

ATI-2138 is a potent and selective dual inhibitor of ITK and JAK3 with a promising preclinical and early clinical profile. Its unique mechanism of action, targeting two key pathways in T-cell mediated immunity, suggests its potential as a valuable therapeutic agent for a variety of autoimmune and inflammatory diseases. The ongoing clinical development will further elucidate the safety and efficacy of ATI-2138 in patient populations. This technical guide provides a comprehensive summary of the current knowledge on ATI-2138, intended to support the research and development efforts of professionals in the field.

References

ATI-2138: A Technical Overview of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATI-2138 is a novel, orally administered, covalent inhibitor targeting both Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2] This dual-inhibitor mechanism is under investigation for its therapeutic potential in a range of T-cell-mediated autoimmune and inflammatory diseases.[2][3] Preclinical data indicate that by targeting these two key signaling pathways, ATI-2138 can effectively modulate T-cell and Natural Killer (NK) cell activity, suggesting a broad anti-inflammatory profile. This document provides a comprehensive overview of the available preclinical data for ATI-2138, including its biochemical and cellular activity, as well as its efficacy in various animal models of autoimmune disease.

Mechanism of Action

ATI-2138 exerts its effect through the irreversible covalent inhibition of ITK and JAK3.[1] ITK is a crucial component of the T-cell receptor (TCR) signaling pathway, which governs T-cell differentiation and activation. JAK3 is a key kinase in the signaling cascade of cytokines that utilize the common gamma chain (γc) of the IL-2 receptor, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This signaling is critical for the proliferation and activation of lymphocytes.[4] By inhibiting both ITK and JAK3, ATI-2138 has the potential to suppress aberrant T-cell responses and cytokine signaling that are central to the pathophysiology of many autoimmune disorders.

cluster_TCR T-Cell Receptor (TCR) Signaling cluster_Cytokine Cytokine Signaling (γc chain) TCR TCR ITK ITK TCR->ITK T-Cell Activation\n& Differentiation T-Cell Activation & Differentiation ITK->T-Cell Activation\n& Differentiation ATI_2138_TCR ATI-2138 ATI_2138_TCR->ITK Cytokine Cytokine (e.g., IL-2) Receptor γc Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 STAT5 STAT5 JAK3->STAT5 Lymphocyte Proliferation\n& Activation Lymphocyte Proliferation & Activation STAT5->Lymphocyte Proliferation\n& Activation ATI_2138_JAK ATI-2138 ATI_2138_JAK->JAK3

Figure 1: Dual mechanism of action of ATI-2138.

Quantitative Data Summary

The preclinical efficacy of ATI-2138 has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Biochemical and Cellular Activity
Target/AssayATI-2138 IC50 (nM)Ritlecitinib IC50 (nM)Reference
Biochemical Assays
ITK0.187.3[5]
TXK0.834.13[5]
JAK30.521.8[5]
JAK1>2200Not Reported[5]
JAK2>2200Not Reported[5]
Tyk2>2200Not Reported[5]
Cellular Assays
IL-2-stimulated STAT5 phosphorylation (Human PBMCs)Low-nanomolar potencyNot Reported
IL-17A, IL-21, and TNF-α production by Th17 cells47 (average)760 (average)[5]
IL-2-induced IFN-γ production (Human whole blood)10Not Reported[5]
IL-15-induced IFN-γ production (Human whole blood)7Not Reported[5]
Table 2: In Vivo Efficacy in Animal Models
Animal ModelTreatmentKey FindingsReference
Murine Collagen-Induced Arthritis ATI-2138 (100, 300, 1000 ppm in food)Significant reduction in clinical arthritis scores (92%, 99%, and 100% respectively)[5]
Ritlecitinib (1000 ppm in food)Similar reduction to near baseline as ATI-2138[5]
Etanercept64% inhibition of arthritis scores[5]
Rat Adjuvant-Induced Arthritis ATI-2138 (10 mg/kg, oral)49% reduction in inflammation, 51% reduction in histopathology scores[5]
ATI-2138 (30 mg/kg, oral)68% reduction in inflammation, 74% reduction in histopathology scores[5]
Murine T-Cell Transfer Model of Colitis ATI-2138 (300 ppm in food)Dose-dependent reduction in distal and proximal colon and ileum histopathology scores; marked inhibition of pro-inflammatory cytokine levels[5]
RitlecitinibLess effective, with higher inflammatory cell infiltrations[5]
Mouse Model (General) ATI-2138 (100 ppm in chow)Up to 72% reduction in NK cells in blood and 61% in spleen[5]
ATI-2138 (300 and 1000 ppm in chow)>90% decrease in NK cell counts[5]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of preclinical findings. The following outlines the methodologies employed in the key studies of ATI-2138.

Biochemical Kinase Assays

The inhibitory activity of ATI-2138 against various kinases was determined using biochemical assays. While specific proprietary methods may be used, a general approach involves:

  • Enzyme and Substrate Preparation: Recombinant human kinases (ITK, TXK, JAKs, Tyk2) and their respective peptide substrates are prepared in an appropriate assay buffer.

  • Inhibitor Incubation: A dilution series of ATI-2138 is pre-incubated with the kinase to allow for covalent bond formation.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The phosphorylation of the substrate is quantified, typically using a luminescence-based or fluorescence-based method.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assays

STAT5 Phosphorylation in Human PBMCs:

  • Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.

  • Inhibitor Treatment: PBMCs are pre-incubated with varying concentrations of ATI-2138.

  • Stimulation: The cells are stimulated with IL-2 to induce JAK1/JAK3-dependent STAT5 phosphorylation.

  • Flow Cytometry Analysis: The cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT5. The level of phosphorylation is then quantified by flow cytometry.

Cytokine Production Assays:

  • Cell Culture: Isolated human Th17 cells or whole blood are cultured in appropriate media.

  • Inhibitor Treatment: The cells are treated with a range of ATI-2138 concentrations.

  • Stimulation: T-cell receptor activation is induced (e.g., using anti-CD3/CD28 antibodies) or cytokine signaling is triggered (e.g., with IL-2 or IL-15).

  • Cytokine Measurement: After a suitable incubation period, the concentration of secreted cytokines (IL-17A, IL-21, TNF-α, IFN-γ) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

start Start: Isolate Human PBMCs preincubation Pre-incubate with ATI-2138 (Dose Range) start->preincubation stimulation Stimulate with IL-2 preincubation->stimulation fix_perm Fix and Permeabilize Cells stimulation->fix_perm stain Stain with Anti-pSTAT5 Antibody fix_perm->stain flow Analyze by Flow Cytometry stain->flow end End: Quantify pSTAT5 Inhibition flow->end

Figure 2: Workflow for STAT5 phosphorylation assay.
In Vivo Animal Models

Collagen-Induced Arthritis (CIA) in Mice:

  • Induction: Arthritis is induced in susceptible mouse strains by immunization with an emulsion of type II collagen and complete Freund's adjuvant, followed by a booster immunization.

  • Treatment: Upon the onset of arthritis, mice are administered ATI-2138, a comparator drug, or a vehicle control, typically mixed in their food.

  • Assessment: The severity of arthritis is monitored regularly by scoring paw swelling and inflammation.

  • Endpoint Analysis: At the end of the study, plasma drug concentrations can be measured, and joint tissues may be collected for histopathological analysis.

Adjuvant-Induced Arthritis (AIA) in Rats:

  • Induction: Arthritis is induced in rats by a single intradermal injection of complete Freund's adjuvant into the tail or footpad.

  • Treatment: Oral administration of ATI-2138 or vehicle begins at a specified time point relative to induction.

  • Assessment: Paw volume and clinical signs of arthritis are measured throughout the study.

T-Cell Transfer Model of Colitis in Mice:

  • Induction: Colitis is induced in immunodeficient mice (e.g., Rag1-/-) by the adoptive transfer of naive T cells (CD4+CD45RBhigh) from immunocompetent donor mice.

  • Treatment: Following T-cell transfer, mice are treated with ATI-2138 or a control substance mixed in their diet.

  • Monitoring: Mice are monitored for weight loss and other clinical signs of colitis.

  • Endpoint Analysis: At the end of the study, colonic tissues are collected for histopathological scoring of inflammation and measurement of pro-inflammatory cytokine levels.

Conclusion

The preclinical data for ATI-2138 demonstrate its potent and selective dual inhibitory activity against ITK and JAK3. This translates to significant efficacy in multiple rodent models of chronic inflammation and autoimmune disease.[5] The favorable safety and pharmacokinetic profiles observed in initial human trials, combined with the robust preclinical evidence, support the continued clinical development of ATI-2138 as a promising therapeutic agent for T-cell-mediated diseases.[3] Further clinical investigation is warranted to establish its efficacy and safety in patient populations.[3]

References

ATI-2138 Target Validation in Immunology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATI-2138 is an investigational, orally administered, covalent small molecule that acts as a dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2][3][4] This unique mechanism of action positions ATI-2138 as a potential therapeutic agent for a range of T-cell-mediated autoimmune and immuno-inflammatory diseases, including atopic dermatitis, alopecia areata, and vitiligo.[2][3][5][6] By targeting two key signaling nodes in lymphocyte activation and proliferation, ATI-2138 aims to modulate the pathological immune responses that underpin these conditions. This technical guide provides an in-depth overview of the target validation for ATI-2138, summarizing key preclinical and clinical data, outlining experimental approaches, and visualizing the core signaling pathways.

Core Mechanism of Action: Dual Inhibition of ITK and JAK3

ATI-2138's therapeutic potential stems from its ability to potently and selectively block the activity of both ITK and JAK3.[2][3][6]

  • Interleukin-2-inducible T-cell kinase (ITK): A member of the Tec family of kinases, ITK is a crucial component of T-cell receptor (TCR) signaling.[3][5] Upon TCR engagement, ITK is activated and participates in the signal transduction cascade that leads to T-cell differentiation, activation, and cytokine production.[3][5] By inhibiting ITK, ATI-2138 can effectively dampen the activation of various T-cell subsets, including Th1, Th2, and Th17 cells, which are key drivers of chronic inflammation in numerous autoimmune diseases.[2][3][5][6]

  • Janus kinase 3 (JAK3): JAK3 is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling. It forms a heterodimer primarily with JAK1 to transduce signals from cytokines that utilize the common gamma chain (γc) receptor subunit.[3][5] These cytokines include IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are essential for lymphocyte proliferation, survival, and function.[7] The inhibition of JAK3 by ATI-2138 disrupts this signaling pathway, leading to reduced lymphocyte activation and proliferation.[3][5]

ATI-2138 is designed to covalently modify Cysteine 442 (CYS442) in ITK and Cysteine 909 (CYS909) in JAK3, leading to irreversible inhibition.

Signaling Pathways Modulated by ATI-2138

The dual inhibition of ITK and JAK3 allows ATI-2138 to intervene in two critical immunological signaling pathways.

ITK_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCg1 PLCγ1 ITK->PLCg1 Activates IP3_DAG IP3 / DAG PLCg1->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT / AP-1 / NF-κB Ca_PKC->NFAT_AP1_NFkB Tcell_Activation T-Cell Activation, Differentiation, Cytokine Production NFAT_AP1_NFkB->Tcell_Activation ATI2138 ATI-2138 ATI2138->ITK

Caption: ITK Signaling Pathway Inhibition by ATI-2138.

JAK3_Signaling_Pathway cluster_receptor Receptor Complex Cytokine γc Cytokines (IL-2, IL-4, etc.) Receptor γc Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Recruits & Activates JAK3 JAK3 Receptor->JAK3 Recruits & Activates STATs STATs (e.g., STAT5) JAK1->STATs Phosphorylates JAK3->STATs Phosphorylates STAT_dimer STAT Dimerization & Nuclear Translocation STATs->STAT_dimer Gene_Expression Gene Expression STAT_dimer->Gene_Expression Lymphocyte_Proliferation Lymphocyte Proliferation & Activation Gene_Expression->Lymphocyte_Proliferation ATI2138 ATI-2138 ATI2138->JAK3

Caption: JAK3 Signaling Pathway Inhibition by ATI-2138.

Quantitative Data Summary

ATI-2138 has demonstrated potent and selective inhibition of its targets in a variety of preclinical assays.

Table 1: Biochemical Potency of ATI-2138
TargetIC50 (nM)Notes
ITK 0.18 - 0.2 Highly potent covalent inhibition.[8]
JAK3 0.5 - 0.52 Highly potent covalent inhibition.[8]
TXK0.83Another Tec family kinase.[8]
JAK1>2200Demonstrates high selectivity over other JAKs.[8]
JAK2>2200Demonstrates high selectivity over other JAKs.[8]
Tyk2>2200Demonstrates high selectivity over other JAKs.[8]
Table 2: Cellular Activity of ATI-2138
AssayCell TypeMeasurementIC50
IL-2 Stimulated pSTAT5Human PBMCsSTAT5 PhosphorylationLow-nanomolar
Th17 Cytokine ProductionTh17 CellsIL-17A, IL-21, TNF-α47 nM (average)
IL-2 Induced IFN-γ ProductionHuman Whole BloodIFN-γ Production10 nM
IL-15 Induced IFN-γ ProductionHuman Whole BloodIFN-γ Production7 nM
Table 3: In Vivo Efficacy in Animal Models
ModelSpeciesDosingKey Outcomes
Collagen-Induced ArthritisMouse100, 300, 1000 ppm in food92%, 99%, and 100% reduction in mean clinical arthritis scores, respectively.[8]
Adjuvant-Induced ArthritisRat10 and 30 mg/kg (oral)49% and 68% reduction in inflammation, respectively.[8]
T-Cell Transfer ColitisMouse300 ppm in foodDose-dependent reduction in colon and ileum histopathology scores.[8]
Table 4: Phase 2a Clinical Trial in Atopic Dermatitis (AD)
ParameterTimepointResult (10mg BID ATI-2138, n=10)
Mean EASI Score ImprovementWeek 470.5%
Mean EASI Score ImprovementWeek 870.7%
Mean EASI Score ImprovementWeek 1260.5% (Median: 76.8%)

Experimental Protocols

While detailed, step-by-step protocols are proprietary, the key methodologies employed for the target validation of ATI-2138 are outlined below.

Biochemical Kinase Assays
  • Objective: To determine the potency (IC50) and selectivity of ATI-2138 against a panel of purified kinases.

  • General Protocol:

    • Recombinant human kinases (ITK, JAKs, etc.) are incubated with a specific substrate (e.g., a peptide) and ATP in a buffer solution.

    • ATI-2138 is added at various concentrations.

    • The kinase reaction is allowed to proceed for a defined period.

    • The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based detection method.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phosphorylation Assays (pSTAT)
  • Objective: To measure the functional inhibition of JAK3 signaling in a cellular context.

  • General Protocol:

    • Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors.

    • Cells are pre-incubated with varying concentrations of ATI-2138.

    • Signaling is stimulated by adding a cytokine, such as IL-2, to activate the JAK1/JAK3 pathway.

    • Cells are fixed and permeabilized to allow for intracellular staining.

    • Phosphorylated STAT5 (pSTAT5) is detected using a fluorescently labeled antibody.

    • The level of pSTAT5 is quantified using flow cytometry.

    • The dose-dependent decrease in pSTAT5 signal is used to determine the cellular potency of ATI-2138.[5]

In Vivo Models of Autoimmune Disease
  • Objective: To evaluate the therapeutic efficacy of ATI-2138 in animal models that mimic human inflammatory diseases.

  • General Protocol (Example: Collagen-Induced Arthritis in Mice):

    • Arthritis is induced in susceptible mouse strains by immunization with type II collagen emulsified in Freund's adjuvant.

    • Once disease is established, animals are randomized into vehicle control and ATI-2138 treatment groups.

    • ATI-2138 is administered orally, often formulated in the animal chow at different concentrations (ppm).[8]

    • Animals are monitored regularly for clinical signs of arthritis (e.g., paw swelling, redness), which are scored on a standardized scale.

    • At the end of the study, joint tissues may be collected for histological analysis to assess inflammation and damage.

    • The efficacy of ATI-2138 is determined by its ability to reduce clinical scores and improve histopathological findings compared to the vehicle control group.[8]

Experimental_Workflow ATI-2138 Target Validation Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation Biochem Biochemical Assays (Kinase Panel) Cellular Cellular Assays (PBMCs, T-Cells) Biochem->Cellular Potency & Selectivity InVivo In Vivo Animal Models (Arthritis, Colitis) Cellular->InVivo Functional Confirmation Phase1 Phase 1 (Healthy Volunteers) InVivo->Phase1 Efficacy Signal Phase2a Phase 2a (Atopic Dermatitis Patients) Phase1->Phase2a Safety & PK/PD

Caption: High-Level Workflow for ATI-2138 Target Validation.

Conclusion

The target validation for ATI-2138 is supported by a robust body of preclinical and clinical data. Biochemical and cellular assays have established its potent and selective dual inhibitory activity against ITK and JAK3.[5][8] This mechanism has translated into significant efficacy in multiple rodent models of chronic inflammation and autoimmune disease.[1][8] Early-phase clinical trials in healthy volunteers and patients with atopic dermatitis have demonstrated a favorable safety and tolerability profile, along with pharmacodynamic evidence of target engagement and clinical activity.[7][9][10] Collectively, these findings validate ITK and JAK3 as therapeutic targets for immuno-inflammatory diseases and support the continued development of ATI-2138 as a promising first-in-class dual inhibitor.[1]

References

The Dual ITK/JAK3 Inhibitor ATI-2138: A Deep Dive into its Mechanism and Impact on T Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Wayne, PA - ATI-2138, an investigational oral covalent inhibitor, is emerging as a promising therapeutic candidate for a range of T cell-mediated autoimmune and inflammatory diseases. Developed by Aclaris Therapeutics, this novel molecule uniquely targets both Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3), key regulators of T cell function and cytokine signaling.[1] This dual-inhibition strategy offers a comprehensive approach to modulating the aberrant immune responses that underpin conditions such as atopic dermatitis, alopecia areata, and vitiligo.[1] This technical guide provides an in-depth analysis of ATI-2138, focusing on its mechanism of action, its effects on T cell signaling pathways, and the experimental methodologies used to characterize its activity.

Mechanism of Action: A Two-Pronged Approach to Taming T Cells

ATI-2138 functions as a covalent inhibitor, forming an irreversible bond with its target kinases, ITK and JAK3.[1] This mode of action leads to potent and sustained inhibition. The dual targeting of ITK and JAK3 allows ATI-2138 to interrupt two critical signaling cascades in T lymphocytes:

  • Inhibition of T Cell Receptor (TCR) Signaling via ITK: ITK is a crucial enzyme in the signaling pathway downstream of the T cell receptor. Its inhibition by ATI-2138 disrupts T cell activation, differentiation, and the production of pro-inflammatory cytokines. Preclinical studies have demonstrated that ATI-2138 effectively suppresses Th1, Th2, and Th17 T cell subtypes, all of which are implicated in autoimmune and allergic diseases.

  • Modulation of Cytokine Signaling via JAK3: JAK3 is a key component of the signaling pathway for cytokines that utilize the common gamma chain (γc) receptor subunit, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are vital for lymphocyte proliferation and activation. By inhibiting JAK3, ATI-2138 blocks the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5), a critical step in the JAK/STAT signaling cascade.[2]

This dual mechanism provides a powerful and synergistic approach to suppressing the hyperactive T cell responses characteristic of many autoimmune disorders.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency, selectivity, and efficacy of ATI-2138 from biochemical, cellular, and preclinical studies.

Table 1: Biochemical Potency and Selectivity of ATI-2138

Target KinaseATI-2138 IC50 (nM)Ritlecitinib IC50 (nM)
ITK0.187.3
TXK0.834.13
JAK30.521.8
JAK1>2200Not Reported
JAK2>2200Not Reported
Tyk2>2200Not Reported

Data from in vitro biochemical assays.[3]

Table 2: Cellular Activity of ATI-2138

AssayCell TypeATI-2138 IC50 (nM)Ritlecitinib IC50 (nM)
Inhibition of IL-17A, IL-21, and TNF-α production by Th17 cellsHuman PMBCs47760
Inhibition of IL-2-induced IFN-γ productionHuman whole blood10Not Reported
Inhibition of IL-15-induced IFN-γ productionHuman whole blood7Not Reported

Data from cellular assays.[3]

Table 3: Preclinical Efficacy of ATI-2138 in Animal Models

Animal ModelTreatmentDosageKey Findings
Collagen-Induced Arthritis (Mouse)ATI-2138 (in food)100, 300, 1000 ppmSignificant reduction in clinical arthritis scores (92%, 99%, and 100% respectively).[3]
Adjuvant-Induced Arthritis (Rat)Oral ATI-213810, 30 mg/kg49% and 68% reduction in inflammation; 51% and 74% reduction in histopathology scores.[3]
T-cell Transfer Model of Colitis (Mouse)ATI-2138 (in food)300 ppmDose-dependent reduction in colon and ileum histopathology scores and pro-inflammatory cytokine levels.[3]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by ATI-2138.

T_Cell_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Antigen Presentation CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 ITK ITK ZAP70->ITK PLCg1 PLCγ1 ITK->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_ion Ca²⁺ IP3->Ca_ion PKC PKC DAG->PKC NFAT NFAT Ca_ion->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 Gene_Transcription Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription NFkB->Gene_Transcription AP1->Gene_Transcription ATI_2138 ATI-2138 ATI_2138->ITK JAK_STAT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (γc chain) JAK1 JAK1 Cytokine_Receptor->JAK1 JAK3 JAK3 Cytokine_Receptor->JAK3 JAK1->JAK3 trans-phosphorylation JAK3->JAK1 trans-phosphorylation STAT5 STAT5 JAK3->STAT5 phosphorylation STAT5_dimer STAT5 Dimer Gene_Transcription Gene Transcription (Cell Proliferation, Survival) STAT5_dimer->Gene_Transcription STAT5->STAT5_dimer Cytokine Cytokine (e.g., IL-2) Cytokine->Cytokine_Receptor ATI_2138 ATI-2138 ATI_2138->JAK3 Experimental_Workflow_STAT5 cluster_workflow Cellular STAT5 Phosphorylation Assay Workflow Start Isolate and Culture PBMCs Preincubation Pre-incubate with ATI-2138 (or DMSO control) Start->Preincubation Stimulation Stimulate with IL-2 Preincubation->Stimulation Fix_Perm Fix and Permeabilize Cells Stimulation->Fix_Perm Staining Stain with anti-pSTAT5 Antibody Fix_Perm->Staining Acquisition Acquire on Flow Cytometer Staining->Acquisition Analysis Analyze Data (MFI) and Calculate IC50 Acquisition->Analysis

References

Methodological & Application

Application Notes and Protocols for ATI-2138 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vivo experimental data for ATI-2138, a novel dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3). Detailed protocols for key preclinical models are also provided to guide researchers in the evaluation of this compound.

Mechanism of Action

ATI-2138 is an investigational oral covalent inhibitor of ITK and JAK3, key enzymes in T-cell signaling pathways.[1][2] By targeting both ITK, which is involved in T-cell receptor signaling, and JAK3, which is crucial for cytokine signaling via the common gamma chain (γc) receptor, ATI-2138 effectively modulates the activity of various T-cell subsets, including Th1, Th2, and Th17 cells.[3][4] This dual inhibition strategy aims to interrupt the inflammatory cascades that drive a number of T-cell-mediated autoimmune and inflammatory diseases.[1][3]

ATI-2138_Mechanism_of_Action cluster_TCR T-Cell Receptor (TCR) Signaling cluster_Cytokine Cytokine Signaling (γc) TCR TCR ITK ITK TCR->ITK Downstream T-Cell Activation, Proliferation, and Effector Functions ITK->Downstream Cytokine Cytokines (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21) Receptor γc Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 STAT5 STAT5 JAK3->STAT5  Phosphorylation STAT5->Downstream ATI2138 ATI-2138 ATI2138->ITK Inhibition ATI2138->JAK3 Inhibition

ATI-2138 dual inhibition of ITK and JAK3 signaling pathways.

Quantitative Data Summary

The following tables summarize the reported in vivo efficacy, pharmacokinetic, and pharmacodynamic data for ATI-2138 in various preclinical models.

Table 1: Efficacy of ATI-2138 in a Murine Collagen-Induced Arthritis Model
Treatment GroupDose (ppm in food)Reduction in Clinical Arthritis Score (%)
ATI-213810092
ATI-213830099
ATI-21381000100
Ritlecitinib1000Near Baseline
Etanercept-64
Data from BioWorld article.[5]
Table 2: Efficacy of ATI-2138 in a Rat Adjuvant-Induced Arthritis Model
Treatment GroupDose (mg/kg, oral)Reduction in Inflammation (%)Reduction in Histopathology Score (%)
ATI-2138104951
ATI-2138306874
Data from BioWorld article.[5]
Table 3: Efficacy of ATI-2138 in a Murine T-Cell Transfer Model of Colitis
Treatment GroupDose (ppm in food)Outcome
ATI-2138300Dose-dependent reduction in distal and proximal colon and ileum histopathology scores with low inflammatory cell infiltrations. Marked inhibition of pro-inflammatory cytokine levels.
Data from BioWorld article.[5]
Table 4: Pharmacokinetic and Pharmacodynamic Profile of ATI-2138 in Mice
Dose (ppm in food)Plasma Concentration (ng/mL)Reduction in NK Cell Counts (Blood) (%)Reduction in NK Cell Counts (Spleen) (%)
1002.97Up to 72Up to 61
3006.95>90>90
100037.69>90>90
Plasma concentrations were measured at the end of the collagen-induced arthritis study.[5] NK cell count reduction was also observed at plasma concentrations above 20 ng/mL.[5]

Experimental Protocols

The following are detailed protocols for the in vivo models used to evaluate ATI-2138. These protocols are based on established methodologies and publicly available information on the ATI-2138 studies.

Experimental_Workflow start Animal Acclimatization disease_induction Disease Induction (e.g., Collagen/Adjuvant Injection, T-Cell Transfer) start->disease_induction treatment ATI-2138 Administration (e.g., Medicated Chow, Oral Gavage) disease_induction->treatment monitoring Disease Monitoring (e.g., Clinical Scoring, Body Weight) treatment->monitoring endpoint Endpoint Analysis (e.g., Histopathology, Cytokine Profiling, Pharmacokinetics) monitoring->endpoint end Data Analysis endpoint->end

General workflow for in vivo studies of ATI-2138.
Protocol 1: Murine Collagen-Induced Arthritis (CIA)

Objective: To evaluate the efficacy of ATI-2138 in a mouse model of rheumatoid arthritis.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • ATI-2138 formulated in rodent chow

  • Standard rodent chow (vehicle control)

  • Syringes and needles (27G)

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the start of the experiment.

  • Induction of Arthritis:

    • On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.

    • On day 21, administer a booster immunization of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant.

  • Treatment:

    • From day 0 (or as per study design), house mice in groups and provide ad libitum access to either standard rodent chow or chow containing ATI-2138 at concentrations of 100, 300, or 1000 ppm.

  • Disease Assessment:

    • Monitor mice daily for the onset and severity of arthritis starting from day 21.

    • Score each paw for inflammation on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum clinical score per mouse is 16.

  • Endpoint Analysis:

    • At the termination of the study (e.g., day 42), collect blood for pharmacokinetic analysis to determine plasma levels of ATI-2138.

    • Euthanize mice and collect paws for histopathological analysis. Fix tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

Protocol 2: Rat Adjuvant-Induced Arthritis (AIA)

Objective: To assess the anti-inflammatory effects of ATI-2138 in a rat model of arthritis.

Materials:

  • Female Lewis rats (8-10 weeks old)

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

  • ATI-2138 in a suitable vehicle for oral gavage

  • Vehicle control for oral gavage

  • Syringes and needles (27G)

  • Calipers for paw measurement

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week before the experiment.

  • Induction of Arthritis:

    • On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw.

  • Treatment:

    • Administer ATI-2138 orally at doses of 10 and 30 mg/kg or vehicle control once daily, starting from day 0 (prophylactic) or upon the onset of clinical signs (therapeutic).

  • Disease Assessment:

    • Measure the volume of both hind paws using a plethysmometer or calipers daily or every other day.

    • Visually score the severity of arthritis in all four paws based on a scale of 0-4, similar to the CIA model.

  • Endpoint Analysis:

    • At the end of the study (e.g., day 21), euthanize the rats.

    • Collect blood for analysis of inflammatory markers.

    • Dissect the hind paws, fix in formalin, and process for H&E staining to evaluate inflammation and joint destruction.

Protocol 3: Murine T-Cell Transfer Model of Colitis

Objective: To determine the efficacy of ATI-2138 in a T-cell-driven model of inflammatory bowel disease.

Materials:

  • Female C.B-17 SCID or Rag1-/- mice (6-8 weeks old)

  • Female BALB/c mice (6-8 weeks old) as T-cell donors

  • Magnetic-activated cell sorting (MACS) columns and antibodies for CD4+ and CD45RB+ T-cell isolation

  • ATI-2138 formulated in rodent chow

  • Standard rodent chow (vehicle control)

  • Phosphate-buffered saline (PBS) for cell injection

Procedure:

  • T-Cell Isolation:

    • Isolate spleens from donor BALB/c mice and prepare a single-cell suspension.

    • Enrich for CD4+ T-cells using negative selection MACS.

    • Isolate the naive T-cell population by positively selecting for CD45RBhigh cells.

  • T-Cell Transfer:

    • On day 0, inject 4-5 x 10^5 naive CD4+ CD45RBhigh T-cells intraperitoneally into each SCID or Rag1-/- recipient mouse.

  • Treatment:

    • Provide mice with either standard chow or chow medicated with ATI-2138 (e.g., 300 ppm) ad libitum, starting from the day of T-cell transfer.

  • Disease Monitoring:

    • Monitor mice weekly for signs of colitis, including weight loss, hunched posture, and diarrhea/loose stools.

    • Record body weight at least twice a week.

  • Endpoint Analysis:

    • Euthanize mice when they exhibit significant weight loss (typically 6-8 weeks post-transfer).

    • Collect the colon and measure its length and weight.

    • Fix the colon in formalin and prepare "Swiss rolls" for histological analysis.

    • Stain sections with H&E and score for the severity of inflammation, including the extent of inflammatory cell infiltration, goblet cell loss, and epithelial hyperplasia.[5]

    • Isolate lamina propria lymphocytes to analyze cytokine production by flow cytometry.

References

Application Notes and Protocols for ATI-2138 in Atopic Dermatitis Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATI-2138 is a novel, orally bioavailable, dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2][3][4][5][6] This dual mechanism of action uniquely positions ATI-2138 to modulate T-cell and cytokine signaling pathways that are critical in the pathogenesis of atopic dermatitis (AD). By targeting both ITK, a key regulator of T-cell receptor signaling, and JAK3, which is essential for the signaling of several pro-inflammatory cytokines, ATI-2138 has demonstrated the potential to suppress the Th1, Th2, and Th17 inflammatory responses implicated in AD.[5] Preclinical studies in animal models of inflammation and a Phase 2a clinical trial in patients with moderate-to-severe AD have shown promising results, indicating a favorable safety profile and significant efficacy in reducing disease severity and pruritus.[1][2][4]

These application notes provide detailed protocols for the use of ATI-2138 in established preclinical mouse models of atopic dermatitis. The following sections will cover the mechanism of action, data from clinical studies, and specific methodologies for evaluating the efficacy of ATI-2138 in vivo.

Mechanism of Action of ATI-2138 in Atopic Dermatitis

Atopic dermatitis is a chronic inflammatory skin disease characterized by a dysregulated immune response, primarily driven by T-helper 2 (Th2) cells. However, Th1 and Th17 pathways also contribute to the complex pathology. ATI-2138's dual inhibition of ITK and JAK3 addresses these key pathways:

  • ITK Inhibition: ITK is a crucial enzyme in the T-cell receptor (TCR) signaling cascade. Inhibition of ITK can modulate T-cell activation, differentiation, and cytokine production, particularly affecting the Th2 and Th17 lineages.[5]

  • JAK3 Inhibition: JAK3 is a tyrosine kinase that associates with the common gamma chain (γc) of cytokine receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, ATI-2138 can block the signaling of these cytokines, which are pivotal for T-cell proliferation and differentiation, as well as the production of IgE by B-cells.[2]

The combined inhibition of ITK and JAK3 by ATI-2138 is expected to lead to a broad suppression of the inflammatory processes in atopic dermatitis, including reduced infiltration of inflammatory cells into the skin, decreased production of pro-inflammatory cytokines, and alleviation of clinical symptoms such as erythema, edema, and pruritus.

Signaling Pathway of ATI-2138 Inhibition

ATI2138_Mechanism cluster_TCell T-Cell cluster_Cytokine Cytokine Signaling cluster_AD Atopic Dermatitis Pathogenesis TCR T-Cell Receptor (TCR) ITK ITK TCR->ITK Activation T-Cell Activation & Differentiation (Th1, Th2, Th17) ITK->Activation Inflammation Inflammation (Erythema, Edema) Activation->Inflammation Cytokine IL-2, IL-4, IL-15, etc. Receptor γc Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 STAT STAT Phosphorylation JAK3->STAT STAT->Inflammation ATI2138 ATI-2138 ATI2138->ITK ATI2138->JAK3 Pruritus Pruritus (Itch) Inflammation->Pruritus Experimental_Workflow cluster_Induction Disease Induction cluster_Treatment Treatment cluster_Evaluation Evaluation Sensitization Sensitization Phase Challenge Challenge Phase Sensitization->Challenge Treatment_Group ATI-2138 Administration (e.g., oral gavage) Challenge->Treatment_Group Vehicle_Group Vehicle Control Challenge->Vehicle_Group Positive_Control Positive Control (e.g., Clobetasol) Challenge->Positive_Control Clinical_Scoring Clinical Scoring (Erythema, Edema, etc.) Treatment_Group->Clinical_Scoring Vehicle_Group->Clinical_Scoring Positive_Control->Clinical_Scoring Tissue_Collection Tissue Collection (Skin, Spleen, Serum) Clinical_Scoring->Tissue_Collection Analysis Histology, Cytokine Analysis, Flow Cytometry Tissue_Collection->Analysis

References

Application Notes and Protocols for ATI-2138 in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosages, experimental protocols, and relevant signaling pathways for ATI-2138, a dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3). The following information is intended to guide the design and execution of preclinical research involving this compound.

Quantitative Data Summary

The following tables summarize the preclinical dosages and efficacy of ATI-2138 in various animal models of autoimmune and inflammatory diseases.

Table 1: ATI-2138 Dosage and Efficacy in Mouse Models

Preclinical ModelAnimal StrainAdministration RouteDosageKey Efficacy Readouts
Collagen-Induced Arthritis (CIA)MouseMedicated Chow100, 300, and 1000 ppm- Significant reduction in clinical arthritis scores to near baseline levels.[1] - Dose-dependent reduction in the sum of mean scores of 92%, 99%, and 100% compared to the control group.[1]
T-cell Transfer (TCT) Model of ColitisMouseMedicated Chow300 ppm- Dose-dependent reduction in distal and proximal colon and ileum histopathology scores.[1] - Marked inhibition of pro-inflammatory cytokine levels.[1]
General In Vivo StudiesMouseMedicated Chow100, 300, and 1000 ppm- At 100 ppm, up to 72% and 61% reduction in NK cells in blood and spleen, respectively.[1] - At 300 and 1000 ppm, a greater than 90% decrease in NK cell counts.[1]

Table 2: ATI-2138 Dosage and Efficacy in a Rat Model

Preclinical ModelAnimal StrainAdministration RouteDosageKey Efficacy Readouts
Adjuvant-Induced Arthritis (AIA)RatOral10 and 30 mg/kg- 49% and 68% reduction in inflammation, respectively.[1] - 51% and 74% reduction in histopathology scores, respectively.[1]

Table 3: ATI-2138 In Vitro Potency

AssaySystemIC50
ITK, TXK, and JAK3 InhibitionBiochemical Assay0.18, 0.83, and 0.52 nM, respectively
JAK1, JAK2, and Tyk2 InhibitionBiochemical Assay>2200 nM
IL-17A, IL-21, and TNF-α ProductionHuman Th17 Cells47 nM (average)
IL-2 and IL-15-induced IFN-γ ProductionHuman Whole Blood10 and 7 nM, respectively

Signaling Pathway

ATI-2138 is a dual inhibitor of ITK and JAK3, key signaling molecules in T-cell activation and cytokine signaling.

ATI2138_Pathway cluster_TCR T-Cell Receptor Signaling cluster_Cytokine Cytokine Signaling (Common γ-chain) TCR TCR ITK ITK TCR->ITK activates T_Cell_Response T-Cell Proliferation, Differentiation & Effector Function ITK->T_Cell_Response Cytokine IL-2, IL-4, IL-7, IL-9, IL-15, IL-21 Receptor γc Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 activates STAT STAT Phosphorylation JAK3->STAT STAT->T_Cell_Response ATI2138 ATI-2138 ATI2138->ITK ATI2138->JAK3

ATI-2138 dual inhibition of ITK and JAK3 signaling pathways.

Experimental Protocols

The following are detailed methodologies for key preclinical experiments involving ATI-2138, based on standard practices for the cited animal models.

Collagen-Induced Arthritis (CIA) in Mice

Objective: To evaluate the therapeutic efficacy of ATI-2138 in a mouse model of rheumatoid arthritis.

Methodology:

  • Animals: DBA/1 mice, 8-10 weeks old.

  • Disease Induction:

    • Primary immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.

    • Booster immunization: 21 days after the primary immunization, administer an intradermal injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment:

    • Begin treatment upon the onset of arthritis.

    • Formulate ATI-2138 into medicated chow at concentrations of 100, 300, and 1000 ppm.

    • Provide the medicated chow ad libitum until the end of the study.

  • Efficacy Assessment:

    • Clinical Scoring: Score paws daily for signs of arthritis (erythema, swelling) on a scale of 0-4 per paw (maximum score of 16 per mouse).

    • Histopathology: At the end of the study, collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

  • Pharmacokinetic Analysis:

    • Collect blood samples at the end of the study to determine plasma concentrations of ATI-2138.

Adjuvant-Induced Arthritis (AIA) in Rats

Objective: To assess the anti-inflammatory and disease-modifying effects of ATI-2138 in a rat model of arthritis.

Methodology:

  • Animals: Lewis rats, 8-10 weeks old.

  • Disease Induction:

    • Inject a suspension of Mycobacterium tuberculosis in mineral oil into the base of the tail.

  • Treatment:

    • Begin treatment upon the onset of arthritis.

    • Administer ATI-2138 orally at doses of 10 and 30 mg/kg, once daily. The vehicle for administration should be appropriate for oral gavage (e.g., 0.5% methylcellulose).

  • Efficacy Assessment:

    • Paw Volume Measurement: Measure hind paw volume using a plethysmometer at regular intervals to quantify inflammation.

    • Clinical Scoring: Score paws for arthritis severity as described for the CIA model.

    • Histopathology: Perform histopathological analysis of the hind paws as described for the CIA model.

T-cell Transfer (TCT) Model of Colitis in Mice

Objective: To evaluate the efficacy of ATI-2138 in a T-cell-mediated model of inflammatory bowel disease.

Methodology:

  • Animals: Immunodeficient mice (e.g., RAG1-/- or SCID).

  • Disease Induction:

    • Isolate CD4+CD45RBhigh T-cells from the spleens of donor mice.

    • Inject these cells intraperitoneally into the immunodeficient recipient mice.

  • Treatment:

    • Begin treatment a few weeks after cell transfer, upon the onset of clinical signs of colitis (e.g., weight loss).

    • Administer ATI-2138 via medicated chow at a concentration of 300 ppm.

  • Efficacy Assessment:

    • Body Weight and Clinical Signs: Monitor body weight and clinical signs of colitis (e.g., stool consistency, rectal bleeding) regularly.

    • Histopathology: At the end of the study, collect the colon and ileum, fix in formalin, and embed in paraffin. Section and stain with H&E to assess mucosal inflammation, ulceration, and cellular infiltration.

    • Cytokine Analysis: Homogenize a section of the colon to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ) by ELISA or multiplex assay.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a preclinical efficacy study of ATI-2138.

Preclinical_Workflow cluster_Setup Study Setup cluster_Treatment Treatment Phase cluster_Analysis Data Analysis Animal_Acclimation Animal Acclimation Disease_Induction Disease Induction (e.g., CIA, AIA, TCT) Animal_Acclimation->Disease_Induction Group_Allocation Randomize into Treatment Groups Disease_Induction->Group_Allocation Drug_Administration ATI-2138 Administration (Chow or Oral) Group_Allocation->Drug_Administration Monitoring Daily Clinical Monitoring Drug_Administration->Monitoring Efficacy_Assessment Efficacy Assessment (Clinical Scores, Paw Volume) Monitoring->Efficacy_Assessment Terminal_Procedures Terminal Procedures (Blood & Tissue Collection) Efficacy_Assessment->Terminal_Procedures Histopathology Histopathology Terminal_Procedures->Histopathology Biomarker_Analysis Biomarker Analysis (e.g., Cytokines) Terminal_Procedures->Biomarker_Analysis PK_Analysis Pharmacokinetic Analysis Terminal_Procedures->PK_Analysis

A general workflow for preclinical efficacy studies of ATI-2138.

References

Application Notes and Protocols for Assessing ATI-2138 Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATI-2138 is a novel, orally bioavailable, covalent dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1] By targeting these two key enzymes, ATI-2138 effectively modulates signaling pathways crucial for T-cell activation, proliferation, and differentiation, as well as the function of other immune cells.[2][3] This dual mechanism of action suggests its therapeutic potential in a range of T-cell-mediated autoimmune and inflammatory diseases.[2][3] These application notes provide detailed protocols for cell-based assays to characterize the activity and potency of ATI-2138.

Mechanism of Action: Dual Inhibition of ITK and JAK3 Signaling

ATI-2138 exerts its immunomodulatory effects by concurrently blocking two critical signaling pathways in lymphocytes:

  • ITK Inhibition: ITK is a crucial component of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell (APC), ITK is activated and phosphorylates downstream targets, leading to T-cell activation, proliferation, and cytokine production. By covalently binding to ITK, ATI-2138 inhibits this process.

  • JAK3 Inhibition: JAK3 is a tyrosine kinase predominantly expressed in hematopoietic cells and is essential for signaling through the common gamma chain (γc) of cytokine receptors. These cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, are vital for lymphocyte development, survival, and function. ATI-2138's inhibition of JAK3 blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[4]

The dual inhibition of both TCR and cytokine signaling pathways by ATI-2138 provides a comprehensive approach to suppressing aberrant T-cell responses in autoimmune and inflammatory conditions.

cluster_TCR T-Cell Receptor (TCR) Signaling cluster_Cytokine Common γ-chain Cytokine Signaling TCR TCR ITK ITK TCR->ITK Activation PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation T_Cell_Response T-Cell Activation, Proliferation, Cytokine Production PLCg1->T_Cell_Response CytokineReceptor γc Receptor JAK3 JAK3 CytokineReceptor->JAK3 Activation STAT5 STAT5 JAK3->STAT5 Phosphorylation STAT5->T_Cell_Response ATI2138 ATI-2138 ATI2138->ITK Inhibition ATI2138->JAK3 Inhibition

ATI-2138 Dual Inhibition of ITK and JAK3 Signaling Pathways.

Data Presentation: In Vitro Activity of ATI-2138

The following tables summarize the in vitro inhibitory activities of ATI-2138 against its primary targets and in various cell-based functional assays.

Table 1: Biochemical Inhibitory Activity of ATI-2138

Target KinaseIC50 (nM)
ITK0.18[5]
TXK0.83[5]
JAK30.52[5]
JAK1>2200[5]
JAK2>2200[5]
Tyk2>2200[5]

Table 2: Cellular Inhibitory Activity of ATI-2138

AssayCell TypeStimulusReadoutIC50 (nM)
ITK SignalingJurkat T-cellsAnti-CD3pPLCγ18[6]
JAK3 SignalingHuman PBMCsIL-2pSTAT523[6]
JAK1/2 SignalingHuman PBMCsIFNγpSTAT1Inactive[6]
Th17 Cytokine ProductionHuman Th17 cells-IL-17A, IL-21, TNF-α47 (average)[5]
IFN-γ ProductionHuman Whole BloodIL-2IFN-γ10[5]
IFN-γ ProductionHuman Whole BloodIL-15IFN-γ7[5]

Experimental Protocols

Protocol 1: Assessment of JAK3 Inhibition via STAT5 Phosphorylation in Human PBMCs

This assay measures the ability of ATI-2138 to inhibit IL-2-induced STAT5 phosphorylation in human peripheral blood mononuclear cells (PBMCs), a key downstream event in JAK3 signaling.

cluster_workflow pSTAT5 Assay Workflow start Isolate PBMCs from whole blood preincubate Pre-incubate PBMCs with ATI-2138 or vehicle start->preincubate stimulate Stimulate with IL-2 preincubate->stimulate fix_perm Fix and permeabilize cells stimulate->fix_perm stain Stain with anti-pSTAT5 and cell surface markers fix_perm->stain acquire Acquire data on a flow cytometer stain->acquire analyze Analyze pSTAT5 levels in T-cell subsets acquire->analyze

Workflow for the pSTAT5 phosphorylation assay in PBMCs.

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Recombinant Human IL-2

  • ATI-2138

  • DMSO (vehicle control)

  • Fixation/Permeabilization Buffer

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-pSTAT5 (pY694)

  • Flow cytometer

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Cell Plating: Resuspend PBMCs in RPMI 1640 complete medium and plate in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Compound Treatment: Prepare serial dilutions of ATI-2138 in DMSO and then dilute in culture medium. Add the desired concentrations of ATI-2138 or vehicle (DMSO) to the cells.

  • Pre-incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

  • Stimulation: Add recombinant human IL-2 to a final concentration of 100 ng/mL to stimulate JAK3 signaling.

  • Incubation: Incubate for 15 minutes at 37°C.

  • Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available fixation/permeabilization kit according to the manufacturer's instructions.

  • Staining: Stain the cells with fluorochrome-conjugated antibodies against CD3, CD4, and pSTAT5 for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Wash the cells and acquire data on a flow cytometer.

  • Data Analysis: Gate on CD3+CD4+ T-cells and quantify the median fluorescence intensity (MFI) of pSTAT5. Calculate the IC50 value for ATI-2138 by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 2: Assessment of ITK Inhibition via TCR-induced Cytokine Production

This protocol details the measurement of ATI-2138's effect on the production of cytokines, such as IL-2, following T-cell receptor stimulation.

Materials:

  • Human T-cells (e.g., purified from PBMCs or Jurkat cell line)

  • RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Anti-CD3 and anti-CD28 antibodies

  • ATI-2138

  • DMSO (vehicle control)

  • ELISA kit for human IL-2

Procedure:

  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.

  • Cell Plating: Wash the plate with PBS to remove unbound antibody. Seed T-cells at a density of 1 x 10^5 cells/well in complete RPMI 1640 medium.

  • Compound Treatment: Add serial dilutions of ATI-2138 or vehicle (DMSO) to the cells.

  • Stimulation: Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to provide co-stimulation.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • ELISA: Measure the concentration of IL-2 in the supernatants using a commercial ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition of IL-2 production for each concentration of ATI-2138 and determine the IC50 value.

Protocol 3: T-Helper Cell Differentiation and Cytokine Analysis

This assay evaluates the impact of ATI-2138 on the differentiation of naïve CD4+ T-cells into Th1, Th2, and Th17 subsets and their subsequent cytokine production.

Materials:

  • Naïve CD4+ T-cells isolated from human PBMCs

  • RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Anti-CD3 and anti-CD28 antibodies

  • Th1 differentiation cocktail: IL-12, anti-IL-4 antibody

  • Th2 differentiation cocktail: IL-4, anti-IFN-γ antibody

  • Th17 differentiation cocktail: IL-1β, IL-6, IL-23, TGF-β, anti-IL-4, anti-IFN-γ antibodies

  • ATI-2138

  • DMSO (vehicle control)

  • Cell stimulation cocktail (e.g., PMA, Ionomycin) and protein transport inhibitor (e.g., Brefeldin A)

  • Fluorochrome-conjugated antibodies for intracellular cytokine staining (anti-IFN-γ, anti-IL-4, anti-IL-17A)

  • Flow cytometer

Procedure:

  • T-Cell Activation and Differentiation:

    • Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies.

    • Seed naïve CD4+ T-cells in the presence of the respective Th differentiation cocktails.

    • Add ATI-2138 or vehicle at the time of cell seeding.

    • Culture the cells for 5-7 days, adding fresh medium with cytokines and ATI-2138 as needed.

  • Restimulation and Intracellular Staining:

    • Restimulate the differentiated T-cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.

    • Harvest the cells and perform surface staining for CD4.

    • Fix, permeabilize, and perform intracellular staining for IFN-γ (Th1), IL-4 (Th2), and IL-17A (Th17).

  • Flow Cytometry:

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Determine the percentage of CD4+ T-cells expressing each signature cytokine in the presence and absence of ATI-2138.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro characterization of ATI-2138. These cell-based assays are essential for determining the potency and mechanism of action of this novel dual ITK and JAK3 inhibitor. The data generated from these experiments will be invaluable for researchers and drug development professionals in advancing the understanding and potential therapeutic applications of ATI-2138 in autoimmune and inflammatory diseases.

References

Application Notes and Protocols for ATI-2138 Administration in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATI-2138 is an investigational, orally bioavailable, covalent dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2][3] By targeting these two key enzymes, ATI-2138 modulates signaling pathways that are critical for the function and activation of T-cells and the effects of various cytokines.[3] This dual mechanism of action suggests its therapeutic potential in a range of T-cell mediated autoimmune and inflammatory diseases.[2] Preclinical studies in rodent models of arthritis and colitis have demonstrated the efficacy of ATI-2138 in attenuating disease severity.[1][4]

These application notes provide a summary of the available preclinical data and detailed protocols for the administration of ATI-2138 in established animal models of inflammatory diseases.

Mechanism of Action: Dual Inhibition of ITK and JAK3

ATI-2138's therapeutic effect is derived from its ability to simultaneously block two critical signaling pathways in lymphocytes.

  • ITK Inhibition: ITK is a crucial component of the T-cell receptor (TCR) signaling pathway. Inhibition of ITK interferes with T-cell activation, proliferation, and differentiation.

  • JAK3 Inhibition: JAK3 is essential for signaling downstream of common gamma chain (γc) cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, ATI-2138 disrupts the signaling of these cytokines, which are pivotal for lymphocyte development, survival, and function.

The combined inhibition of ITK and JAK3 is hypothesized to provide a more comprehensive blockade of T-cell-mediated inflammation than targeting either pathway alone.

G cluster_TCR T-Cell Receptor (TCR) Signaling cluster_Cytokine Common Gamma Chain (γc) Cytokine Signaling TCR TCR Engagement ITK ITK TCR->ITK T-Cell Activation\n& Proliferation T-Cell Activation & Proliferation ITK->T-Cell Activation\n& Proliferation phosphorylates downstream targets Cytokine IL-2, IL-4, IL-7, etc. gcR γc Receptor Cytokine->gcR JAK3 JAK3 gcR->JAK3 STAT STAT Phosphorylation JAK3->STAT Gene Transcription\n(Lymphocyte function) Gene Transcription (Lymphocyte function) STAT->Gene Transcription\n(Lymphocyte function) ATI2138 ATI-2138 ATI2138->ITK inhibits ATI2138->JAK3 inhibits

Figure 1: Simplified signaling pathway of ATI-2138 action.

Quantitative Data Summary

The following tables summarize the reported efficacy of ATI-2138 in various preclinical animal models.

Table 1: Efficacy of ATI-2138 in a Mouse Model of Collagen-Induced Arthritis [4]

Treatment GroupDose (ppm in food)Mean Score Reduction (%)
ATI-213810092
ATI-213830099
ATI-21381000100
EtanerceptN/A64
ControlN/ABaseline

Table 2: Efficacy of ATI-2138 in a Rat Model of Adjuvant-Induced Arthritis [4]

Treatment GroupDose (mg/kg, oral)Inflammation Reduction (%)Histopathology Score Reduction (%)
ATI-2138104951
ATI-2138306874
ControlN/ABaselineBaseline

Table 3: Efficacy of ATI-2138 in a Murine T-Cell Transfer Model of Colitis [4]

Treatment GroupDose (ppm)Outcome
ATI-2138300Dose-dependent reduction in distal and proximal colon and ileum histopathology scores
ControlN/ASignificant inflammatory cell infiltrations

Experimental Protocols

The following are detailed protocols for the administration of ATI-2138 in the cited animal models. These protocols are based on the available information and standard methodologies for these models.

Protocol 1: Administration of ATI-2138 in a Mouse Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the efficacy of orally administered ATI-2138 in reducing the clinical signs of arthritis in a mouse CIA model.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • ATI-2138

  • Powdered standard rodent chow

  • Vehicle for control group (e.g., chow without ATI-2138)

  • Calipers for paw thickness measurement

  • Clinical scoring system (see below)

Experimental Workflow:

G cluster_induction Disease Induction cluster_treatment Treatment cluster_monitoring Monitoring & Endpoint Analysis D0 Day 0: Primary Immunization (CII in CFA) D21 Day 21: Booster Immunization (CII in IFA) D0->D21 start_treatment Initiate Treatment (e.g., Day 21) ATI-2138 in chow monitor Daily Clinical Scoring & Paw Measurement start_treatment->monitor endpoint Endpoint Analysis: - Histopathology - Plasma ATI-2138 levels monitor->endpoint

Figure 2: Experimental workflow for the CIA mouse model.

Procedure:

  • Disease Induction:

    • On Day 0, immunize male DBA/1 mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.

    • On Day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant.

  • ATI-2138 Formulation and Administration:

    • Prepare medicated chow by thoroughly mixing ATI-2138 into powdered standard rodent chow to achieve final concentrations of 100, 300, and 1000 ppm.[4]

    • A control group should receive chow with the vehicle alone.

    • Begin administration of the medicated or control chow at the time of the booster immunization (Day 21) or upon the first signs of arthritis.

  • Efficacy Assessment:

    • Monitor mice daily for the onset and severity of arthritis using a clinical scoring system. A common system is a 0-4 scale for each paw:

      • 0 = No evidence of erythema and swelling

      • 1 = Erythema and mild swelling confined to the tarsals or ankle joint

      • 2 = Erythema and mild swelling extending from the ankle to the tarsals

      • 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints

      • 4 = Erythema and severe swelling encompass the ankle, foot, and digits

    • The maximum score per mouse is 16.

    • Measure paw thickness using calipers every other day.

  • Endpoint Analysis:

    • At the termination of the study, collect blood for the analysis of plasma ATI-2138 levels.[4]

    • Harvest paws for histopathological analysis to assess inflammation, pannus formation, and bone/cartilage destruction.

Protocol 2: Administration of ATI-2138 in a Rat Adjuvant-Induced Arthritis (AIA) Model

Objective: To assess the therapeutic effect of orally administered ATI-2138 on inflammation in a rat AIA model.

Materials:

  • Lewis rats (female or male, 8-10 weeks old)

  • Mycobacterium tuberculosis (heat-killed)

  • Incomplete Freund's Adjuvant (IFA)

  • ATI-2138

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Calipers for ankle diameter measurement

  • Clinical scoring system

Procedure:

  • Disease Induction:

    • On Day 0, induce arthritis by a single intradermal injection of Mycobacterium tuberculosis suspended in IFA into the base of the tail or a hind paw.

  • ATI-2138 Formulation and Administration:

    • Prepare a suspension of ATI-2138 in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage.

    • Administer ATI-2138 orally once or twice daily at doses of 10 and 30 mg/kg.[4]

    • The control group should receive the vehicle alone.

    • Initiate treatment upon the onset of clinical signs of arthritis (typically around day 10-12).

  • Efficacy Assessment:

    • Monitor the development of arthritis daily by measuring the diameter of both ankles with calipers.

    • Score the severity of arthritis in all four paws based on a scale of 0-4 as described in Protocol 1.

  • Endpoint Analysis:

    • At the end of the study, collect hind paws for histopathological evaluation of inflammation and joint damage.[4]

Protocol 3: Administration of ATI-2138 in a Murine T-Cell Transfer Model of Colitis

Objective: To determine the efficacy of ATI-2138 in preventing or treating colitis in a T-cell transfer model.

Materials:

  • C57BL/6 mice (for donor T-cells)

  • RAG1-/- or SCID mice (recipient mice)

  • CD4+CD45RBhigh T-cell isolation kit

  • ATI-2138

  • Powdered standard rodent chow

  • Vehicle for control group

Experimental Workflow:

G cluster_setup Model Setup cluster_treatment Treatment cluster_monitoring Monitoring & Endpoint Analysis isolate Isolate CD4+CD45RBhigh T-cells from donor mice transfer Inject T-cells into RAG1-/- recipient mice isolate->transfer treat Administer ATI-2138 (300 ppm in chow) transfer->treat monitor Monitor body weight and clinical signs of colitis treat->monitor endpoint Endpoint Analysis: - Colon histopathology - Cytokine analysis monitor->endpoint

References

Application Notes and Protocols for Measuring ITK and JAK3 Inhibition by ATI-2138

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATI-2138 is a novel, potent, and selective dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1] This document provides detailed protocols for the biochemical and cellular characterization of ATI-2138's inhibitory activity. The provided methodologies and data presentation will enable researchers to accurately assess the potency and selectivity of ATI-2138 and similar compounds targeting these key immuno-inflammatory signaling pathways.

Introduction

ITK and JAK3 are critical enzymes in the signaling pathways of T-cells and other immune cells. ITK, a member of the Tec family of kinases, is a key mediator of T-cell receptor (TCR) signaling, which is essential for T-cell activation, proliferation, and differentiation.[1] JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in cytokine signaling through the common gamma chain (γc) receptor, which is shared by IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This signaling is vital for lymphocyte development and function. Given their central roles in immune responses, simultaneous inhibition of both ITK and JAK3 presents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. ATI-2138 has been developed as a covalent inhibitor that selectively targets both ITK and JAK3.[1]

Data Presentation

The inhibitory activity of ATI-2138 against ITK, JAK3, and other related kinases is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Biochemical IC50 Values of ATI-2138 and Ritlecitinib

KinaseATI-2138 IC50 (nM)Ritlecitinib IC50 (nM)
ITK0.187.3
TXK0.834.13
JAK30.521.8
JAK1>2200Not Reported
JAK2>2200Not Reported
Tyk2>2200Not Reported

Data sourced from BioWorld.[2]

Table 2: Cellular IC50 Values of ATI-2138

AssayCell TypeMeasurementATI-2138 IC50 (nM)
IL-2-induced IFN-γ productionHuman Whole BloodIFN-γ levels10
IL-15-induced IFN-γ productionHuman Whole BloodIFN-γ levels7
IL-2-stimulated STAT5 phosphorylationHuman PBMCspSTAT5 levelsLow-nanomolar
Th17 cell cytokine production (IL-17A, IL-21, TNF-α)Th17 cellsCytokine levels47 (average)

Data sourced from BioWorld and BioSpace.[1][2]

Signaling Pathways

The following diagrams illustrate the signaling pathways of ITK and JAK3, highlighting the points of inhibition by ATI-2138.

ITK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Antigen Presentation CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCg1 PLCγ1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG ITK->PLCg1 Phosphorylation ATI2138 ATI-2138 ATI2138->ITK Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Activation Ca_Flux->NFAT NFkB NF-κB Activation PKC->NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB->Gene_Expression

Caption: ITK Signaling Pathway and Inhibition by ATI-2138.

JAK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL2R IL-2 Receptor (γc, β, α) JAK1 JAK1 IL2R->JAK1 JAK3 JAK3 IL2R->JAK3 JAK1->JAK3 Trans- phosphorylation STAT5_inactive STAT5 (inactive) JAK1->STAT5_inactive Phosphorylation JAK3->JAK1 JAK3->STAT5_inactive Phosphorylation IL2 IL-2 IL2->IL2R Cytokine Binding ATI2138 ATI-2138 ATI2138->JAK3 STAT5_active pSTAT5 Dimer (active) STAT5_inactive->STAT5_active Dimerization Gene_Expression Gene Expression (e.g., Proliferation, Survival) STAT5_active->Gene_Expression Nuclear Translocation

Caption: JAK3 Signaling Pathway and Inhibition by ATI-2138.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a method to determine the in vitro potency of ATI-2138 against purified ITK and JAK3 enzymes using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Biochemical_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase (ITK or JAK3) - Substrate - ATP - ATI-2138 Dilutions start->prep_reagents kinase_reaction Kinase Reaction: Incubate Kinase, Substrate, ATP, and ATI-2138 prep_reagents->kinase_reaction add_adp_glo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) kinase_reaction->add_adp_glo incubation1 Incubate (40 min, RT) add_adp_glo->incubation1 add_detection_reagent Add Kinase Detection Reagent (Convert ADP to ATP, generate light) incubation1->add_detection_reagent incubation2 Incubate (30-60 min, RT) add_detection_reagent->incubation2 read_luminescence Read Luminescence (Plate Luminometer) incubation2->read_luminescence analyze_data Data Analysis: - Plot dose-response curve - Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the Biochemical Kinase Inhibition Assay.

Materials:

  • Recombinant human ITK (SignalChem, Cat# I10-10G)

  • Recombinant human JAK3 (SignalChem, Cat# J03-11G)

  • ITK Substrate: Myelin Basic Protein (MBP)

  • JAK3 Substrate: Poly(Glu,Tyr) 4:1 (Sigma-Aldrich, Cat# P0275)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)

  • ATI-2138 (or other test compound)

  • Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP (10 mM stock)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of ATI-2138 in 100% DMSO. Then, dilute the compounds in kinase buffer to a 4x final concentration.

  • Kinase Reaction Setup (per well):

    • Add 2.5 µL of 4x test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of a 2x kinase/substrate mix (prepare in kinase buffer). The final concentration of kinase and substrate should be optimized for each batch. Suggested starting concentrations are 1-5 ng/well for the kinase and 0.2 mg/mL for the substrate.

    • Initiate the reaction by adding 2.5 µL of 4x ATP solution (in kinase buffer). The final ATP concentration should be at the Km for each enzyme (typically 10-100 µM).

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all wells.

    • Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular JAK3 Inhibition Assay (Phospho-STAT5 Flow Cytometry)

This protocol describes a method to measure the inhibition of IL-2-induced STAT5 phosphorylation in human peripheral blood mononuclear cells (PBMCs) by ATI-2138.

Cellular_Assay_Workflow start Start: Isolate PBMCs pretreat Pre-treat PBMCs with ATI-2138 or Vehicle start->pretreat stimulate Stimulate with IL-2 pretreat->stimulate fix Fix Cells (e.g., with PFA) stimulate->fix permeabilize Permeabilize Cells (e.g., with Methanol) fix->permeabilize stain Intracellular Staining: - Anti-pSTAT5 Ab - Surface Marker Abs (e.g., CD3) permeabilize->stain acquire Acquire on Flow Cytometer stain->acquire analyze Data Analysis: - Gate on T-cell population - Measure pSTAT5 MFI - Calculate IC50 acquire->analyze end End analyze->end

Caption: Workflow for the Cellular Phospho-STAT5 Inhibition Assay.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 10% FBS

  • Recombinant human IL-2 (PeproTech, Cat# 200-02)

  • ATI-2138 (or other test compound)

  • Fixation/Permeabilization Buffers (e.g., BD Cytofix/Cytoperm™)

  • Fluorochrome-conjugated antibodies:

    • Anti-human CD3 (e.g., clone UCHT1)

    • Anti-human phospho-STAT5 (pY694) (e.g., clone 47/Stat5)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in RPMI-1640 with 10% FBS at a concentration of 1 x 10⁶ cells/mL.

  • Compound Treatment: Add ATI-2138 at various concentrations to the cell suspension. Include a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add IL-2 to a final concentration of 10 ng/mL to all samples except the unstimulated control. Incubate for 15 minutes at 37°C.

  • Fixation: Immediately stop the stimulation by adding 1 mL of pre-warmed Fixation Buffer. Incubate for 10 minutes at 37°C.

  • Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold Permeabilization Buffer (e.g., 90% methanol). Incubate on ice for 30 minutes.

  • Staining:

    • Wash the cells twice with FACS buffer (PBS with 2% FBS).

    • Resuspend the cells in a cocktail of anti-CD3 and anti-phospho-STAT5 antibodies.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition: Wash the cells once with FACS buffer and resuspend in an appropriate volume for flow cytometry. Acquire data on a flow cytometer, collecting at least 10,000 events in the lymphocyte gate.

  • Data Analysis:

    • Gate on the CD3+ T-cell population.

    • Determine the Median Fluorescence Intensity (MFI) of the phospho-STAT5 signal for each sample.

    • Normalize the MFI values to the IL-2 stimulated vehicle control (100% activation) and the unstimulated control (0% activation).

    • Plot the percent inhibition of STAT5 phosphorylation versus the log of the inhibitor concentration and fit the data to determine the IC50 value.

Conclusion

The protocols outlined in this document provide a robust framework for the preclinical evaluation of ATI-2138 and other ITK/JAK3 inhibitors. The biochemical assays allow for a direct assessment of enzymatic potency, while the cellular assays confirm the compound's activity in a more physiologically relevant context. The dual inhibition of ITK and JAK3 by ATI-2138, as demonstrated by these methods, underscores its potential as a therapeutic agent for a variety of T-cell-mediated autoimmune and inflammatory diseases.

References

Application Notes and Protocols for the Pharmacokinetics of ATI-2138 in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic properties of ATI-2138, a novel dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3), in various preclinical research models. The provided protocols are based on publicly available data and are intended to guide researchers in designing and executing their own pharmacokinetic studies of ATI-2138.

Introduction

ATI-2138 is an investigational covalent inhibitor of ITK and JAK3, key kinases involved in T-cell receptor and cytokine signaling pathways.[1] By targeting these pathways, ATI-2138 has shown potential in the treatment of T-cell-mediated autoimmune and inflammatory diseases.[1] Understanding the pharmacokinetic profile of ATI-2138 in relevant animal models is crucial for the design of efficacious and safe clinical studies. Preclinical studies in rodent models of arthritis and colitis have demonstrated the disease-modifying activity of ATI-2138.[1]

Pharmacokinetic Profile of ATI-2138 in Research Models

ATI-2138 has been evaluated in both mouse and rat models to determine its pharmacokinetic properties. The following tables summarize the available quantitative data from these studies. It is important to note that detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are not yet fully available in the public domain.

Table 1: Pharmacokinetics of ATI-2138 in a Mouse Model of Collagen-Induced Arthritis
Dosage (in food)Resulting Plasma Concentration (ng/mL)
100 ppm2.97
300 ppm6.95
1000 ppm37.69
Table 2: Pharmacokinetics of ATI-2138 in a Rat Model of Adjuvant-Induced Arthritis
Route of AdministrationDosage (mg/kg)
Oral10
Oral30

In human studies, ATI-2138 has been shown to have a favorable safety profile and linear pharmacokinetics.[1]

Experimental Protocols

The following are generalized protocols for conducting pharmacokinetic studies of ATI-2138 in rodent models, based on common practices in preclinical drug development.

Protocol 1: Pharmacokinetic Study of ATI-2138 in a Mouse Model

Objective: To determine the pharmacokinetic profile of ATI-2138 in mice following oral administration.

Materials:

  • ATI-2138

  • Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Male or female mice of a specified strain (e.g., DBA/1 for arthritis models)

  • Gavage needles

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the study.

  • Dosing Formulation: Prepare a suspension of ATI-2138 in the selected vehicle at the desired concentrations (e.g., corresponding to 100, 300, and 1000 ppm in feed or for oral gavage).

  • Administration: Administer ATI-2138 to mice via oral gavage. For administration in food, mix the compound with powdered chow.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

  • Plasma Preparation: Immediately transfer the blood samples into EDTA-coated tubes, mix gently, and centrifuge at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of ATI-2138 in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.

Protocol 2: Bioanalytical Method for ATI-2138 in Plasma using LC-MS/MS

Objective: To develop and validate a sensitive and specific method for the quantification of ATI-2138 in plasma.

Materials and Reagents:

  • ATI-2138 reference standard

  • Internal standard (IS), preferably a stable isotope-labeled version of ATI-2138

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Control plasma from the same species being studied

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

  • Standard and Quality Control (QC) Sample Preparation:

    • Prepare a stock solution of ATI-2138 and the IS in a suitable solvent (e.g., DMSO or methanol).

    • Prepare calibration standards and QC samples by spiking known concentrations of ATI-2138 into control plasma.

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma sample, standard, or QC, add 150 µL of ACN containing the IS.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a clean tube or 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a C18 reverse-phase column.

      • Employ a gradient elution with mobile phases consisting of water with 0.1% FA (Mobile Phase A) and ACN with 0.1% FA (Mobile Phase B).

    • Mass Spectrometry:

      • Use an electrospray ionization (ESI) source in positive ion mode.

      • Optimize the MS parameters (e.g., declustering potential, collision energy) for ATI-2138 and the IS.

      • Monitor the specific precursor-to-product ion transitions for ATI-2138 and the IS in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration.

    • Determine the concentration of ATI-2138 in the unknown samples using the calibration curve.

Visualizations

Signaling Pathway of ATI-2138 Inhibition

ATI2138_Pathway cluster_TCR T-Cell Receptor Signaling cluster_Cytokine Cytokine Signaling (Common γ-chain) TCR TCR ITK ITK TCR->ITK PLCg1 PLCγ1 ITK->PLCg1 IP3_DAG IP3/DAG PLCg1->IP3_DAG TF_Activation Transcription Factor Activation IP3_DAG->TF_Activation Cytokine Cytokines (e.g., IL-2, IL-4) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 JAK3 JAK3 Receptor->JAK3 STAT STATs JAK1->STAT JAK3->STAT Gene_Expression Gene Expression (Proliferation, Differentiation) STAT->Gene_Expression ATI2138 ATI-2138 ATI2138->ITK Inhibition ATI2138->JAK3 Inhibition

Caption: Mechanism of action of ATI-2138, a dual inhibitor of ITK and JAK3.

Experimental Workflow for a Preclinical Pharmacokinetic Study

PK_Workflow Dosing Dosing of ATI-2138 to Research Model Blood_Sampling Serial Blood Sampling at Timed Intervals Dosing->Blood_Sampling Plasma_Separation Plasma Separation by Centrifugation Blood_Sampling->Plasma_Separation Sample_Storage Storage of Plasma Samples at -80°C Plasma_Separation->Sample_Storage Bioanalysis LC-MS/MS Analysis of ATI-2138 Concentration Sample_Storage->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

References

ATI-2138 for Alopecia Areata: Preclinical Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the preclinical data available for ATI-2138, a novel dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3), and its potential application in the treatment of alopecia areata (AA). While public disclosures confirm preclinical efficacy in inflammatory disease models and alopecia areata is a key target indication, specific quantitative in vivo data for an alopecia areata model has not been detailed in the reviewed sources.[1][2][3][4] The following sections detail the mechanism of action, available in vitro potency, and provide a representative experimental protocol for evaluating ATI-2138 in a standard preclinical model of alopecia areata.

Mechanism of Action

ATI-2138 is a covalent inhibitor that potently and selectively targets both ITK and JAK3.[1][2][3] This dual-inhibition mechanism is significant in the context of alopecia areata, an autoimmune condition characterized by T-cell mediated attack on hair follicles.

  • ITK Inhibition: ITK is a crucial kinase in the T-cell receptor (TCR) signaling pathway. By inhibiting ITK, ATI-2138 can modulate T-cell activation and differentiation, including the Th1, Th2, and Th17 cells implicated in autoimmune and inflammatory diseases.[1][2]

  • JAK3 Inhibition: JAK3 is a key component of the JAK-STAT signaling pathway, which is activated by various cytokines involved in the pathogenesis of alopecia areata. JAK3 partners with JAK1 to mediate signaling for cytokines that use the common gamma chain (γc) receptor, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Inhibition of JAK3 disrupts this signaling cascade, thereby reducing the inflammatory response.

The dual inhibition of both ITK and JAK3 by ATI-2138 offers a comprehensive approach to targeting the immunopathology of alopecia areata by affecting both T-cell activation and cytokine-mediated inflammation.

Quantitative Data

The following tables summarize the available quantitative data for ATI-2138 from in vitro studies.

Table 1: In Vitro Kinase Inhibition Profile of ATI-2138
Kinase TargetATI-2138 IC50 (nM)Ritlecitinib IC50 (nM)
ITK0.187.3
TXK0.834.13
JAK30.521.8
JAK1>2200Not Reported
JAK2>2200Not Reported
Tyk2>2200Not Reported

Data sourced from a 2024 publication by Kaul, A. et al. in J Pharmacol Exp Ther.[5]

Table 2: In Vitro Cellular Activity of ATI-2138
AssayATI-2138 IC50 (nM)Ritlecitinib IC50 (nM)
Th17 Cell IL-17A, IL-21, TNF-α Production47 (average)760 (average)
IL-2-induced IFN-γ Production (Whole Blood)10Not Reported
IL-15-induced IFN-γ Production (Whole Blood)7Not Reported

Data sourced from a 2024 publication by Kaul, A. et al. in J Pharmacol Exp Ther.[5]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by ATI-2138.

ITK_Signaling_Pathway cluster_cell T-Cell TCR T-Cell Receptor (TCR) ITK ITK TCR->ITK Antigen Antigen Antigen->TCR Downstream Downstream Signaling ITK->Downstream T_Cell_Activation T-Cell Activation & Differentiation Downstream->T_Cell_Activation ATI_2138 ATI-2138 ATI_2138->ITK

ITK Signaling Pathway Inhibition by ATI-2138.

JAK_STAT_Signaling_Pathway cluster_cell Immune Cell Cytokine Cytokine (e.g., IL-2, IL-15) Receptor Cytokine Receptor (γc chain) Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 JAK3 JAK3 Receptor->JAK3 STAT STAT JAK1->STAT P JAK3->STAT P pSTAT pSTAT STAT->pSTAT Gene_Expression Gene Expression (Inflammation) pSTAT->Gene_Expression Dimerization & Nuclear Translocation ATI_2138 ATI-2138 ATI_2138->JAK3

JAK-STAT Signaling Pathway Inhibition by ATI-2138.

Experimental Protocols

While specific preclinical data for ATI-2138 in alopecia areata models is not publicly available, a standard and widely used model for such studies is the C3H/HeJ mouse model.[6][7] The following is a representative protocol for evaluating the efficacy of a therapeutic candidate like ATI-2138 in this model.

Protocol: Evaluation of ATI-2138 in the C3H/HeJ Mouse Model of Alopecia Areata

1. Animal Model

  • Strain: C3H/HeJ mice.

  • Age: 8-12 weeks.

  • Induction of Alopecia Areata: Alopecia areata can be induced in C3H/HeJ mice through the transfer of skin grafts from affected mice to healthy recipients.[8] Alternatively, spontaneous development of AA can be monitored, though this occurs at a lower frequency.[6] For efficacy studies, the graft-induced model is often preferred for its higher predictability and synchronized disease onset.[6]

2. Experimental Groups

  • Group 1: Vehicle Control: Mice with induced AA receiving the vehicle used to formulate ATI-2138.

  • Group 2: ATI-2138 (Low Dose): Mice with induced AA receiving a low dose of ATI-2138.

  • Group 3: ATI-2138 (High Dose): Mice with induced AA receiving a high dose of ATI-2138.

  • Group 4: Positive Control (Optional): Mice with induced AA receiving a known effective treatment for AA (e.g., a pan-JAK inhibitor).

3. Dosing and Administration

  • Route of Administration: Oral gavage is a common route for systemically administered small molecules.

  • Dosing Frequency: Daily or twice-daily administration.

  • Duration of Treatment: Typically 8-12 weeks to allow for sufficient time to observe hair regrowth.

4. Efficacy Endpoints

  • Primary Endpoint: Hair Regrowth Score: Hair regrowth can be assessed weekly using a scoring system (e.g., 0 = no hair regrowth, 1 = sparse hair regrowth, 2 = moderate hair regrowth, 3 = complete hair regrowth).

  • Secondary Endpoints:

    • Severity of Alopecia Tool (SALT) Score: Adapted for mice to quantify the percentage of hair loss on the dorsal skin.

    • Histological Analysis: Skin biopsies can be collected at the end of the study to assess the reduction in inflammatory cell infiltrates around hair follicles. Immunohistochemistry for immune cell markers (e.g., CD4+, CD8+, NKG2D+) can also be performed.

    • Gene Expression Analysis: RNA can be extracted from skin biopsies to analyze the expression of key inflammatory cytokines and chemokines.

5. Safety and Tolerability

  • Monitoring: Animals should be monitored daily for any signs of toxicity, including changes in body weight, food and water intake, and overall behavior.

  • Blood Analysis: At the end of the study, blood samples can be collected for complete blood counts and serum chemistry to assess for any systemic toxicity.

Experimental Workflow Diagram

Experimental_Workflow start Start induction Induce Alopecia Areata in C3H/HeJ Mice (Skin Graft) start->induction grouping Randomize Mice into Treatment Groups induction->grouping treatment Administer ATI-2138 or Vehicle (Daily for 8-12 weeks) grouping->treatment monitoring Weekly Hair Regrowth Scoring and Health Monitoring treatment->monitoring monitoring->treatment endpoints End-of-Study Endpoints: - SALT Score - Histology - Gene Expression - Safety Analysis monitoring->endpoints End of Study analysis Data Analysis and Interpretation endpoints->analysis end End analysis->end

Workflow for Preclinical Evaluation of ATI-2138 in Alopecia Areata.

Conclusion

ATI-2138, with its dual ITK and JAK3 inhibitory activity, presents a promising therapeutic strategy for alopecia areata. The available in vitro data demonstrates its high potency and selectivity. While specific in vivo efficacy data in an alopecia areata model is not yet publicly available, the provided experimental protocol outlines a standard method for generating such data. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of ATI-2138 in the treatment of alopecia areata. Aclaris Therapeutics has indicated its intent to further develop ATI-2138 for alopecia areata, suggesting that supporting preclinical data exists.[4][9] Researchers are encouraged to monitor for future publications and conference presentations from the manufacturer for more detailed information.

References

Application Notes and Protocols for In Vitro Efficacy Testing of ATI-2138

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATI-2138 is an investigational, orally administered, covalent dual inhibitor of Interleukin-2-inducible T-cell Kinase (ITK) and Janus Kinase 3 (JAK3).[1][2] These two kinases are critical components of signaling pathways that regulate T-cell differentiation, activation, and proliferation. By simultaneously targeting both ITK and JAK3, ATI-2138 has the potential to modulate the immune responses implicated in a variety of T-cell-mediated autoimmune and inflammatory diseases, such as atopic dermatitis, alopecia areata, and ulcerative colitis.[1][3][4][5][6]

These application notes provide a comprehensive overview of the in vitro models and detailed protocols for evaluating the efficacy of ATI-2138. The described assays are designed to assess the compound's biochemical potency, cellular activity, and its effects on key pathways involved in inflammatory processes.

In Vitro Models for ATI-2138 Efficacy Testing

A multi-tiered approach utilizing various in vitro models is recommended to thoroughly characterize the efficacy of ATI-2138. These models range from simple biochemical assays to more complex, disease-relevant cellular systems.

  • Biochemical Assays: These assays directly measure the inhibitory activity of ATI-2138 against its purified target kinases, ITK and JAK3. They are essential for determining the compound's intrinsic potency and selectivity.

  • Cell-Based Assays: These assays utilize primary human immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs) and isolated T-cells, to assess the functional consequences of ITK and JAK3 inhibition in a more physiologically relevant context.

  • Disease-Specific Models: Three-dimensional (3D) tissue models, such as Reconstructed Human Epidermis (RHE) for atopic dermatitis, can provide valuable insights into the efficacy of ATI-2138 in a system that mimics the affected human tissue.[5][7][8][9]

Key Efficacy Readouts

The efficacy of ATI-2138 in these in vitro models can be quantified by measuring several key parameters:

  • Biochemical Potency (IC50): The concentration of ATI-2138 required to inhibit 50% of the kinase activity of ITK and JAK3.

  • Inhibition of Downstream Signaling: Measuring the phosphorylation status of key signaling molecules downstream of ITK and JAK3, such as STAT5.

  • T-Cell Modulation: Assessing the impact of ATI-2138 on T-cell activation, proliferation, and differentiation into various subsets (e.g., Th1, Th2, Th17).

  • Cytokine Inhibition: Quantifying the reduction in the release of pro-inflammatory cytokines, such as IFN-γ, IL-2, and IL-17, from activated immune cells.[10]

Data Presentation

All quantitative data from the described protocols should be summarized in clearly structured tables to facilitate easy comparison of results across different assays and experimental conditions.

Visualization of Pathways and Workflows

To enhance the understanding of the underlying biological processes and experimental procedures, diagrams illustrating signaling pathways and experimental workflows are provided using the Graphviz DOT language.

Application Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the biochemical potency (IC50) of ATI-2138 against purified human ITK and JAK3 kinases.

Principle: This assay measures the ability of ATI-2138 to inhibit the phosphorylation of a specific substrate by the ITK or JAK3 enzyme. The amount of phosphorylated substrate is quantified, typically using a luminescence- or fluorescence-based method.

Materials:

  • Recombinant human ITK and JAK3 enzymes

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • ATI-2138

  • Microplates

  • Plate reader

Experimental Protocol:

  • Prepare serial dilutions of ATI-2138 in DMSO.

  • Add the diluted ATI-2138 or DMSO (vehicle control) to the wells of a microplate.

  • Add the kinase enzyme to each well.

  • Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Incubate the plate at room temperature for the recommended time.

  • Stop the reaction and measure the signal according to the assay kit manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of ATI-2138 relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Data Presentation:

KinaseATI-2138 IC50 (nM)
ITK[Insert Value]
JAK3[Insert Value]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare ATI-2138 dilutions add_compound Add ATI-2138 to plate prep_compound->add_compound prep_reagents Prepare kinase, substrate, ATP add_kinase Add kinase enzyme prep_reagents->add_kinase add_compound->add_kinase start_reaction Add substrate/ATP mixture add_kinase->start_reaction incubation Incubate at RT start_reaction->incubation stop_reaction Stop reaction & measure signal incubation->stop_reaction calc_inhibition Calculate % inhibition stop_reaction->calc_inhibition calc_ic50 Determine IC50 value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro kinase inhibition assay.

Application Protocol 2: Inhibition of STAT5 Phosphorylation in Human PBMCs

Objective: To evaluate the cellular potency of ATI-2138 by measuring its ability to inhibit IL-2-induced STAT5 phosphorylation in human PBMCs.

Principle: JAK3 is activated by cytokines that signal through the common gamma chain receptor, such as IL-2, leading to the phosphorylation of STAT5. ATI-2138 is expected to inhibit this process. The level of phosphorylated STAT5 (pSTAT5) can be quantified by flow cytometry or Western blotting.

Materials:

  • Human PBMCs

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • IL-2

  • ATI-2138

  • Fixation and permeabilization buffers

  • Anti-pSTAT5 antibody

  • Flow cytometer or Western blot equipment

Experimental Protocol:

  • Isolate PBMCs from healthy human donor blood using density gradient centrifugation.

  • Resuspend PBMCs in RPMI 1640 medium supplemented with 10% FBS.

  • Pre-incubate the cells with various concentrations of ATI-2138 or DMSO for 1-2 hours.

  • Stimulate the cells with IL-2 for 15-30 minutes.

  • Fix and permeabilize the cells.

  • Stain the cells with a fluorescently labeled anti-pSTAT5 antibody.

  • Analyze the samples by flow cytometry to determine the percentage of pSTAT5-positive cells or the mean fluorescence intensity.

  • Alternatively, lyse the cells and perform Western blotting to detect pSTAT5 levels.

  • Calculate the IC50 value for the inhibition of STAT5 phosphorylation.

Data Presentation:

Cell TypeStimulantReadoutATI-2138 IC50 (nM)
Human PBMCsIL-2pSTAT5[Insert Value]

Signaling Pathway Diagram:

G IL2 IL-2 IL2R IL-2 Receptor IL2->IL2R JAK1 JAK1 IL2R->JAK1 activates JAK3 JAK3 IL2R->JAK3 activates STAT5 STAT5 JAK1->STAT5 phosphorylates JAK3->STAT5 phosphorylates ATI2138 ATI-2138 ATI2138->JAK3 inhibits pSTAT5 pSTAT5 STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus translocates to Gene Gene Transcription Nucleus->Gene

Caption: IL-2/JAK3/STAT5 signaling pathway and the point of inhibition by ATI-2138.

Application Protocol 3: T-Cell Proliferation Assay

Objective: To assess the effect of ATI-2138 on the proliferation of activated human T-cells.

Principle: T-cell proliferation is a hallmark of an adaptive immune response and is dependent on both TCR and cytokine signaling. ATI-2138, by inhibiting ITK and JAK3, is expected to suppress T-cell proliferation. Proliferation can be measured by the dilution of a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE) or by incorporation of a labeled nucleotide.

Materials:

  • Isolated human CD4+ or CD8+ T-cells

  • RPMI 1640 medium with 10% FBS

  • Anti-CD3 and anti-CD28 antibodies

  • ATI-2138

  • CFSE dye

  • Flow cytometer

Experimental Protocol:

  • Isolate T-cells from human PBMCs.

  • Label the T-cells with CFSE.

  • Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies to activate the T-cells.

  • Add the CFSE-labeled T-cells to the antibody-coated plate.

  • Add serial dilutions of ATI-2138 or DMSO to the wells.

  • Incubate the plate for 3-5 days at 37°C.

  • Harvest the cells and analyze the CFSE fluorescence by flow cytometry.

  • Quantify the percentage of proliferated cells in each condition.

  • Calculate the IC50 value for the inhibition of T-cell proliferation.

Data Presentation:

Cell TypeStimulationReadoutATI-2138 IC50 (nM)
Human CD4+ T-cellsanti-CD3/CD28Proliferation[Insert Value]

Workflow Diagram:

G isolate_tcells Isolate T-cells label_cfse Label with CFSE isolate_tcells->label_cfse activate_tcells Activate with anti-CD3/CD28 label_cfse->activate_tcells treat_ati2138 Treat with ATI-2138 activate_tcells->treat_ati2138 incubate Incubate for 3-5 days treat_ati2138->incubate analyze_flow Analyze by Flow Cytometry incubate->analyze_flow calculate_ic50 Calculate IC50 analyze_flow->calculate_ic50

Caption: Workflow for the T-cell proliferation assay.

Application Protocol 4: Cytokine Release Assay

Objective: To determine the effect of ATI-2138 on the production of pro-inflammatory cytokines by activated human PBMCs.

Principle: Activated T-cells produce a range of cytokines that drive inflammation. By inhibiting T-cell activation, ATI-2138 is expected to reduce the secretion of these cytokines. The concentration of cytokines in the cell culture supernatant can be measured using ELISA or a multiplex bead-based assay.

Materials:

  • Human PBMCs

  • RPMI 1640 medium with 10% FBS

  • T-cell activators (e.g., anti-CD3/CD28 antibodies, PHA)

  • ATI-2138

  • ELISA or multiplex assay kits for IFN-γ, IL-2, IL-17, etc.

  • Plate reader

Experimental Protocol:

  • Isolate and culture human PBMCs as described in Protocol 2.

  • Pre-treat the cells with various concentrations of ATI-2138 or DMSO.

  • Stimulate the cells with a T-cell activator.

  • Incubate for 24-48 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex assay.

  • Calculate the IC50 value for the inhibition of each cytokine.

Data Presentation:

CytokineStimulationATI-2138 IC50 (nM)
IFN-γanti-CD3/CD28[Insert Value]
IL-2anti-CD3/CD28[Insert Value]
IL-17anti-CD3/CD28[Insert Value]

Signaling Pathway Diagram:

G TCR TCR Activation ITK ITK TCR->ITK activates Downstream Downstream Signaling ITK->Downstream ATI2138_ITK ATI-2138 ATI2138_ITK->ITK inhibits Cytokine Cytokine Production (IFN-γ, IL-2, IL-17) Downstream->Cytokine

Caption: T-cell receptor signaling and cytokine production pathway.

Application Protocol 5: In Vitro Atopic Dermatitis Model

Objective: To evaluate the efficacy of ATI-2138 in a 3D Reconstructed Human Epidermis (RHE) model that mimics atopic dermatitis (AD).

Principle: An AD-like phenotype can be induced in RHE models by treatment with a cocktail of Th2 cytokines (e.g., IL-4, IL-13).[11] The efficacy of ATI-2138 can be assessed by its ability to reverse or prevent the pathological changes associated with AD, such as altered expression of inflammatory markers and barrier proteins.

Materials:

  • Reconstructed Human Epidermis (RHE) tissue models

  • Keratinocyte growth medium

  • Th2 cytokine cocktail (IL-4, IL-13)

  • ATI-2138

  • Reagents for RNA extraction and qPCR, or for immunohistochemistry

Experimental Protocol:

  • Culture the RHE models according to the manufacturer's instructions.

  • Induce an AD-like phenotype by adding the Th2 cytokine cocktail to the culture medium.

  • Treat the RHE models with various concentrations of ATI-2138 or vehicle control.

  • Incubate for a specified period (e.g., 48-72 hours).

  • Harvest the tissue for analysis.

  • Readouts:

    • Gene Expression: Extract RNA and perform qPCR to measure the expression of inflammatory chemokines (e.g., TSLP, CCL17, CCL22) and barrier proteins (e.g., filaggrin, loricrin).

    • Protein Expression: Perform immunohistochemistry to visualize the expression and localization of inflammatory and barrier proteins.

  • Quantify the changes in marker expression in response to ATI-2138 treatment.

Data Presentation:

MarkerTreatmentFold Change vs. Control
TSLP mRNACytokines + ATI-2138[Insert Value]
Filaggrin mRNACytokines + ATI-2138[Insert Value]

Logical Relationship Diagram:

G Th2_Cytokines Th2 Cytokines (IL-4, IL-13) RHE_Model RHE Model Th2_Cytokines->RHE_Model induces AD_Phenotype AD-like Phenotype - Increased Inflammatory Markers - Decreased Barrier Proteins RHE_Model->AD_Phenotype Reversal Reversal of AD Phenotype AD_Phenotype->Reversal is reversed by ATI-2138 ATI2138 ATI-2138 Treatment ATI2138->AD_Phenotype acts on

Caption: Logic of the in vitro atopic dermatitis model.

References

Application Notes and Protocols for the Analytical Detection of ATI-2138

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATI-2138, also known as Modzatinib, is a novel, orally bioavailable, covalent dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2][3] Its mechanism of action, which involves the irreversible inhibition of these two key enzymes in lymphocyte signaling, makes it a promising therapeutic candidate for a range of T-cell mediated autoimmune and inflammatory diseases.[1][2][3] As ATI-2138 progresses through clinical development, robust and reliable analytical methods for its quantification in biological samples are crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic studies.

These application notes provide detailed protocols for the detection and quantification of ATI-2138 in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Physicochemical Properties of ATI-2138

A thorough understanding of the physicochemical properties of ATI-2138 is fundamental for the development of analytical methods.

PropertyValueReference
Chemical FormulaC18H21F2N5O[1]
Molecular Weight361.40 g/mol [1]
AppearanceSolid[1]
CAS Number2411407-25-3[1]

Signaling Pathway of ATI-2138

ATI-2138 exerts its therapeutic effect by simultaneously inhibiting two key signaling pathways in T-cells: the T-cell receptor (TCR) pathway via ITK and the cytokine signaling pathway via JAK3. This dual inhibition leads to a broad suppression of T-cell activation, proliferation, and differentiation.

ATI2138_Signaling_Pathway cluster_TCR T-Cell Receptor (TCR) Signaling cluster_Cytokine Common Gamma Chain Cytokine Signaling TCR TCR Engagement ITK ITK TCR->ITK PLCg1 PLCγ1 ITK->PLCg1 IP3_DAG IP3 / DAG Signaling PLCg1->IP3_DAG NFAT NFAT Activation IP3_DAG->NFAT Gene Gene Transcription NFAT->Gene Co-activation Cytokine Cytokine (e.g., IL-2) Receptor γc Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 JAK3 JAK3 Receptor->JAK3 STAT5 STAT5 JAK1->STAT5 Phosphorylation JAK3->STAT5 Phosphorylation STAT5->Gene ATI2138 ATI-2138 ATI2138->ITK Inhibition ATI2138->JAK3 Inhibition

Figure 1: Mechanism of Action of ATI-2138

Experimental Protocols

The following protocols are designed to provide a robust framework for the quantification of ATI-2138 in plasma. These are based on established methods for small molecule kinase inhibitors and should be validated in your laboratory.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules like ATI-2138 from plasma samples.[4][5]

Materials:

  • Human plasma samples

  • ATI-2138 analytical standard

  • Internal Standard (IS) (e.g., a deuterated analog of ATI-2138 or a structurally similar compound with a distinct mass)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare a stock solution of ATI-2138 and the Internal Standard in a suitable organic solvent (e.g., DMSO or Methanol).

  • Spike 50 µL of blank human plasma with the appropriate concentration of ATI-2138 to create calibration standards and quality control (QC) samples.

  • To 50 µL of plasma sample (blank, standard, QC, or unknown), add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high selectivity and sensitivity for the quantification of ATI-2138.

Instrumentation:

  • A sensitive LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) equipped with an electrospray ionization (ESI) source.

  • A suitable HPLC or UPLC system.

Chromatographic Conditions:

Parameter Recommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate. |

Mass Spectrometry Conditions:

Parameter Recommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Multiple Reaction Monitoring (MRM) Transitions To be determined by infusing a standard solution of ATI-2138 and the IS. For ATI-2138 (M.W. 361.40), the precursor ion would be [M+H]+ at m/z 362.4. Product ions would need to be optimized.
Source Temperature 500°C

| IonSpray Voltage | 5500 V |

Data Presentation and Performance Characteristics

The performance of the analytical method should be thoroughly validated. The following tables summarize expected performance characteristics based on similar assays for small molecule kinase inhibitors.

Table 1: Linearity and Range

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
ATI-21381 - 5000> 0.99

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Lower Limit of Quantification (LLOQ)1< 15< 1585 - 115
Low QC3< 15< 1585 - 115
Mid QC100< 15< 1585 - 115
High QC4000< 15< 1585 - 115

Table 3: Pharmacokinetic Parameters from Clinical Trials

While specific concentration data from clinical trials is not publicly available, the following information has been reported:

Study PhaseDose RangeKey FindingsReference
Phase I Multiple Ascending Dose (MAD)10mg to 80mg dailyDose-proportional pharmacokinetics.[6]
Preclinical (Mouse Model)-Plasma concentrations above 20 ng/mL showed efficacy.[7]
Phase IIa10mg BIDFavorable tolerability and efficacy observed.

Experimental Workflow

The overall workflow for the analysis of ATI-2138 in plasma samples is depicted below.

ATI2138_Workflow Sample Plasma Sample (50 µL) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing and Quantification LCMS->Data

Figure 2: Analytical Workflow for ATI-2138

Conclusion

The analytical methods outlined in these application notes provide a robust starting point for the reliable quantification of ATI-2138 in plasma samples. Adherence to these protocols, coupled with thorough in-house validation, will ensure the generation of high-quality data essential for the continued development of this promising therapeutic agent. The provided information on the signaling pathway and the experimental workflow offers a comprehensive overview for researchers and scientists involved in the study of ATI-2138.

References

Troubleshooting & Optimization

ATI-2138 Technical Support Center: Optimizing Solubility for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the ATI-2138 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of ATI-2138, with a focus on optimizing its solubility. Please note that as ATI-2138 is an investigational compound, publicly available physicochemical data is limited. The following recommendations are based on general best practices for small molecule inhibitors and should be adapted as needed for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of ATI-2138?

A1: For initial experiments, it is recommended to use a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO). DMSO is a common solvent for creating high-concentration stock solutions of many small molecule kinase inhibitors.

Q2: I am observing precipitation when I dilute my ATI-2138 DMSO stock solution into an aqueous buffer. What can I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous medium where it is less soluble. To mitigate this, you can try the following:

  • Lower the final concentration: The most straightforward approach is to use a lower final concentration of ATI-2138 in your aqueous medium.

  • Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help to maintain the solubility of the compound.

  • Increase the solvent concentration: In some cases, it may be acceptable to have a slightly higher percentage of the organic solvent (e.g., up to 0.5% DMSO) in your final working solution, but this should be tested for its effect on your specific assay.

  • Prepare a fresh dilution: Always prepare aqueous dilutions of ATI-2138 fresh for each experiment and use them promptly.

Q3: Can I store ATI-2138 solutions? If so, under what conditions?

A3: Stock solutions of ATI-2138 in anhydrous DMSO should be stored at -20°C or -80°C to minimize degradation. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment and not stored.

Q4: How can I confirm the concentration of my ATI-2138 solution?

A4: The concentration of your stock solution can be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) with a standard curve of known concentrations or by measuring the absorbance at a specific wavelength using a spectrophotometer if the molar extinction coefficient is known.

Data Presentation: Recommended Solvents for Initial Solubility Testing

The following table provides general guidance for initial solubility testing of ATI-2138. These are not absolute solubility limits but rather suggested starting points for your own experimental validation.

SolventRecommended Starting ConcentrationNotes
DMSO≥ 10 mMA common solvent for creating high-concentration stock solutions.
Ethanol≥ 5 mMMay be a suitable alternative to DMSO for some applications.
Methanol≥ 5 mMAnother potential organic solvent for stock solutions.
Aqueous Buffers (PBS, etc.)< 100 µMSolubility is expected to be significantly lower in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM ATI-2138 Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out the desired amount of ATI-2138 powder using a calibrated analytical balance.

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration. The formula is: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L).

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the ATI-2138 powder.

  • Mixing: Vortex the solution for 1-2 minutes to aid in dissolution. If necessary, briefly sonicate the solution in a water bath to ensure it is fully dissolved.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a 1 µM ATI-2138 Working Solution in Cell Culture Medium
  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM ATI-2138 stock solution in DMSO at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:100 in DMSO to create a 100 µM solution.

  • Final Dilution: Add the appropriate volume of the 100 µM intermediate solution to your pre-warmed cell culture medium to achieve the final concentration of 1 µM. For example, add 10 µL of the 100 µM solution to 990 µL of cell culture medium.

  • Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause foaming of the medium.

  • Use Immediately: Use the freshly prepared working solution in your experiment without delay.

Mandatory Visualizations

G start Start: ATI-2138 Powder dissolve Dissolve in Anhydrous DMSO (e.g., 10 mM) start->dissolve stock_solution High-Concentration Stock Solution dissolve->stock_solution dilute Dilute in Aqueous Buffer (e.g., cell culture medium) stock_solution->dilute working_solution Final Working Solution dilute->working_solution precipitate Precipitation or Cloudiness? working_solution->precipitate troubleshoot Troubleshooting Steps precipitate->troubleshoot Yes success Clear Solution: Proceed with Experiment precipitate->success No lower_conc Lower Final Concentration troubleshoot->lower_conc add_surfactant Add Surfactant (e.g., Tween® 80) troubleshoot->add_surfactant increase_dmso Increase Final DMSO % (if permissible) troubleshoot->increase_dmso use_immediately Use Solution Immediately troubleshoot->use_immediately lower_conc->dilute add_surfactant->dilute increase_dmso->dilute use_immediately->working_solution

Caption: Troubleshooting workflow for ATI-2138 solubility issues.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) ITK ITK TCR->ITK CytokineReceptor Cytokine Receptor (Common γ-chain) JAK3 JAK3 CytokineReceptor->JAK3 Signaling_Cascade Downstream Signaling Cascade ITK->Signaling_Cascade STAT5 STAT5 JAK3->STAT5 Gene_Expression Gene Expression (Inflammation, Proliferation) STAT5->Gene_Expression Signaling_Cascade->Gene_Expression ATI2138 ATI-2138 ATI2138->ITK Inhibits ATI2138->JAK3 Inhibits

Caption: Simplified signaling pathway of ITK and JAK3 inhibited by ATI-2138.[1][2][3]

References

Technical Support Center: ATI-2138 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATI-2138.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ATI-2138?

ATI-2138 is an investigational oral covalent inhibitor of both Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2][3] This dual inhibitory action interrupts T-cell signaling pathways that are crucial in the pathogenesis of various T-cell-mediated autoimmune diseases.[3][4][5] Specifically, ITK is involved in T-cell receptor (TCR) signal transduction, affecting T-cell differentiation and activation.[6][7][8] JAK3 is a key kinase in the signaling of cytokines that use the common gamma chain (γc) receptor, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are important for lymphocyte proliferation and activation.[6][7][8]

Q2: In which disease models has ATI-2138 shown efficacy?

ATI-2138 has demonstrated disease-modifying activity in several preclinical rodent models of autoimmune and inflammatory diseases.[2][7] These include models of arthritis and an adoptive T-cell transfer model of colitis.[2] Furthermore, it has shown positive results in a Phase 2a clinical trial for moderate-to-severe atopic dermatitis in humans.[1][6] Aclaris Therapeutics also plans to initiate a Phase 2a proof-of-concept trial in patients with ulcerative colitis.[9]

Q3: What are the key potency and selectivity metrics for ATI-2138?

ATI-2138 is a highly potent inhibitor of both ITK and JAK3. In biochemical assays, it has shown IC50 values of 0.18 nM for ITK and 0.52 nM for JAK3.[4] It is selective for JAK3 over other JAK family members, with IC50 values for JAK1, JAK2, and Tyk2 all being greater than 2200 nM.[4]

Troubleshooting Guides

In Vitro & Ex Vivo Experiments

Problem: High variability in IC50 values for inhibition of cytokine production in human peripheral blood mononuclear cells (PBMCs).

  • Possible Cause 1: Donor-to-donor variability.

    • Troubleshooting Tip: Use PBMCs from a consistent pool of healthy donors if possible. If screening multiple donors, analyze the data for outliers and consider the baseline activation state of the cells from each donor.

  • Possible Cause 2: Inconsistent cell stimulation.

    • Troubleshooting Tip: Ensure that the concentration and quality of stimulating agents (e.g., anti-CD3/CD28 for TCR stimulation, or cytokines like IL-2 or IL-15) are consistent across all wells and experiments. Prepare fresh stimulation cocktails for each experiment.

  • Possible Cause 3: Timing of ATI-2138 addition relative to stimulation.

    • Troubleshooting Tip: As a covalent inhibitor, the pre-incubation time of ATI-2138 with the cells before stimulation can significantly impact the measured potency. Establish and maintain a consistent pre-incubation protocol. A standard protocol might involve pre-incubating the cells with ATI-2138 for 1-2 hours before adding the stimulus.

Problem: Difficulty in demonstrating the selective inhibition of JAK3-dependent signaling over other JAK pathways.

  • Possible Cause: Use of non-specific stimuli.

    • Troubleshooting Tip: To specifically assess JAK3 inhibition, use a stimulus that primarily signals through a JAK1/JAK3 heterodimer, such as IL-2 or IL-15, and measure the phosphorylation of STAT5.[7][8] To demonstrate selectivity, include control experiments with stimuli that use other JAK pathways, such as IFN-γ (JAK1/JAK2) to measure pSTAT1, or IL-12 (JAK2/Tyk2) to measure pSTAT4.[7][8] ATI-2138 should not significantly inhibit these pathways at concentrations where it inhibits pSTAT5.[7][8]

In Vivo Experiments (Rodent Models)

Problem: Lack of efficacy in a rodent model of autoimmune disease.

  • Possible Cause 1: Insufficient drug exposure.

    • Troubleshooting Tip: Confirm the plasma concentration of ATI-2138 in your animal model. In mice, administration of ATI-2138 in chow at 300 and 1000 ppm resulted in plasma concentrations above 20 ng/mL, which led to a greater than 90% reduction in NK cell counts.[4] In a rat model of adjuvant-induced arthritis, oral doses of 10 and 30 mg/kg resulted in significant reductions in inflammation.[4] Ensure your dosing regimen achieves similar therapeutic exposures.

  • Possible Cause 2: Timing of treatment initiation.

    • Troubleshooting Tip: The therapeutic window for intervention can be narrow in some autoimmune models. Consider initiating treatment with ATI-2138 prophylactically or at the first signs of disease, depending on your experimental question. Review published protocols for the specific model you are using.

  • Possible Cause 3: Choice of pharmacodynamic markers.

    • Troubleshooting Tip: To confirm target engagement in vivo, measure biomarkers linked to both ITK and JAK3 activity.[2] This could include ex vivo stimulation of splenocytes or whole blood to assess cytokine production or STAT5 phosphorylation. A reduction in NK cell counts in blood and spleen can also serve as a pharmacodynamic marker of JAK3 inhibition.[4]

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of ATI-2138

TargetIC50 (nM)Comparison Compound (Ritlecitinib) IC50 (nM)
ITK 0.187.3
TXK 0.834.13
JAK3 0.521.8
JAK1 >2200Not Reported
JAK2 >2200Not Reported
Tyk2 >2200Not Reported
Data sourced from BioWorld, 2024.[4]

Table 2: In Vivo Efficacy of ATI-2138 in Rodent Models

ModelSpeciesDosingKey Findings
Collagen-Induced Arthritis Mouse100, 300, 1000 ppm in food92%, 99%, and 100% reduction in clinical arthritis scores, respectively.[4]
Adjuvant-Induced Arthritis Rat10 and 30 mg/kg, oral49% and 68% reduction in inflammation; 51% and 74% reduction in histopathology scores.[4]
T-cell Transfer Colitis Mouse300 ppm in foodDose-dependent reduction in colon and ileum histopathology scores.[4]

Experimental Protocols & Visualizations

Protocol: Assessment of JAK3/STAT5 Signaling Inhibition in Human PBMCs
  • Cell Isolation: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend cells in complete RPMI medium and plate at a density of 1 x 10^6 cells/well in a 96-well plate.

  • Compound Incubation: Prepare serial dilutions of ATI-2138 in the appropriate vehicle (e.g., DMSO) and add to the cells. Include a vehicle-only control. Incubate for 1-2 hours at 37°C.

  • Stimulation: Add recombinant human IL-2 or IL-15 to a final concentration of 10-100 ng/mL to stimulate JAK3 signaling. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis & Staining: Fix and permeabilize the cells according to the manufacturer's protocol for intracellular flow cytometry. Stain with a fluorescently labeled antibody against phosphorylated STAT5 (pSTAT5).

  • Data Acquisition: Analyze the cells using a flow cytometer to quantify the percentage of pSTAT5-positive cells or the mean fluorescence intensity of pSTAT5 staining.

  • Data Analysis: Calculate the IC50 value by plotting the percentage inhibition of pSTAT5 signal against the log concentration of ATI-2138.

G cluster_workflow Workflow: In Vitro pSTAT5 Inhibition Assay A Isolate Human PBMCs B Plate Cells (1x10^6/well) A->B C Pre-incubate with ATI-2138 (1-2h) B->C D Stimulate with IL-2 or IL-15 (15-30min) C->D E Fix, Permeabilize, and Stain for pSTAT5 D->E F Analyze by Flow Cytometry E->F G Calculate IC50 F->G G cluster_tcr T-Cell Receptor (TCR) Signaling cluster_cytokine Common Gamma Chain Cytokine Signaling TCR TCR Engagement ITK ITK TCR->ITK TCR_downstream T-Cell Activation & Differentiation ITK->TCR_downstream Cytokine IL-2, IL-15 Receptor γc Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 JAK3 JAK3 Receptor->JAK3 STAT5 STAT5 JAK1->STAT5 JAK3->STAT5 STAT5_p pSTAT5 STAT5->STAT5_p Phosphorylation Cytokine_downstream Lymphocyte Proliferation & Activation STAT5_p->Cytokine_downstream ATI2138 ATI-2138 ATI2138->ITK Inhibits ATI2138->JAK3 Inhibits

References

improving ATI-2138 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific proprietary data regarding the formulation and stability of ATI-2138 in solution is not publicly available. The following troubleshooting guide is based on general best practices for handling small molecule inhibitors in a research setting and may not be specific to ATI-2138. Researchers should consult any documentation provided by the supplier of ATI-2138 and consider performing their own stability and solubility assessments.

Frequently Asked Questions (FAQs)

Q1: What is ATI-2138 and what is its mechanism of action?

ATI-2138 is an investigational oral covalent inhibitor of Interleukin-2-inducible T cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2] Its dual-inhibition mechanism interrupts T cell signaling pathways, making it a potential therapeutic agent for T cell-mediated autoimmune and inflammatory diseases such as atopic dermatitis, alopecia areata, and vitiligo.[3][4] By blocking both ITK and JAK3, ATI-2138 can affect T cell differentiation and activation.[3][5]

Q2: What are the known cellular effects of ATI-2138?

In cellular systems, ATI-2138 has been shown to dose-dependently decrease JAK1/JAK3-dependent IL-2-stimulated STAT5 phosphorylation in human peripheral blood mononuclear cells (PBMCs) with low-nanomolar potency.[3] It has been observed to be selective for JAK3 over other JAK isoforms.[3] Preclinical studies have indicated that ATI-2138 can effectively inhibit Th1, Th2, and Th17 cell activity.[3]

Q3: What is the clinical status of ATI-2138?

ATI-2138 has undergone Phase 1 single and multiple ascending dose trials in healthy human participants, where it was found to have a favorable safety profile and linear pharmacokinetics.[1][6] It has also been investigated in a Phase 2a clinical trial for the treatment of moderate to severe atopic dermatitis.[2][7]

Troubleshooting Guide: Working with Small Molecule Inhibitors in Solution (General Guidance)

This guide provides general strategies for addressing common issues encountered when working with small molecule inhibitors like ATI-2138 in solution.

Problem Potential Cause Troubleshooting Steps
Compound Precipitation - Exceeding solubility limit- Incorrect solvent- Temperature fluctuations- pH of the solution1. Verify Solubility: If available, consult the manufacturer's data sheet for solubility information in various solvents (e.g., DMSO, ethanol).2. Solvent Selection: Ensure the chosen solvent is appropriate for your experimental system and is of high purity. For aqueous solutions, a common practice is to prepare a concentrated stock in an organic solvent like DMSO and then dilute it into the aqueous experimental medium. Avoid using a high percentage of the organic solvent in the final solution as it may be toxic to cells.3. Gentle Warming: Try gently warming the solution (e.g., to 37°C) to aid dissolution. Always check the compound's temperature sensitivity before heating.4. Sonication: Use a sonicator bath to help dissolve the compound.5. pH Adjustment: If the compound has ionizable groups, the pH of the solution can significantly impact its solubility. Test adjusting the pH slightly, if compatible with your experiment.6. Fresh Preparation: Prepare fresh solutions before each experiment.
Loss of Activity Over Time - Degradation of the compound- Adsorption to container surfaces1. Storage Conditions: Store stock solutions at the recommended temperature, typically -20°C or -80°C, and protected from light. Minimize freeze-thaw cycles by aliquoting the stock solution.2. Check for Degradation: If degradation is suspected, the compound's integrity can be checked using analytical methods like HPLC or LC-MS if the equipment is available.3. Container Material: Some compounds can adsorb to certain types of plastic. Using low-adsorption microcentrifuge tubes or glass vials for storage might be beneficial.4. Working Solution Stability: Be aware that the stability of the compound in your working solution (e.g., cell culture media) may be different from the stock solution. It is advisable to add the compound to the experimental system shortly after dilution.
Inconsistent Experimental Results - Inaccurate concentration of the compound- Variability in solution preparation1. Accurate Pipetting: Use calibrated pipettes to ensure accurate preparation of stock and working solutions.2. Complete Dissolution: Visually confirm that the compound is fully dissolved before making further dilutions.3. Standardized Protocol: Follow a standardized protocol for solution preparation for all experiments to ensure consistency.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the known signaling pathway of ATI-2138 and a general experimental workflow for assessing the stability of a small molecule inhibitor.

ATI2138_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR ITK ITK TCR->ITK IL2R IL-2Rγc JAK1 JAK1 JAK3 JAK3 IL2R->JAK3 T_Cell_Activation T-Cell Differentiation and Activation ITK->T_Cell_Activation STAT5 STAT5 JAK1->STAT5 JAK3->STAT5 pSTAT5 pSTAT5 STAT5->pSTAT5 P Gene_Expression Gene Expression pSTAT5->Gene_Expression ATI2138 ATI-2138 ATI2138->ITK Inhibits ATI2138->JAK3 Inhibits Gene_Expression->T_Cell_Activation

Caption: ATI-2138 Signaling Pathway Inhibition.

Small_Molecule_Stability_Workflow prep Prepare Stock Solution (e.g., in DMSO) dilute Dilute in Aqueous Buffer at Different Conditions (pH, Temp, Light) prep->dilute incubate Incubate for Various Time Points dilute->incubate sample Collect Aliquots at Each Time Point incubate->sample analyze Analyze by HPLC or LC-MS sample->analyze data Determine Percent Degradation Over Time analyze->data

Caption: General Workflow for Stability Assessment.

Experimental Protocols

Due to the lack of specific public data for ATI-2138, detailed, validated experimental protocols for its use cannot be provided. However, a general protocol for assessing the stability of a small molecule inhibitor is outlined below.

Objective: To assess the stability of a small molecule inhibitor in an aqueous solution over time under different conditions.

Materials:

  • Small molecule inhibitor

  • High-purity solvent (e.g., DMSO)

  • Aqueous buffer (e.g., PBS) at various pH values

  • Calibrated pipettes and low-adsorption tubes

  • Incubators/water baths set to desired temperatures

  • Light-blocking foil

  • HPLC or LC-MS system

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh the small molecule inhibitor and dissolve it in a high-purity solvent (e.g., DMSO) to a known concentration (e.g., 10 mM).

    • Ensure the compound is completely dissolved. This can be aided by gentle vortexing or sonication.

    • Store the stock solution in aliquots at -80°C, protected from light.

  • Preparation of Working Solutions:

    • Dilute the stock solution into the desired aqueous buffer (e.g., PBS) to a final concentration relevant to the planned experiments.

    • Prepare separate solutions for each condition to be tested (e.g., different pH values, temperatures, and light exposure).

    • For light sensitivity testing, wrap one set of tubes in aluminum foil.

  • Incubation:

    • Place the prepared working solutions in their respective controlled environments (e.g., incubators at 4°C, room temperature, 37°C).

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot from each condition.

    • Immediately freeze the collected aliquots at -80°C to halt any further degradation until analysis.

  • Analysis:

    • Thaw the samples and analyze them using a validated HPLC or LC-MS method to determine the concentration of the intact compound.

    • The percentage of the remaining compound at each time point relative to the initial time point (T=0) is calculated to determine the degradation rate.

This general protocol provides a framework for researchers to assess the stability of their compounds in solution. The specific parameters would need to be optimized for the compound of interest.

References

Troubleshooting ATI-2138 Assay Variability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATI-2138 compound. The following information is designed to address common sources of variability and unexpected results during in vitro and cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant well-to-well variability in our cell-based assay measuring the inhibition of cytokine signaling. What are the potential causes?

High variability in cell-based assays can stem from several factors, from inconsistent cell handling to reagent preparation. Here are some common culprits and troubleshooting steps:

  • Cell Health and Density: Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density across all wells. Over-confluent or stressed cells can respond differently to stimuli and inhibitors.

  • Reagent Preparation and Handling: Prepare fresh dilutions of ATI-2138 for each experiment. As a covalent inhibitor, its reactivity can change over time in solution. Ensure thorough mixing of all reagents, including cytokines and the compound itself, before adding them to the wells.

  • Inconsistent Incubation Times: Adhere strictly to optimized incubation times for cell plating, compound treatment, and cytokine stimulation.

  • Edge Effects: "Edge effects" in microplates are a common source of variability. To mitigate this, avoid using the outer wells of the plate for experimental samples, or fill them with a buffer or media.

Q2: The IC50 value for ATI-2138 in our biochemical kinase assay is higher than expected based on published data. What could be the reason?

Discrepancies in IC50 values in biochemical assays can often be traced back to the assay conditions and components. Consider the following:

  • ATP Concentration: The inhibitory potency of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay. Ensure your ATP concentration is at or near the Km for the kinase to obtain accurate and reproducible IC50 values.

  • Enzyme and Substrate Quality: Use highly pure and active kinase preparations. The quality and concentration of the substrate can also impact the results.

  • Incubation Time: For a covalent inhibitor like ATI-2138, the IC50 can be time-dependent. Ensure you are using a consistent pre-incubation time for the enzyme and inhibitor before initiating the reaction.

Q3: We are seeing inconsistent inhibition of STAT5 phosphorylation in our whole blood assay. What are the key parameters to control?

Whole blood assays introduce additional complexity due to the presence of various cell types and plasma proteins. Here are some critical factors to consider:

  • Blood Collection and Handling: Use a consistent anticoagulant and process the blood samples promptly after collection. Storage conditions and time can affect cell viability and responsiveness.

  • Stimulation Conditions: The concentration of the stimulating cytokine (e.g., IL-2) and the timing of its addition are critical. Optimize these parameters for your specific assay conditions.

  • Red Blood Cell Lysis: Incomplete or inconsistent lysis of red blood cells can interfere with downstream analysis, such as flow cytometry. Ensure your lysis protocol is robust and reproducible.

Data Presentation

While specific data on assay variability for ATI-2138 is not publicly available, the following table summarizes the reported potency of ATI-2138 in various assays, which can serve as a reference for expected outcomes.

Assay TypeTargetMetricReported ValueReference
Biochemical AssayITKIC50Not specified, but described as potent[1]
Biochemical AssayJAK3IC50Not specified, but described as potent[1]
Cellular Assay (PBMCs)IL-2 stimulated STAT5 phosphorylationIC50Low-nanomolar potency
Cellular AssayTCR-mediated ITK signalingPotencyMarkedly more potent than ritlecitinib

Experimental Protocols

Below are generalized methodologies for key experiments involving ATI-2138. Researchers should optimize these protocols for their specific cell types and laboratory conditions.

Biochemical Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of ATI-2138 in a suitable solvent (e.g., DMSO).

    • Prepare a serial dilution of ATI-2138 in assay buffer.

    • Prepare recombinant ITK or JAK3 enzyme and a suitable substrate in assay buffer.

    • Prepare an ATP solution at the desired concentration (typically at Km).

  • Assay Procedure:

    • Add the kinase and the ATI-2138 dilution to a microplate well.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

    • Initiate the kinase reaction by adding the ATP and substrate solution.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™ assay).

  • Data Analysis:

    • Calculate the percent inhibition for each ATI-2138 concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the log of the ATI-2138 concentration and fit the data to a four-parameter logistic model to determine the IC50.

Cell-Based Phospho-STAT5 Assay

  • Cell Culture and Plating:

    • Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line in appropriate media.

    • Plate the cells at a predetermined density in a 96-well plate and allow them to rest.

  • Compound Treatment and Stimulation:

    • Treat the cells with a serial dilution of ATI-2138 for a specified time (e.g., 1 hour).

    • Stimulate the cells with a pre-determined concentration of a cytokine that signals through the JAK1/JAK3 pathway (e.g., IL-2) for a short period (e.g., 15-30 minutes).

  • Cell Lysis and Detection:

    • Lyse the cells and measure the level of phosphorylated STAT5 (pSTAT5) using a suitable detection method, such as ELISA, Western blot, or flow cytometry.

  • Data Analysis:

    • Normalize the pSTAT5 signal to the total STAT5 or a housekeeping protein.

    • Calculate the percent inhibition of pSTAT5 for each ATI-2138 concentration relative to a stimulated, untreated control.

    • Determine the IC50 as described for the biochemical assay.

Visualizations

Signaling Pathway of ATI-2138 Inhibition

ATI2138_Pathway cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor (e.g., IL-2Rγc) JAK1 JAK1 Cytokine_Receptor->JAK1 activates JAK3 JAK3 Cytokine_Receptor->JAK3 activates TCR T Cell Receptor (TCR) ITK ITK TCR->ITK activates Cytokine Cytokine (e.g., IL-2) Antigen Antigen Antigen->TCR STAT5 STAT5 JAK1->STAT5 phosphorylates JAK3->STAT5 phosphorylates Downstream_Signaling Downstream Signaling ITK->Downstream_Signaling pSTAT5 pSTAT5 Gene_Expression Gene Expression (Proliferation, Differentiation) pSTAT5->Gene_Expression regulates ATI2138_JAK3 ATI-2138 ATI2138_JAK3->JAK3 inhibits ATI2138_ITK ATI-2138 ATI2138_ITK->ITK inhibits T_Cell_Activation T Cell Activation Downstream_Signaling->T_Cell_Activation Troubleshooting_Workflow Check_Cells Review Cell Handling - Health - Density - Passage Number Cells_OK Cell Handling Consistent? Check_Cells->Cells_OK Check_Reagents Examine Reagent Prep - Fresh ATI-2138 Dilutions - Reagent Mixing - Stock Concentrations Reagents_OK Reagent Prep Accurate? Check_Reagents->Reagents_OK Check_Protocol Verify Protocol Adherence - Incubation Times - Plate Layout (Edge Effects) - Instrument Settings Protocol_OK Protocol Followed Precisely? Check_Protocol->Protocol_OK Cells_OK->Check_Reagents Yes Optimize_Cells Optimize Cell Culture and Plating Conditions Cells_OK->Optimize_Cells No Reagents_OK->Check_Protocol Yes Optimize_Reagents Prepare Fresh Reagents and Validate Stocks Reagents_OK->Optimize_Reagents No Optimize_Protocol Refine Protocol Steps and Mitigate Edge Effects Protocol_OK->Optimize_Protocol No Re-run_Assay Re-run Experiment Protocol_OK->Re-run_Assay Yes Optimize_Cells->Re-run_Assay Optimize_Reagents->Re-run_Assay Optimize_Protocol->Re-run_Assay Consult_Support Consult Technical Support Re-run_Assay->Consult_Support Issue Persists

References

ATI-2138 Technical Support Center: Investigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of ATI-2138, a potent and selective dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of ATI-2138?

A1: ATI-2138 is a covalent inhibitor designed to potently and selectively target ITK and JAK3.[1][2][3][4][5][6][7] It interacts with the ATP binding site and covalently modifies cysteine residue Cys442 in ITK and Cys909 in JAK3.

Q2: What is the known off-target profile of ATI-2138?

A2: ATI-2138 demonstrates high selectivity for ITK and JAK3. While it shows some activity against TXK, another member of the Tec kinase family, its inhibitory activity against other Janus kinase family members (JAK1, JAK2, and Tyk2) is significantly lower.[8]

Q3: In cellular assays, how does ATI-2138 demonstrate selectivity for JAK3 over other JAK kinases?

A3: ATI-2138 has been shown to dose-dependently inhibit IL-2-stimulated STAT5 phosphorylation (a JAK1/JAK3-dependent process) in human peripheral blood mononuclear cells (PBMCs) with low-nanomolar potency.[9] Conversely, it does not inhibit IFNγ-induced STAT1 phosphorylation (dependent on JAK1/JAK2) or IL-12-induced STAT4 phosphorylation (dependent on JAK2/Tyk2), confirming its selectivity for JAK3 within cellular contexts.[9]

Q4: What are the potential phenotypic consequences of off-target TXK inhibition?

A4: TXK is a Tec family kinase expressed in T cells and is involved in T-cell receptor (TCR) signaling, similar to ITK. Inhibition of TXK could potentially lead to broader effects on T-cell activation and function than ITK inhibition alone. Researchers should consider this possibility when analyzing experimental results.

Q5: Have any adverse events in clinical trials been linked to off-target effects?

A5: While ATI-2138 has shown a favorable safety profile in clinical trials, some treatment-related adverse events have been reported, such as moderate myalgia.[4][10] However, a direct causal link between these events and specific off-target kinase inhibition has not been definitively established.

Troubleshooting Guides

Problem: Unexpected changes in signaling pathways not directly regulated by ITK or JAK3.

Potential Cause Recommended Solution
Off-target inhibition of TXK. Investigate the role of TXK in your experimental system. Use a more selective TXK inhibitor as a control to determine if the observed effects are mediated by TXK inhibition.
Unknown off-target effects. Perform a broad kinase profiling assay (e.g., KinomeScan) to identify other potential off-target interactions of ATI-2138 in your specific cellular context.
Downstream effects of ITK/JAK3 inhibition. The observed changes may be indirect consequences of inhibiting the primary targets. Map the signaling network downstream of ITK and JAK3 to identify potential indirect modulations.

Problem: Discrepancy between biochemical assay and cellular assay results.

Potential Cause Recommended Solution
Cellular permeability and metabolism. ATI-2138 may have different effective concentrations inside the cell compared to a cell-free biochemical assay. Evaluate the intracellular concentration of ATI-2138.
Presence of scaffolding proteins or pathway feedback loops in cells. Cellular context can influence inhibitor potency. The presence of other proteins or feedback mechanisms can alter the apparent activity of ATI-2138. Validate findings using multiple cellular models.

Data Presentation

Table 1: Biochemical Potency of ATI-2138 Against Target and Off-Target Kinases

KinaseIC50 (nM)Kinase Family
ITK0.18Tec
JAK30.52JAK
TXK0.83Tec
JAK1>2200JAK
JAK2>2200JAK
Tyk2>2200JAK

Data sourced from BioWorld.[8]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of ATI-2138 against a purified kinase in a biochemical assay.

Materials:

  • Purified recombinant kinase (e.g., ITK, JAK3, TXK)

  • Kinase-specific substrate peptide

  • ATI-2138 stock solution (in DMSO)

  • ATP solution

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of ATI-2138 in kinase assay buffer.

  • Add the purified kinase to the wells of the assay plate.

  • Add the ATI-2138 dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for covalent modification.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at 30°C for the optimal reaction time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader according to the manufacturer's instructions.

  • Calculate the percent inhibition for each ATI-2138 concentration and determine the IC50 value.

Protocol 2: Cellular Assay for JAK3 Selectivity (STAT5 Phosphorylation)

This protocol describes a flow cytometry-based assay to measure the inhibition of IL-2-induced STAT5 phosphorylation in human PBMCs, a hallmark of JAK3 activity.

Materials:

  • Isolated human PBMCs

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • ATI-2138 stock solution (in DMSO)

  • Recombinant human IL-2

  • Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)

  • Fluorochrome-conjugated anti-pSTAT5 (Y694) antibody

  • Flow cytometer

Procedure:

  • Culture PBMCs in RPMI-1640 supplemented with 10% FBS.

  • Pre-treat the cells with varying concentrations of ATI-2138 or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with recombinant human IL-2 (e.g., 50 ng/mL) for 15-30 minutes at 37°C.

  • Immediately fix the cells by adding Fixation Buffer.

  • Permeabilize the cells by adding Permeabilization Buffer.

  • Stain the cells with a fluorochrome-conjugated anti-pSTAT5 antibody.

  • Analyze the samples using a flow cytometer, gating on the lymphocyte population.

  • Determine the median fluorescence intensity (MFI) of pSTAT5 staining and calculate the IC50 of ATI-2138 for the inhibition of IL-2-induced STAT5 phosphorylation.

Visualizations

Caption: Intended and off-target signaling pathways of ATI-2138.

Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cellular Assay (JAK3 Selectivity) b1 Purified Kinase (ITK, JAK3, TXK) b2 Incubate with ATI-2138 b1->b2 b3 Add Substrate & ATP b2->b3 b4 Measure Activity b3->b4 b5 IC50 Determination b4->b5 c1 Human PBMCs c2 Pre-treat with ATI-2138 c1->c2 c3 Stimulate with IL-2 c2->c3 c4 Fix, Permeabilize, & Stain for pSTAT5 c3->c4 c5 Flow Cytometry Analysis c4->c5 c6 IC50 Determination c5->c6

Caption: Workflow for assessing ATI-2138 off-target effects.

References

refining ATI-2138 dosage for optimal efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATI-2138. The information is designed to address specific issues that may be encountered during experiments aimed at refining ATI-2138 dosage for optimal efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ATI-2138?

A1: ATI-2138 is an investigational oral covalent inhibitor that dually targets Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2][3][4] By inhibiting these two key enzymes, ATI-2138 disrupts T-cell receptor signaling and cytokine signaling pathways that are crucial for the function of lymphocytes.[5] This dual inhibition is intended to modulate the activity of T-cells, which are implicated in a variety of autoimmune and inflammatory diseases.[6][7]

Q2: What is a recommended starting dose for in vivo preclinical studies?

A2: In a mouse model of collagen-induced arthritis, administration of ATI-2138 in food at concentrations of 100, 300, and 1000 ppm resulted in significant reductions in clinical arthritis scores.[8] In mice, chow at 300 and 1000 ppm, which correlated to plasma drug concentrations above 20 ng/mL, led to a greater than 90% reduction in NK cell counts.[8] Researchers should perform dose-ranging studies in their specific animal model to determine the optimal dose.

Q3: What dosage has been explored in human clinical trials?

A3: In a Phase 1 Multiple Ascending Dose (MAD) trial in healthy volunteers, ATI-2138 was administered in daily doses ranging from 10mg to 80mg for two weeks.[5][9] A Phase 2a trial in patients with moderate-to-severe atopic dermatitis used a dosage of 10mg twice daily (BID) for 12 weeks.[1]

Q4: How should I prepare ATI-2138 for in vitro experiments?

A4: For in vitro experiments, ATI-2138 should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. The final concentration of the solvent in the cell culture media should be kept low (typically <0.1%) to avoid solvent-induced toxicity. Serial dilutions of the stock solution can then be made in the appropriate cell culture medium to achieve the desired final concentrations for treating cells.

Q5: What are the key pharmacodynamic biomarkers to monitor for ATI-2138 activity?

A5: Key pharmacodynamic biomarkers for ATI-2138 are those related to the inhibition of the ITK and JAK3 signaling pathways.[2][5][9] In human peripheral blood mononuclear cells (PBMCs), ATI-2138 has been shown to dose-dependently inhibit IL-2-stimulated STAT5 phosphorylation, which is a downstream marker of JAK1/JAK3 signaling.[6][8] Inhibition of T-cell receptor-mediated signaling can be assessed by measuring the production of cytokines such as IL-17A, IL-21, and TNF-α by Th17 cells.[8]

Troubleshooting Guides

Problem 1: High variability in experimental results at the same ATI-2138 concentration.

  • Possible Cause: Inconsistent drug preparation or storage.

    • Solution: Ensure ATI-2138 is fully dissolved in the appropriate solvent and that the stock solution is stored correctly, protected from light and at the recommended temperature. Prepare fresh dilutions for each experiment.

  • Possible Cause: Cell-based assay inconsistencies.

    • Solution: Standardize cell seeding density, incubation times, and passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment.

  • Possible Cause: Pipetting errors.

    • Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing.

Problem 2: No significant inhibition of downstream signaling observed.

  • Possible Cause: Insufficient ATI-2138 concentration.

    • Solution: Perform a dose-response curve to determine the optimal concentration range for your specific cell type and assay. Based on clinical trials, near maximal inhibition of ITK and JAK3 biomarkers was seen at a 30mg total daily dose in humans.[5][10]

  • Possible Cause: Incorrect timing of sample collection.

    • Solution: Optimize the time course of your experiment. The inhibitory effect of ATI-2138 on signaling pathways may be time-dependent.

  • Possible Cause: The chosen cell line is not responsive to ITK/JAK3 inhibition.

    • Solution: Confirm that your cell line expresses ITK and JAK3 and that these pathways are active under your experimental conditions.

Problem 3: Observed cytotoxicity at expected therapeutic concentrations.

  • Possible Cause: Off-target effects at high concentrations.

    • Solution: Lower the concentration of ATI-2138 and perform a dose-response analysis to identify a non-toxic, effective concentration.

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is below the toxic threshold for your cells (typically <0.1%). Run a solvent-only control to assess for toxicity.

Data Presentation

Table 1: Summary of ATI-2138 Phase 1 Multiple Ascending Dose (MAD) Trial in Healthy Volunteers [5][9]

Dosage Cohorts (Total Daily Dose)DurationKey Pharmacokinetic (PK) FindingKey Pharmacodynamic (PD) FindingSafety Finding
10mg to 80mg2 weeksDose-proportional PKDose-dependent inhibition of ITK and JAK3 biomarkersGenerally well tolerated
30mg2 weeksN/ANear maximal inhibition of ITK and JAK3 biomarkersN/A

Table 2: Summary of ATI-2138 Phase 2a Trial in Patients with Moderate-to-Severe Atopic Dermatitis [1]

DosageDurationNumber of Patients (Efficacy Analysis)Mean Improvement in EASI Score at Week 12Safety Finding
10mg BID12 weeks1060.5%Very well tolerated, no severe adverse events

Experimental Protocols

Protocol 1: In Vitro Inhibition of IL-2-stimulated STAT5 Phosphorylation in Human PBMCs

  • Cell Preparation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium.

  • ATI-2138 Preparation: Prepare a 10 mM stock solution of ATI-2138 in DMSO. Perform serial dilutions in complete RPMI-1640 medium to achieve final concentrations ranging from 1 nM to 10 µM.

  • Cell Treatment: Seed PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate. Add the prepared ATI-2138 dilutions to the wells and pre-incubate for 1 hour at 37°C.

  • Stimulation: Stimulate the cells with recombinant human IL-2 at a final concentration of 100 ng/mL for 15 minutes at 37°C.

  • Cell Lysis: Pellet the cells by centrifugation, remove the supernatant, and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Analysis: Determine the levels of phosphorylated STAT5 (pSTAT5) and total STAT5 in the cell lysates using a validated ELISA or Western blot analysis.

  • Data Interpretation: Calculate the percentage of inhibition of pSTAT5 at each ATI-2138 concentration relative to the vehicle-treated, IL-2-stimulated control.

Mandatory Visualization

ATI2138_Signaling_Pathway cluster_TCR T-Cell Receptor Signaling cluster_Cytokine Cytokine Signaling TCR TCR ITK ITK TCR->ITK T_Cell_Activation T-Cell Activation & Differentiation ITK->T_Cell_Activation downstream effectors Cytokine IL-2, IL-4, IL-7, IL-9, IL-15, IL-21 Receptor Common Gamma Chain Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 STAT5 STAT5 JAK3->STAT5 phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) STAT5->Gene_Expression dimerization & nuclear translocation ATI2138 ATI-2138 ATI2138->ITK inhibits ATI2138->JAK3 inhibits

Caption: Mechanism of action of ATI-2138 as a dual inhibitor of ITK and JAK3.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis Cell_Isolation Isolate/Culture Target Cells Cell_Seeding Seed Cells Cell_Isolation->Cell_Seeding Drug_Preparation Prepare ATI-2138 Stock & Dilutions Pre_incubation Pre-incubate with ATI-2138 Drug_Preparation->Pre_incubation Cell_Seeding->Pre_incubation Stimulation Add Stimulus (e.g., IL-2) Pre_incubation->Stimulation Sample_Collection Collect Samples (Lysates, Supernatants) Stimulation->Sample_Collection Assay Perform Assay (ELISA, Western Blot) Sample_Collection->Assay Data_Analysis Analyze Data & Determine IC50 Assay->Data_Analysis

Caption: General experimental workflow for in vitro evaluation of ATI-2138.

References

overcoming resistance to ATI-2138 in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATI-2138. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing ATI-2138 effectively in their in vitro immunological assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ATI-2138?

A1: ATI-2138 is a potent and selective dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2][3] It covalently binds to Cys442 in ITK and Cys909 in JAK3, leading to irreversible inhibition of their kinase activity.[4] This dual inhibition effectively blocks signaling downstream of both the T-cell receptor (TCR) and common gamma chain (γc) cytokine receptors, which are critical for T-cell proliferation, differentiation, and activation.[2][3]

Q2: What are the recommended starting concentrations for ATI-2138 in cell-based assays?

A2: The optimal concentration of ATI-2138 will depend on the specific assay and cell type. However, based on its high potency, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays. For biochemical assays, even lower concentrations may be effective. Refer to the tables below for specific IC50 values in various assays to guide your experimental design.

Q3: I am not observing the expected inhibition of T-cell proliferation with ATI-2138. What are the possible reasons?

A3: Several factors could contribute to a lack of inhibitory effect on T-cell proliferation. Please consider the following:

  • Suboptimal Cell Stimulation: Ensure that your T-cells are adequately activated. The strength of the TCR signal can influence the required concentration of an ITK inhibitor.

  • Compound Stability: ATI-2138 should be dissolved in a suitable solvent like DMSO and stored correctly. Repeated freeze-thaw cycles should be avoided.

  • Assay Duration: The timing of ATI-2138 addition relative to T-cell stimulation and the overall duration of the proliferation assay can impact the results.

  • Cell Viability: At very high concentrations, the compound might induce cytotoxicity. It is crucial to perform a cell viability assay to distinguish between inhibition of proliferation and cell death.

Q4: My Western blot for phosphorylated STAT5 (pSTAT5) shows inconsistent results after treating cells with ATI-2138 and stimulating with IL-2. How can I troubleshoot this?

A4: Inconsistent Western blot results for phosphoproteins are a common issue. Here are some troubleshooting steps:

  • Rapid Cell Lysis: Phosphatases are released upon cell lysis and can rapidly dephosphorylate your target protein. Ensure you use a lysis buffer containing phosphatase and protease inhibitors and process your samples quickly on ice.

  • Antibody Quality: The specificity and sensitivity of your primary antibody against pSTAT5 are critical. Ensure it is validated for Western blotting and stored correctly.

  • Loading Controls: Always include appropriate loading controls, such as total STAT5 and a housekeeping protein (e.g., GAPDH or β-actin), to ensure equal protein loading and to normalize your pSTAT5 signal.

  • Positive and Negative Controls: Include untreated, stimulated cells as a positive control for pSTAT5 induction and unstimulated cells as a negative control.

Troubleshooting Guides

Problem 1: High background or no signal in a LanthaScreen™ Kinase Assay.

Possible Cause Recommended Solution
Incorrect Reagent Concentration Optimize the concentrations of the kinase, tracer, and antibody. Perform a tracer titration to determine the optimal tracer concentration.
Reagent Degradation Ensure all reagents, especially the kinase and ATP, are stored correctly and have not undergone multiple freeze-thaw cycles.
Buffer Incompatibility Use the recommended kinase buffer system for the assay. Ensure the final DMSO concentration is low (typically ≤1%).
Instrument Settings Verify that the plate reader is configured correctly for TR-FRET measurements, with the appropriate excitation and emission wavelengths.

Problem 2: Inconsistent results in a T-cell activation assay (e.g., cytokine secretion or surface marker expression).

Possible Cause Recommended Solution
Variable Cell Health and Density Use cells from a consistent passage number and ensure high viability (>95%) before starting the experiment. Seed cells at a consistent density.
Inconsistent Stimulation Ensure that the stimulating agents (e.g., anti-CD3/CD28 antibodies, antigens) are used at a consistent and optimal concentration.
Timing of ATI-2138 Treatment The timing of compound addition can be critical. Investigate whether pre-incubation with ATI-2138 before stimulation is more effective.
Donor Variability (for primary cells) When using primary human cells, be aware of potential donor-to-donor variability in response. Test multiple donors if possible.

Quantitative Data Summary

Table 1: Biochemical Activity of ATI-2138

Target KinaseAssay TypeIC50 (nM)
ITKBiochemical0.18 - 0.25
JAK3Biochemical0.5 - 0.52
TXKBiochemical0.83
JAK1Biochemical>2200
JAK2Biochemical>2200
TYK2Biochemical>2200

Data compiled from multiple sources.[4][5]

Table 2: Cellular Activity of ATI-2138

Assay DescriptionCell TypeIC50 (nM)
Inhibition of IL-2-induced STAT5 phosphorylationHuman PBMCsLow nanomolar
Inhibition of Th17 cell cytokine production (IL-17A, IL-21, TNF-α)Human Th17 cells47
Inhibition of IL-2-induced IFN-γ productionHuman whole blood10
Inhibition of IL-15-induced IFN-γ productionHuman whole blood7
Inhibition of anti-CD3 induced IFN-γ productionHuman whole blood~44-fold more potent than ritlecitinib

Data compiled from multiple sources.[4][5]

Experimental Protocols

Protocol 1: Determination of ATI-2138 IC50 in a T-Cell Proliferation Assay
  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium.

  • Assay Setup:

    • Plate PBMCs in a 96-well U-bottom plate at a density of 2 x 10^5 cells/well.

    • Prepare a serial dilution of ATI-2138 in complete RPMI-1640 medium. Add the diluted compound to the wells. Include a vehicle control (DMSO).

    • Stimulate the cells with anti-CD3 (e.g., OKT3, 1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement:

    • Add a proliferation indicator dye (e.g., CellTiter-Blue® or [3H]-thymidine) to each well for the final 4-18 hours of incubation, following the manufacturer's instructions.

    • Measure the fluorescence or radioactivity using a plate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition for each ATI-2138 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blot for Phospho-STAT5 in an IL-2 Stimulated Cell Line
  • Cell Culture and Treatment:

    • Culture a suitable T-cell line (e.g., Jurkat) in complete RPMI-1640 medium.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of ATI-2138 or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with recombinant human IL-2 (e.g., 10 ng/mL) for 15-30 minutes.

  • Cell Lysis:

    • Immediately place the plate on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total STAT5 and a loading control (e.g., GAPDH) to ensure equal loading.

Visualizations

ATI_2138_Signaling_Pathway cluster_TCR T-Cell Receptor Signaling cluster_Cytokine Cytokine Signaling TCR TCR ITK ITK TCR->ITK Activation PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation Downstream T-Cell Activation Proliferation Cytokine Production PLCg1->Downstream CytokineReceptor γc Receptor JAK3 JAK3 CytokineReceptor->JAK3 Activation STAT5 STAT5 JAK3->STAT5 Phosphorylation STAT5->Downstream ATI2138 ATI-2138 ATI2138->ITK ATI2138->JAK3

Caption: ATI-2138 Signaling Pathway.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_prep Prepare T-Cells (Primary or Cell Line) start->cell_prep treatment Treat with ATI-2138 (Dose-Response) cell_prep->treatment stimulation Stimulate Cells (e.g., anti-CD3/CD28 or Cytokines) treatment->stimulation incubation Incubate for Defined Period stimulation->incubation proliferation Proliferation Assay (e.g., CellTiter-Blue®) incubation->proliferation cytokine Cytokine Analysis (e.g., ELISA, Flow Cytometry) incubation->cytokine western Western Blot (e.g., pSTAT5) incubation->western analysis Data Analysis (IC50 Determination) proliferation->analysis cytokine->analysis western->analysis end End analysis->end

Caption: Experimental Workflow for ATI-2138.

Troubleshooting_Guide start Unexpected Results with ATI-2138 is_biochemical Is it a biochemical (cell-free) assay? start->is_biochemical is_cellular Is it a cell-based assay? start->is_cellular is_biochemical->is_cellular No biochem_check Check: - Kinase Activity - Reagent Stability - Buffer Composition is_biochemical->biochem_check Yes cell_viability Perform Cell Viability Assay (e.g., MTT, Trypan Blue) is_cellular->cell_viability Yes viability_ok Is viability >90%? cell_viability->viability_ok cytotoxicity High concentrations may be cytotoxic. Adjust concentration. viability_ok->cytotoxicity No assay_specific Troubleshoot specific assay: - Stimulation efficiency - Antibody performance - Incubation times viability_ok->assay_specific Yes

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: ATI-2138 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATI-2138 in animal models. The focus is on minimizing and managing potential toxicities to ensure robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is ATI-2138 and what is its mechanism of action?

A1: ATI-2138 is a novel, investigational covalent inhibitor of both Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1] This dual-inhibition mechanism allows ATI-2138 to modulate both T-cell receptor signaling and cytokine signaling pathways that are crucial in various immune-mediated inflammatory diseases.[1]

Q2: What are the known toxicities of ATI-2138 in animal studies?

A2: The most significant reported toxicity of ATI-2138 in preclinical animal models is a dose-dependent reduction in Natural Killer (NK) cell counts.[2] In mouse studies, administration of ATI-2138 in chow at concentrations of 300 and 1000 ppm resulted in a decrease of over 90% in NK cell counts.[2] At a lower concentration of 100 ppm, reductions of up to 72% in blood and 61% in the spleen were observed.[2]

Q3: Are there strategies to minimize the NK cell depletion observed with ATI-2138?

A3: Yes, several strategies can be employed to mitigate the impact of ATI-2138 on NK cell populations in your animal studies. These include careful dose selection, close monitoring of hematological parameters, and consideration of intermittent dosing schedules. The troubleshooting guide below provides more detailed protocols.

Q4: What is the general safety profile of ATI-2138?

A4: In both preclinical animal models and early-phase human clinical trials, ATI-2138 has been generally well-tolerated.[1][3] In healthy human participants, no serious adverse events were reported, and there were no clinically significant findings for laboratory results, vital signs, or ECGs.

Troubleshooting Guide: Managing ATI-2138 Induced NK Cell Depletion

This guide provides a step-by-step approach to proactively manage and mitigate the primary observed toxicity of ATI-2138 in animal models.

Issue: Significant Reduction in Natural Killer (NK) Cell Counts

Root Cause: The dual inhibition of ITK and JAK3 by ATI-2138 can impact the development, function, and survival of NK cells, which are important components of the innate immune system.

Solution Workflow:

A Start: Experimental Design B Step 1: Dose Optimization Study A->B C Step 2: Establish Baseline Hematology B->C D Step 3: In-Study Monitoring C->D E Step 4: Data Analysis & Interpretation D->E H Humane Endpoints D->H If clinical signs of distress appear F Dose De-escalation E->F If NK cell depletion is severe G Intermittent Dosing Schedule E->G If moderate but consistent depletion

Caption: Workflow for managing ATI-2138 induced NK cell depletion.

Quantitative Data Summary

The following table summarizes the dose-dependent effect of ATI-2138 on NK cell counts in mice, as reported in preclinical studies.

ATI-2138 Concentration (in chow) Observed Effect on NK Cell Counts Source
100 ppmUp to 72% reduction in blood, 61% reduction in spleen[2]
300 ppm>90% reduction[2]
1000 ppm>90% reduction[2]

Experimental Protocols

Protocol 1: Dose-Response Study for ATI-2138 Toxicity

Objective: To determine the optimal dose of ATI-2138 that maintains efficacy while minimizing NK cell depletion in your specific animal model.

Methodology:

  • Animal Model: Select the appropriate rodent strain for your disease model.

  • Group Allocation: Establish multiple dosing groups, including a vehicle control and at least three ATI-2138 dose levels (e.g., low, medium, high). The selection of doses should be based on existing literature, with consideration for both efficacy and potential toxicity.

  • Administration: Administer ATI-2138 or vehicle control for a predetermined period (e.g., 14-28 days).

  • Monitoring:

    • Perform baseline complete blood counts (CBC) with differential prior to the start of treatment.

    • Collect blood samples at regular intervals (e.g., weekly) for CBC analysis.

    • At the end of the study, collect spleen and/or other relevant tissues for flow cytometric analysis of NK cell populations.

  • Data Analysis: Compare the NK cell counts across the different dose groups to identify a dose with an acceptable therapeutic index.

Protocol 2: Monitoring and Management of Cytopenias

Objective: To establish a robust monitoring plan and intervention strategy for managing cytopenias during ATI-2138 studies.

Methodology:

  • Baseline Assessment: Prior to initiating ATI-2138 treatment, perform a comprehensive health assessment of all animals, including a baseline CBC with differential.

  • Routine Monitoring:

    • Conduct regular health checks, observing for any clinical signs of distress, infection, or bleeding.

    • Perform CBCs with differentials at regular intervals (e.g., weekly or bi-weekly).

  • Intervention Thresholds: Establish predefined thresholds for intervention. For example, if a significant drop in lymphocyte or neutrophil counts is observed (e.g., >50% from baseline), consider the following actions:

    • Dose Reduction: Reduce the dose of ATI-2138 for the affected animal or cohort.

    • Treatment Interruption: Temporarily halt treatment to allow for hematopoietic recovery.

  • Supportive Care: While not standard in most preclinical models, for valuable or long-term studies, consult with veterinary staff about the potential for supportive care measures.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathways targeted by ATI-2138.

cluster_0 T-Cell Receptor Signaling cluster_1 Cytokine Signaling TCR TCR ITK ITK TCR->ITK PLCg1 PLCγ1 ITK->PLCg1 IP3_DAG IP3 & DAG PLCg1->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFAT_NFkB NFAT & NF-κB Ca_PKC->NFAT_NFkB Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 STAT STAT JAK3->STAT Gene Gene Transcription STAT->Gene ATI2138 ATI-2138 ATI2138->ITK Inhibits ATI2138->JAK3 Inhibits

Caption: ATI-2138's dual inhibition of ITK and JAK3 signaling pathways.

References

protocol adjustments for ATI-2138 in different cell types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of ATI-2138 in various experimental settings. ATI-2138 is a novel, potent, and selective covalent dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and accurate results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ATI-2138?

A1: ATI-2138 is a covalent inhibitor that targets a cysteine residue within the ATP-binding sites of both ITK (Cys442) and JAK3 (Cys909).[3] This dual inhibition disrupts T-cell receptor (TCR) signaling via ITK and cytokine signaling through the common gamma chain (γc) receptors that depend on JAK3.[3][4] This mechanism effectively blocks the activation and proliferation of various T-cell subsets, including Th1, Th2, and Th17 cells.[5]

Q2: In which cell types is ATI-2138 expected to be most effective?

A2: ATI-2138 is most effective in immune cells where ITK and JAK3 play a critical role in signaling. This primarily includes T-cells and NK cells.[3] Its activity has been demonstrated in human peripheral blood mononuclear cells (PBMCs) by inhibiting IL-2-stimulated STAT5 phosphorylation (a JAK3-dependent process).[5]

Q3: What are the recommended starting concentrations for in vitro experiments?

A3: The optimal concentration of ATI-2138 will vary depending on the cell type and specific assay. However, based on available data, a starting range of 10 nM to 1 µM is recommended for most cell-based assays. The IC50 for inhibiting IL-2 and IL-15-induced IFN-γ production in human whole blood was observed to be 10 nM and 7 nM, respectively.[6] For inhibition of IL-17A, IL-21, and TNF-α production by Th17 cells, the average IC50 was 47 nM.[6]

Q4: How should I prepare and store ATI-2138?

A4: For in vitro experiments, ATI-2138 should be dissolved in a suitable solvent like DMSO to create a stock solution. It is crucial to refer to the manufacturer's instructions for specific solubility and stability information. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with ATI-2138.

Problem Possible Cause Recommended Solution
Low or no activity in cellular assays despite potent biochemical activity 1. Poor Cell Permeability: The compound may not be efficiently entering the cells. 2. Drug Efflux: Cells may be actively pumping the inhibitor out. 3. High Intracellular ATP Concentration: Cellular ATP levels (millimolar range) can outcompete ATP-competitive inhibitors. 4. Compound Instability: The inhibitor may be degrading in the cell culture medium.1. Optimize Incubation Time: Increase the pre-incubation time with ATI-2138 before stimulation to allow for sufficient cell penetration. 2. Use Efflux Pump Inhibitors: As a control, co-administer a known efflux pump inhibitor to see if the potency of ATI-2138 increases. 3. Serum Starvation: If compatible with your cell line, serum-starve cells for a few hours before treatment to lower intracellular ATP levels. 4. Assess Compound Stability: Test the stability of ATI-2138 in your specific cell culture medium over the course of the experiment.
Inconsistent IC50 values between experiments 1. Variable Cell State: Differences in cell passage number, confluency, or growth phase can alter cellular responses. 2. Inconsistent ATP Concentrations (in biochemical assays): As an ATP-competitive inhibitor, variations in ATP concentration will shift the apparent IC50.1. Standardize Cell Culture Conditions: Use cells within a consistent passage number range and ensure they are in a similar growth phase for all experiments. 2. Maintain Consistent Assay Conditions: For biochemical assays, ensure the ATP concentration is consistent across all experiments.
Observed Cytotoxicity Unrelated to ITK/JAK3 Inhibition 1. Off-Target Effects: The compound may be interacting with other cellular targets, leading to toxicity. 2. Reactive Metabolites: The inhibitor could be metabolized into toxic byproducts.1. Use a JAK3-Deficient Cell Line: Test the inhibitor's toxicity in a cell line that does not express functional JAK3. If toxicity persists, it is likely due to off-target effects. 2. Perform a Rescue Experiment: In a cell line dependent on JAK3 signaling, adding the activating cytokine (e.g., IL-2) might rescue the cells from on-target toxicity but not from off-target effects. 3. Test a Structurally Similar but Inactive Control Compound: This can help differentiate between off-target cytotoxicity and on-target effects.
Variability in Cell Viability Assay Results 1. Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. 2. Reagent Interference: Some assay reagents may interact with the compound or be toxic to the cells.1. Ensure Homogeneous Cell Suspension: Properly mix the cell suspension before and during plating to ensure even distribution. 2. Validate Assay Reagents: Run control experiments to check for any interference between ATI-2138 and the viability assay reagents.

Quantitative Data Summary

The following tables summarize the inhibitory activity of ATI-2138 from various studies.

Table 1: In Vitro Inhibitory Activity of ATI-2138

Target/AssayIC50 (nM)Cell Type/System
ITK (biochemical)0.18Purified enzyme
TXK (biochemical)0.83Purified enzyme
JAK3 (biochemical)0.52Purified enzyme
JAK1, JAK2, Tyk2 (biochemical)>2200Purified enzymes
IL-2-stimulated STAT5 phosphorylationLow nanomolarHuman PBMCs
IL-17A, IL-21, TNF-α production47 (average)Th17 cells
IL-2-induced IFN-γ production10Human whole blood
IL-15-induced IFN-γ production7Human whole blood
Data sourced from BioWorld.[6]

Table 2: In Vivo Efficacy of ATI-2138 in Animal Models

Animal ModelDosingEffect
Collagen-induced arthritis (mouse)100, 300, 1000 ppm in food92%, 99%, and 100% reduction in arthritis scores, respectively.
Adjuvant-induced arthritis (rat)10 and 30 mg/kg (oral)49% and 68% reduction in inflammation, respectively.
Data sourced from BioWorld.[6]

Experimental Protocols

Protocol 1: Inhibition of IL-2-induced STAT5 Phosphorylation in PBMCs

This protocol details a method to assess the inhibitory effect of ATI-2138 on JAK3 signaling in human PBMCs.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • ATI-2138

  • Recombinant Human IL-2

  • Phosphate Buffered Saline (PBS)

  • Fixation/Permeabilization Buffer

  • Phospho-STAT5 (pSTAT5) antibody (e.g., Alexa Fluor 647 conjugated)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Resuspend PBMCs in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of ATI-2138 in culture medium. Add the desired concentrations of ATI-2138 or vehicle control (DMSO) to the cells.

  • Pre-incubate the cells with ATI-2138 for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Stimulate the cells by adding recombinant human IL-2 to a final concentration of 100 U/mL.

  • Incubate for 15-30 minutes at 37°C.

  • Stop the stimulation by adding ice-cold PBS and centrifuge the plate.

  • Discard the supernatant and resuspend the cells in a fixation/permeabilization buffer according to the manufacturer's instructions.

  • Stain the cells with a fluorescently labeled anti-pSTAT5 antibody.

  • Analyze the samples using a flow cytometer to quantify the levels of pSTAT5.

Signaling Pathway and Workflow Diagrams

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation ITK ITK Lck->ITK Phosphorylation PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 Ca_influx Ca²⁺ Influx IP3->Ca_influx NFAT_activation NFAT Activation Ca_influx->NFAT_activation ATI2138 ATI-2138 ATI2138->ITK Inhibition

Caption: Simplified ITK signaling pathway and the inhibitory action of ATI-2138.

JAK_STAT_Signaling_Pathway Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor (γc) Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK3 JAK3 Receptor->JAK3 Activation STAT5 STAT5 JAK1->STAT5 Phosphorylation JAK3->STAT5 Phosphorylation pSTAT5 pSTAT5 Dimer STAT5->pSTAT5 Dimerization Gene_Expression Gene Expression pSTAT5->Gene_Expression Nuclear Translocation ATI2138 ATI-2138 ATI2138->JAK3 Inhibition

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of ATI-2138.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Cell_Isolation Isolate Target Cells (e.g., PBMCs) Pre_incubation Pre-incubate cells with ATI-2138 Cell_Isolation->Pre_incubation ATI_Prep Prepare ATI-2138 Serial Dilutions ATI_Prep->Pre_incubation Stimulation Stimulate cells (e.g., with IL-2) Pre_incubation->Stimulation Staining Fix, Permeabilize, and Stain for Phospho-protein Stimulation->Staining FACS Flow Cytometry Analysis Staining->FACS

References

Validation & Comparative

Dual ITK/JAK3 Inhibition: A Comparative Analysis of ATI-2138 and Other JAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of immunomodulatory therapeutics is continually evolving, with a significant focus on the Janus kinase (JAK) family of enzymes. This guide provides a detailed comparison of ATI-2138, a novel dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3), with other established JAK inhibitors. The information presented herein is supported by preclinical and clinical data to aid researchers in their evaluation of this compound.

Mechanism of Action: A Dual Approach to Immunomodulation

ATI-2138 distinguishes itself from other JAK inhibitors through its unique dual mechanism of action. It is a covalent inhibitor that potently and selectively targets both ITK and JAK3.[1][2] ITK is a crucial kinase in the T-cell receptor (TCR) signaling pathway, playing a key role in T-cell activation, differentiation, and cytokine production.[3][4] JAK3 is a member of the Janus kinase family that is predominantly expressed in hematopoietic cells and is essential for signaling downstream of common gamma chain (γc) cytokines, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for lymphocyte development and function.[5] By inhibiting both ITK and JAK3, ATI-2138 has the potential to modulate both T-cell intrinsic signaling and cytokine-mediated communication, offering a broader immunomodulatory effect compared to agents that target only the JAK pathway.

Comparative Potency and Selectivity

The potency and selectivity of a kinase inhibitor are critical determinants of its efficacy and safety profile. Preclinical data demonstrates that ATI-2138 is a highly potent inhibitor of both ITK and JAK3, with significantly less activity against other JAK isoforms.

Table 1: In Vitro Potency (IC50) of ATI-2138 and Comparator JAK Inhibitors
KinaseATI-2138 (nM)Ritlecitinib (nM)
ITK 0.18[1]7.3[1]
TXK 0.83[1]4.13[1]
JAK1 >2200[1]-
JAK2 >2200[1]-
JAK3 0.52[1]1.8[1]
Tyk2 >2200[1]-

Data for other JAK inhibitors are not available in the provided search results for a direct comparison in this table.

As shown in the table, ATI-2138 exhibits sub-nanomolar potency against ITK and JAK3, while demonstrating high selectivity with IC50 values greater than 2200 nM for other JAK family members.[1] Notably, ATI-2138 is approximately 40-fold more potent against ITK than ritlecitinib.[1] Furthermore, the inactivation rate constant for ITK was found to be 140-fold greater for ATI-2138 compared to ritlecitinib, indicating a more efficient and potentially durable inhibition of this target.[1]

Preclinical Efficacy in Autoimmune Models

The therapeutic potential of ATI-2138 has been evaluated in various preclinical models of autoimmune and inflammatory diseases.

Table 2: Summary of Preclinical In Vivo Efficacy Data
Disease ModelSpeciesATI-2138 TreatmentKey Findings
Collagen-Induced ArthritisMouse100, 300, and 1000 ppm in foodSignificant reduction in clinical arthritis scores (92%, 99%, and 100% reduction, respectively).[1]
Adjuvant-Induced ArthritisRat10 and 30 mg/kg, oral administration49% and 68% reduction in inflammation, respectively. 51% and 74% reduction in histopathology scores.[1]
T-cell Transfer Model of ColitisMouse300 ppm in foodDose-dependent reduction in distal and proximal colon and ileum histopathology scores.[1]

These studies highlight the ability of ATI-2138 to ameliorate disease in rodent models of arthritis and colitis, providing a strong rationale for its clinical development in T-cell mediated autoimmune diseases.[2]

Experimental Protocols

In Vitro Kinase Inhibition Assays

Biochemical IC50 values were determined using enzymatic assays. The specific experimental details for these assays were not available in the provided search results.

Cellular Assays: STAT5 Phosphorylation in Human PBMCs
  • Objective: To assess the functional inhibition of JAK3 signaling in a cellular context.

  • Method: Human peripheral blood mononuclear cells (PBMCs) were stimulated with IL-2 to induce JAK1/JAK3-dependent phosphorylation of STAT5. The inhibitory effect of ATI-2138 on this phosphorylation event was measured in a dose-dependent manner.

  • Endpoint: The concentration of ATI-2138 required to inhibit 50% of the IL-2-stimulated STAT5 phosphorylation (IC50) was determined.

In Vivo Models:
  • Collagen-Induced Arthritis (Mouse):

    • Induction: Arthritis was induced in mice by immunization with type II collagen.

    • Treatment: ATI-2138 was administered in the food at concentrations of 100, 300, and 1000 ppm.[1]

    • Assessment: Clinical arthritis scores were used to evaluate disease severity.[1]

  • Adjuvant-Induced Arthritis (Rat):

    • Induction: Arthritis was induced by injection of complete Freund's adjuvant.

    • Treatment: ATI-2138 was administered orally at doses of 10 and 30 mg/kg.[1]

    • Assessment: Inflammation was measured, and histopathological analysis of the joints was performed.[1]

Visualizing the Mechanism of Action

To illustrate the dual inhibitory action of ATI-2138, the following diagrams depict the ITK and JAK/STAT signaling pathways and the workflow for a key experimental assay.

G cluster_TCR T-Cell Receptor Signaling cluster_JAK_STAT JAK/STAT Signaling TCR TCR Lck Lck TCR->Lck pMHC ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 ITK ITK SLP76->ITK PLCg1 PLCγ1 ITK->PLCg1 ATI-2138 DAG_IP3 DAG / IP3 PLCg1->DAG_IP3 NFAT_NFkB_AP1 NFAT, NF-κB, AP-1 Activation DAG_IP3->NFAT_NFkB_AP1 Cytokine_Production Cytokine Production NFAT_NFkB_AP1->Cytokine_Production Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor (γc chain) Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 JAK3 JAK3 Receptor->JAK3 STAT5 STAT5 JAK1->STAT5 JAK3->STAT5 ATI-2138 pSTAT5 pSTAT5 STAT5->pSTAT5 Dimer STAT5 Dimer pSTAT5->Dimer Nucleus Nucleus Dimer->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression

Caption: Dual Inhibition of ITK and JAK3 Signaling by ATI-2138.

G start Start: Isolate Human PBMCs pretreat Pre-treat with ATI-2138 (various concentrations) start->pretreat stimulate Stimulate with IL-2 pretreat->stimulate lyse Lyse Cells stimulate->lyse antibody Add Anti-pSTAT5 Antibody lyse->antibody detect Detect Phosphorylated STAT5 (e.g., Flow Cytometry, ELISA) antibody->detect analyze Analyze Data and Determine IC50 detect->analyze end End analyze->end

Caption: Experimental Workflow for STAT5 Phosphorylation Assay.

Conclusion

ATI-2138 presents a novel approach to the treatment of immune-mediated diseases by dually targeting ITK and JAK3. Its high potency and selectivity, coupled with promising preclinical efficacy in models of arthritis and colitis, underscore its potential as a differentiated therapeutic agent. The dual inhibition of T-cell receptor signaling and common gamma chain cytokine pathways may offer a more comprehensive immunomodulation compared to inhibitors that target a single pathway. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this dual-inhibition strategy in patients with autoimmune and inflammatory conditions.

References

ATI-2138: A Second-Generation Approach to ITK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against First-Generation ITK Inhibitors for Researchers and Drug Development Professionals

Interleukin-2-inducible T-cell kinase (ITK) has emerged as a critical target in the development of therapies for a range of autoimmune and inflammatory diseases. As a key component of the T-cell receptor (TCR) signaling pathway, ITK plays a pivotal role in T-cell activation, differentiation, and cytokine production. While first-generation ITK inhibitors have shown promise, the development of next-generation molecules like ATI-2138 aims to address limitations in potency, selectivity, and overall therapeutic profile. This guide provides an objective comparison of ATI-2138 against first-generation ITK inhibitors, supported by available preclinical and clinical data.

Executive Summary

ATI-2138 is a novel, orally bioavailable, covalent inhibitor distinguished by its dual-targeting mechanism against both ITK and Janus kinase 3 (JAK3). This dual activity is designed to provide a more comprehensive blockade of key inflammatory signaling pathways than first-generation ITK inhibitors, which primarily target the Tec family of kinases. Preclinical data suggests that ATI-2138 exhibits high potency and selectivity, with a favorable safety profile in early clinical trials. In contrast, first-generation ITK inhibitors, including covalent inhibitors like ibrutinib and acalabrutinib (which have significant activity against Bruton's tyrosine kinase (BTK) and off-target effects on ITK), and other investigational ITK-specific inhibitors, have shown varying degrees of success and limitations, including off-target effects and less comprehensive pathway inhibition.

Data Presentation: Quantitative Comparison of Kinase Inhibition

The following tables summarize the available quantitative data for ATI-2138 and representative first-generation ITK inhibitors. It is important to note that direct head-to-head studies with a broad range of first-generation inhibitors under identical assay conditions are limited. The data presented here is compiled from various sources and should be interpreted with this in mind.

Table 1: Biochemical Potency (IC50, nM)

InhibitorITKJAK3BTKJAK1JAK2TYK2Data Source
ATI-2138 0.18 0.52 >2200>4200>4200>4200
Ritlecitinib7.31.8----
Soquelitinib (CPI-818)9.5-----Aclaris Therapeutics Data

Table 2: Cellular Activity

InhibitorAssayIC50 (nM)Data Source
ATI-2138 IL-2-stimulated STAT5 phosphorylation (PBMCs)23.1
ATI-2138 Anti-CD3-stimulated IL-2 production (PBMCs)8.6
RitlecitinibTCR-mediated ITK signalingMarkedly less potent than ATI-2138

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are outlines of key experimental methodologies used to evaluate and compare ITK inhibitors.

Biochemical Kinase Inhibition Assay

Objective: To determine the concentration of an inhibitor required to reduce the activity of the purified ITK enzyme by 50% (IC50).

Methodology:

  • Reagents: Purified recombinant human ITK enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and the test inhibitor at various concentrations.

  • Procedure:

    • The ITK enzyme is incubated with the substrate and varying concentrations of the inhibitor in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that measure the amount of ADP produced.

  • Data Analysis: The percentage of enzyme inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Cellular Assays for T-Cell Function

Objective: To assess the effect of ITK inhibitors on T-cell signaling and function in a cellular context.

Methodology (Example: Cytokine Production Assay):

  • Cell Culture: Primary human T-cells or a T-cell line (e.g., Jurkat cells) are cultured under standard conditions.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of the ITK inhibitor for a specified period.

  • T-Cell Stimulation: T-cells are stimulated to mimic activation through the TCR. This is typically achieved using anti-CD3 and anti-CD28 antibodies.

  • Cytokine Measurement: After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected. The concentration of secreted cytokines, such as IL-2, IFN-γ, or IL-4, is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

  • Data Analysis: The inhibition of cytokine production at different inhibitor concentrations is used to calculate an IC50 value.

In Vivo Models of Inflammatory Disease

Objective: To evaluate the therapeutic efficacy of ITK inhibitors in animal models that mimic human inflammatory diseases.

Methodology (Example: Collagen-Induced Arthritis in Mice):

  • Induction of Arthritis: Arthritis is induced in susceptible mouse strains by immunization with type II collagen emulsified in Freund's adjuvant.

  • Inhibitor Administration: Once the symptoms of arthritis appear, mice are treated with the ITK inhibitor (e.g., via oral gavage) or a vehicle control on a daily basis.

  • Efficacy Assessment: The severity of arthritis is monitored over time using a clinical scoring system that assesses paw swelling and inflammation. At the end of the study, joint tissues can be collected for histological analysis to assess cartilage and bone damage.

  • Data Analysis: The clinical scores and histological parameters are compared between the inhibitor-treated and control groups to determine the efficacy of the treatment.

Mandatory Visualization

ITK Signaling Pathway

The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade and the points of inhibition by ATI-2138.

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Antigen Presentation CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 LAT->SLP76 Forms complex ITK ITK SLP76->ITK Forms complex PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PIP3->ITK Recruits to membrane PLCg1 PLCγ1 PLCg1->PIP2 Hydrolyzes ITK->PLCg1 Phosphorylates & Activates PI3K->PIP2 Phosphorylates ATI2138_ITK ATI-2138 ATI2138_ITK->ITK Inhibits Ca_influx Ca²⁺ Influx IP3->Ca_influx PKC PKC Activation DAG->PKC NFAT NFAT Activation Ca_influx->NFAT Cytokine Cytokine Production (IL-2, IFN-γ, etc.) NFAT->Cytokine NFkB NF-κB Activation PKC->NFkB NFkB->Cytokine

Caption: Simplified ITK signaling pathway downstream of the T-cell receptor.

JAK/STAT Signaling Pathway

The dual-inhibitory nature of ATI-2138 also targets the JAK3/STAT pathway, which is crucial for signaling by cytokines that use the common gamma chain (γc).

Caption: JAK/STAT signaling pathway and the inhibitory action of ATI-2138 on JAK3.

Experimental Workflow

The following diagram outlines a typical preclinical workflow for evaluating a novel ITK inhibitor.

Experimental_Workflow cluster_discovery Discovery & In Vitro cluster_preclinical Preclinical In Vivo cluster_clinical Clinical Development Biochemical Biochemical Assays (Kinase Inhibition, IC50) Cellular Cellular Assays (T-Cell Activation, Cytokine Release) Biochemical->Cellular Selectivity Kinome Selectivity Screening Cellular->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK PD Pharmacodynamics (Target Engagement) PK->PD Efficacy Efficacy Models (e.g., Arthritis, IBD) PD->Efficacy Tox Toxicology Studies Efficacy->Tox Phase1 Phase I (Safety, Tolerability) Tox->Phase1 Phase2 Phase II (Efficacy, Dose-Ranging) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3

Caption: A generalized workflow for the preclinical and clinical development of an ITK inhibitor.

Conclusion

ATI-2138 represents a promising second-generation ITK inhibitor with a distinct dual-targeting mechanism of action. The available preclinical data suggests superior potency and selectivity compared to some first-generation inhibitors, particularly in its focused inhibition of ITK and JAK3 while avoiding broader kinase activity that could lead to off-target effects. The dual inhibition of two key T-cell signaling pathways may offer a more profound and durable therapeutic effect in T-cell-mediated inflammatory and autoimmune diseases. Further head-to-head comparative studies and progression through clinical trials will be crucial to fully elucidate the therapeutic potential of ATI-2138 relative to existing and emerging therapies. This guide provides a foundational comparison to aid researchers and drug development professionals in understanding the evolving landscape of ITK inhibition.

ATI-2138: A Comparative Analysis of Efficacy in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of ATI-2138, a novel dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3), in various preclinical models of autoimmune diseases. The data presented is compiled from publicly available research to facilitate an objective evaluation of ATI-2138 against other therapeutic alternatives.

Executive Summary

ATI-2138 is an investigational, orally administered, covalent inhibitor targeting both ITK and JAK3, key components in T-cell signaling pathways implicated in autoimmune and inflammatory disorders.[1][2] Preclinical studies have demonstrated its potential in mitigating disease severity in models of rheumatoid arthritis and colitis. This document summarizes the key findings from these studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental designs.

Data Presentation

The following tables summarize the in vitro potency and in vivo efficacy of ATI-2138 in comparison to other relevant inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of ATI-2138 and Ritlecitinib [1]

KinaseATI-2138 IC50 (nM)Ritlecitinib IC50 (nM)
ITK0.187.3
TXK0.834.13
JAK30.521.8
JAK1>2200-
JAK2>2200-
Tyk2>2200-

Table 2: Efficacy of ATI-2138 in a Mouse Collagen-Induced Arthritis (CIA) Model [1]

Treatment GroupDoseReduction in Sum of Mean Clinical Arthritis Scores (%)
ATI-2138100 ppm (in food)92
ATI-2138300 ppm (in food)99
ATI-21381000 ppm (in food)100
Ritlecitinib1000 ppm (in food)Near baseline reduction
Etanercept-64
Control-0

Table 3: Efficacy of ATI-2138 in a Rat Adjuvant-Induced Arthritis (AIA) Model [1]

Treatment GroupDose (oral)Reduction in Inflammation (%)Reduction in Histopathology Scores (%)
ATI-213810 mg/kg4951
ATI-213830 mg/kg6874

Table 4: Efficacy of ATI-2138 in a Murine T-Cell Transfer (TCT) Model of Colitis [1]

Treatment GroupDoseOutcome
ATI-2138300 ppm (in food)Dose-dependent reduction in distal and proximal colon and ileum histopathology scores; Low inflammatory cell infiltrations; Marked inhibition of pro-inflammatory cytokine levels.
Ritlecitinib-Contrasting results with higher inflammatory cell infiltrations.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of ATI-2138 and the experimental workflows for the disease models.

ATI_2138_Mechanism_of_Action cluster_cell T-Cell cluster_tcr_pathway TCR Signaling cluster_jak_stat_pathway JAK/STAT Signaling TCR T-Cell Receptor (TCR) ITK ITK TCR->ITK CytokineReceptor Cytokine Receptor JAK3 JAK3 CytokineReceptor->JAK3 JAK1 JAK1 CytokineReceptor->JAK1 PLCg PLCγ ITK->PLCg NFAT NFAT PLCg->NFAT Transcription Gene Transcription (Inflammation, Proliferation) NFAT->Transcription STAT5 STAT5 JAK3->STAT5 JAK1->STAT5 STAT5->Transcription ATI2138 ATI-2138 ATI2138->ITK Inhibits ATI2138->JAK3 Inhibits

Caption: Mechanism of action of ATI-2138, a dual inhibitor of ITK and JAK3.

Collagen_Induced_Arthritis_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment Day0 Day 0: Primary Immunization (Collagen Type II + CFA) Day21 Day 21: Booster Immunization (Collagen Type II + IFA) Day0->Day21 21 days TreatmentStart Treatment Initiation (e.g., Day 21) Day21->TreatmentStart TreatmentGroups Treatment Groups: - Vehicle Control - ATI-2138 (100, 300, 1000 ppm) - Ritlecitinib (1000 ppm) - Etanercept TreatmentStart->TreatmentGroups ClinicalScoring Clinical Arthritis Scoring (Daily or every other day) TreatmentGroups->ClinicalScoring Histopathology Histopathological Analysis (End of study) ClinicalScoring->Histopathology

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

T_Cell_Transfer_Colitis_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment CellIsolation Isolate CD4+CD45RBhigh T-cells from donor mice CellTransfer Inject T-cells into immunodeficient recipient mice CellIsolation->CellTransfer TreatmentStart Treatment Initiation CellTransfer->TreatmentStart TreatmentGroups Treatment Groups: - Vehicle Control - ATI-2138 (300 ppm) - Ritlecitinib TreatmentStart->TreatmentGroups BodyWeight Monitor Body Weight TreatmentGroups->BodyWeight Histopathology Histopathological Analysis of Colon (End of study) BodyWeight->Histopathology CytokineAnalysis Pro-inflammatory Cytokine Levels Histopathology->CytokineAnalysis

Caption: Experimental workflow for the T-Cell Transfer (TCT) model of colitis.

Experimental Protocols

The following are detailed methodologies for the key preclinical experiments cited in this guide, based on publicly available information.

Mouse Collagen-Induced Arthritis (CIA) Model
  • Animals: Specific pathogen-free male DBA/1 mice.

  • Disease Induction:

    • Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

    • Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

  • Treatment:

    • ATI-2138 is administered in the food at concentrations of 100, 300, and 1000 ppm, starting from the day of the booster immunization.

    • Ritlecitinib is administered in the food at a concentration of 1000 ppm.

    • Etanercept is administered as a positive control, with the specific dosing regimen not detailed in the available summaries.

    • A control group receives standard chow.

  • Efficacy Assessment:

    • Clinical Arthritis Score: The severity of arthritis in each paw is graded on a scale of 0-4. The scores for all four paws are summed to give a total clinical score per mouse (maximum score of 16). Scoring is performed daily or every other day.

    • Histopathology: At the end of the study, joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) and assessed for inflammation, pannus formation, and bone/cartilage erosion.

Rat Adjuvant-Induced Arthritis (AIA) Model
  • Animals: Lewis rats.

  • Disease Induction: Arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant at the base of the tail.

  • Treatment:

    • ATI-2138 is administered orally at doses of 10 and 30 mg/kg. The timing of treatment initiation is not specified in the available summaries.

  • Efficacy Assessment:

    • Inflammation: Paw swelling is measured using a plethysmometer.

    • Histopathology: Ankle joints are collected at the end of the study and processed for histological examination to assess inflammation and joint damage.

Murine T-Cell Transfer (TCT) Model of Colitis
  • Animals: Immunodeficient mice (e.g., RAG-deficient).

  • Disease Induction:

    • CD4+CD45RBhigh naive T-cells are isolated from the spleens of healthy donor mice.

    • These isolated T-cells are then injected intraperitoneally into the immunodeficient recipient mice. This transfer of naive T-cells into a lymphopenic environment leads to their activation and the development of colitis over several weeks.

  • Treatment:

    • ATI-2138 is administered in the food at a concentration of 300 ppm.

    • Ritlecitinib is used as a comparator, with the specific dosing not detailed in the available summaries.

  • Efficacy Assessment:

    • Body Weight: Mice are monitored regularly for weight loss, a key indicator of disease progression.

    • Histopathology: At the end of the study, sections of the proximal and distal colon, as well as the ileum, are collected and processed for histological analysis. The tissues are scored for the severity of inflammation, including the extent of inflammatory cell infiltration.

    • Cytokine Analysis: Levels of pro-inflammatory cytokines in the colon tissue or serum are measured to assess the inflammatory response.

Conclusion

The preclinical data presented in this guide suggest that ATI-2138 is a potent dual inhibitor of ITK and JAK3 with significant efficacy in animal models of rheumatoid arthritis and colitis.[1][3] Its performance, particularly in the collagen-induced arthritis model where it demonstrated a dose-dependent reduction in clinical scores, appears favorable when compared to other agents like ritlecitinib and etanercept.[1] The detailed experimental protocols and visual diagrams provided herein are intended to offer researchers a thorough understanding of the preclinical validation of ATI-2138 and to facilitate informed comparisons with other therapeutic strategies. Further investigation and clinical trial data will be crucial in determining the ultimate therapeutic potential of this compound in human autoimmune diseases.

References

Head-to-Head Comparison: ATI-2138 vs. Tofacitinib in Inflammatory Disease Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two kinase inhibitors, ATI-2138 and tofacitinib, intended for an audience of researchers, scientists, and drug development professionals. The information presented is collated from preclinical and clinical data to offer an objective overview of their respective mechanisms of action, efficacy, and safety profiles. It is important to note that no direct head-to-head clinical trials have been conducted between ATI-2138 and tofacitinib; therefore, this comparison is based on available independent data.

Mechanism of Action and Signaling Pathways

ATI-2138 and tofacitinib both modulate inflammatory responses by targeting key signaling kinases. However, their selectivity profiles and primary targets differ significantly, which may influence their therapeutic applications and adverse effect profiles.

ATI-2138 is an investigational oral covalent inhibitor that exhibits a dual-specific mechanism of action, targeting both Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2] This dual inhibition is designed to interrupt T-cell receptor (TCR) signaling and the signaling of common gamma chain (γc) cytokines such as IL-2 and IL-15.[3]

Tofacitinib is an oral inhibitor of the Janus kinase (JAK) family of enzymes.[4][5] It primarily inhibits JAK1 and JAK3, with functional effects on JAK2, thereby modulating the signaling of a broad range of cytokines involved in inflammation and immune function.[4][6]

Signaling_Pathways Comparative Signaling Pathways of ATI-2138 and Tofacitinib cluster_ATI2138 ATI-2138 cluster_Tofacitinib Tofacitinib TCR T-Cell Receptor (TCR) ITK ITK TCR->ITK ATI2138_ITK ATI-2138 ATI2138_ITK->ITK Inhibits gc_receptor_A γc Cytokine Receptor JAK3_A JAK3 gc_receptor_A->JAK3_A JAK1_A JAK1 gc_receptor_A->JAK1_A STAT5_A STAT5 JAK3_A->STAT5_A Phosphorylates JAK1_A->STAT5_A Phosphorylates ATI2138_JAK3 ATI-2138 ATI2138_JAK3->JAK3_A Inhibits Gene_Expression_A Gene Expression (T-cell proliferation, differentiation, activation) STAT5_A->Gene_Expression_A Dimerization & Nuclear Translocation gc_receptor_T γc Cytokine Receptor JAK3_T JAK3 gc_receptor_T->JAK3_T JAK1_T JAK1 gc_receptor_T->JAK1_T STAT_T STATs JAK3_T->STAT_T Phosphorylates JAK1_T->STAT_T Phosphorylates Tofacitinib_JAK Tofacitinib Tofacitinib_JAK->JAK3_T Inhibits Tofacitinib_JAK->JAK1_T Inhibits Gene_Expression_T Gene Expression (Broad Cytokine Signaling) STAT_T->Gene_Expression_T Dimerization & Nuclear Translocation

Caption: Signaling pathways of ATI-2138 and tofacitinib.

Preclinical Data: Kinase Inhibition Profile

The in vitro inhibitory concentrations (IC50) provide a quantitative measure of the potency and selectivity of each compound against their target kinases.

Target KinaseATI-2138 IC50 (nM)Tofacitinib IC50 (nM)
ITK0.18[7]Not a primary target
JAK1>2200[7]1.7 - 81[8]
JAK2>2200[7]1.8 - 80[8]
JAK30.52[7]0.75 - 34[8]
TXK0.83[7]Not reported
Tyk2>2200[7]Not a primary target

Clinical Efficacy

Direct comparison of clinical efficacy is challenging due to the different patient populations and indications studied for ATI-2138 (atopic dermatitis) and the extensive data for tofacitinib in rheumatoid arthritis. However, data for tofacitinib in atopic dermatitis is available and provides a point of indirect comparison.

Atopic Dermatitis
Efficacy Endpoint (Atopic Dermatitis)ATI-2138 (Phase 2a, oral)Tofacitinib (Phase 2a, topical)Tofacitinib (Cohort study, oral)
Study Population 14 patients with moderate-to-severe AD[1]69 adults with mild-to-moderate AD[9]6 patients with moderate-to-severe AD[10]
Dosage 10mg twice daily for 12 weeks[1]2% ointment twice daily for 4 weeks[9]5mg once or twice daily for up to 29 weeks[10]
Mean % Improvement in EASI Score 60.5% at week 12[1]81.7% at week 4[9]Not reported
% of Patients Achieving PGA 'clear' or 'almost clear' Not reported73% at week 4[10]Not reported
Reduction in SCORAD Index Not reportedNot reported66.6% at week 29[10]
Rheumatoid Arthritis (Tofacitinib)

Tofacitinib has been extensively studied in rheumatoid arthritis. The American College of Rheumatology (ACR) response criteria are standard measures of improvement.

ACR Response (Rheumatoid Arthritis)Tofacitinib 5mg BID + csDMARDs (Phase 3, Month 3)Adalimumab + csDMARDs (Phase 3, Month 3)Placebo + csDMARDs (Phase 3, Month 3)
ACR20 Higher than placebo[11]Higher than placebo[11]Baseline
ACR50 Higher than placebo[11]Higher than placebo[11]Baseline
ACR70 Higher than placebo[11]Higher than placebo[11]Baseline

Note: Specific percentages for ACR responses vary across numerous Phase 3 trials.[5][6][11][12]

Safety and Tolerability

The safety profiles of ATI-2138 and tofacitinib appear to differ based on the available data, which may be attributable to their distinct kinase selectivity.

ATI-2138: In a Phase 2a trial for atopic dermatitis, ATI-2138 was reported to be well-tolerated.[1] No severe adverse events (SAEs) or treatment-emergent adverse events (TEAEs) leading to discontinuation were observed.[1][13] The most common treatment-related adverse events were mild and transient.[14]

Tofacitinib: The safety profile of tofacitinib has been well-characterized through extensive clinical trials and post-marketing surveillance. Common adverse events include upper respiratory tract infections, headache, and diarrhea.[15][16] However, tofacitinib carries a black-box warning for serious side effects, including:

  • Serious Infections: Increased risk of serious infections leading to hospitalization or death.[2]

  • Malignancy: Increased risk of lymphomas and other malignancies.[4]

  • Major Adverse Cardiovascular Events (MACE): Increased risk of MACE such as heart attack or stroke in patients aged 50 and older with at least one cardiovascular risk factor.[4]

  • Thrombosis: Increased risk of blood clots in the lungs (pulmonary embolism), and in deep veins (deep vein thrombosis).[2][15]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the characterization of these kinase inhibitors.

STAT5 Phosphorylation Assay (for JAK3 Inhibition)

This assay quantifies the inhibitory effect of a compound on cytokine-induced STAT5 phosphorylation, a downstream event of JAK3 activation.

STAT5_Phosphorylation_Assay Experimental Workflow: STAT5 Phosphorylation Assay cluster_workflow Workflow Start Isolate PBMCs from whole blood Preincubation Pre-incubate cells with varying concentrations of inhibitor (e.g., ATI-2138 or Tofacitinib) or vehicle control Start->Preincubation Stimulation Stimulate with a γc cytokine (e.g., IL-2) to induce JAK3/STAT5 signaling Preincubation->Stimulation Fixation Fix and permeabilize cells Stimulation->Fixation Staining Stain with fluorescently labeled anti-phospho-STAT5 antibody Fixation->Staining Analysis Analyze by flow cytometry to quantify the level of STAT5 phosphorylation Staining->Analysis IC50 Determine IC50 value Analysis->IC50 TCR_Signaling_Assay Experimental Workflow: T-Cell Receptor Signaling Assay cluster_workflow Workflow Start Isolate T-cells or use PBMCs Preincubation Pre-incubate cells with varying concentrations of inhibitor (e.g., ATI-2138) or vehicle control Start->Preincubation Stimulation Stimulate TCR using anti-CD3/CD28 antibodies Preincubation->Stimulation Incubation Incubate for a period to allow for cytokine production (e.g., 24-72 hours) Stimulation->Incubation Measurement Measure cytokine levels (e.g., IFN-γ, IL-2) in the supernatant by ELISA or similar method Incubation->Measurement IC50 Determine IC50 value for cytokine inhibition Measurement->IC50

References

ATI-2138: A Novel Dual Inhibitor for Atopic Dermatitis Shows Promise in Early Trials

Author: BenchChem Technical Support Team. Date: December 2025

Wayne, PA – The investigational oral drug ATI-2138, a dual inhibitor of interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3), has demonstrated significant efficacy and a favorable safety profile in a Phase 2a clinical trial for the treatment of moderate-to-severe atopic dermatitis.[1] Developed by Aclaris Therapeutics, ATI-2138's unique mechanism of action, which targets key pathways in the inflammatory cascade of atopic dermatitis, suggests it could offer a new therapeutic option for patients.[1]

In a Phase 2a open-label, single-arm study (NCT06585202), treatment with ATI-2138 resulted in substantial clinical improvements in patients with moderate-to-severe atopic dermatitis.[2][3] The trial, which enrolled 14 patients, showed a mean reduction of 77.3% in the Eczema Area and Severity Index (EASI) score at week 4, a result that was sustained through the 12-week treatment period.[2] Top-line results at week 12 showed a mean improvement in EASI score of 60.5%.[4] These results are particularly noteworthy as they were achieved at a low dose of 10mg twice daily.[1]

This guide provides a comparative overview of ATI-2138's efficacy against currently approved treatments for atopic dermatitis, details the experimental protocol of the Phase 2a trial, and illustrates the key signaling pathways involved.

Comparative Efficacy of Atopic Dermatitis Treatments

The following table summarizes the efficacy of ATI-2138 in comparison to several approved treatments for moderate-to-severe atopic dermatitis, based on the percentage of patients achieving a 75% improvement in the Eczema Area and Severity Index (EASI-75). It is important to note that these data are from separate clinical trials and not from head-to-head studies.

TreatmentMechanism of ActionTrialDosePercentage of Patients Achieving EASI-75Treatment Duration
ATI-2138 Dual ITK and JAK3 inhibitorPhase 2a (NCT06585202)10 mg BIDData not explicitly reported as EASI-75, but mean EASI reduction of 77.3% at week 4 maintained to week 12[2]12 Weeks
Dupilumab IL-4 and IL-13 inhibitorPhase 3300 mg Q2W~63.4% (monotherapy)12-16 Weeks
Upadacitinib JAK1 inhibitorPhase 3 (Measure Up 2)15 mg QD60%16 Weeks[5]
30 mg QD73%16 Weeks[5]
Abrocitinib JAK1 inhibitorPhase 3 (JADE MONO-2)100 mg QD44.5%12 Weeks
200 mg QD61.0%12 Weeks
Tralokinumab IL-13 inhibitorPhase 3 (ECZTRA 6)150 mg Q2W28.6%16 Weeks[6]
300 mg Q2W27.8%16 Weeks[6]
Lebrikizumab IL-13 inhibitorPhase 3 (ADvocate1)250 mg Q2W58.8%16 Weeks
Phase 3 (ADvocate2)250 mg Q2W52.1%16 Weeks

Signaling Pathways and Mechanism of Action

Atopic dermatitis is a chronic inflammatory skin disease driven by a complex interplay of immune cells and cytokines. ATI-2138's dual inhibition of ITK and JAK3 targets two distinct and critical signaling pathways involved in this process.

ITK Signaling Pathway in T-Cells

Interleukin-2-inducible T-cell kinase (ITK) is a key enzyme in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, ITK is crucial for the activation of downstream molecules such as phospholipase C-gamma 1 (PLC-γ1), which in turn leads to the activation of transcription factors like NF-κB.[7] This cascade is essential for the differentiation and activation of T-helper 2 (Th2) cells, which are major contributors to the inflammation seen in atopic dermatitis through the production of cytokines like IL-4, IL-5, and IL-13.[5][8] By inhibiting ITK, ATI-2138 is believed to dampen the activation of Th2 cells and reduce the production of these pro-inflammatory cytokines.[8]

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) ITK ITK TCR->ITK Activation PLCg1 PLC-γ1 ITK->PLCg1 Phosphorylation NFkB NF-κB PLCg1->NFkB Activation Th2_Activation Th2 Cell Activation NFkB->Th2_Activation Leads to Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-4, IL-5, IL-13) Th2_Activation->Pro_inflammatory_Cytokines Production of ATI2138 ATI-2138 ATI2138->ITK Inhibition

Caption: Simplified ITK signaling pathway and the inhibitory action of ATI-2138.
JAK3 Signaling Pathway in Lymphocytes

Janus kinase 3 (JAK3) is a tyrosine kinase that plays a critical role in signaling for cytokines that use the common gamma chain (γc) receptor subunit.[9] These cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, are vital for the development, proliferation, and function of lymphocytes, including T-cells and Natural Killer (NK) cells.[10] JAK3 associates with the γc and, upon cytokine binding, phosphorylates and activates Signal Transducers and Activators of Transcription (STATs).[11] The activated STATs then translocate to the nucleus to regulate gene expression.[11] By inhibiting JAK3, ATI-2138 can disrupt the signaling of these key cytokines, thereby reducing lymphocyte activation and proliferation.[9]

JAK3_Signaling_Pathway Cytokine_Receptor Common Gamma Chain (γc) Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 Activation STAT STAT JAK3->STAT Phosphorylation STAT_P Phosphorylated STAT (dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene_Expression Gene Expression (Lymphocyte Activation & Proliferation) Nucleus->Gene_Expression Regulates ATI2138 ATI-2138 ATI2138->JAK3 Inhibition Cytokines Cytokines (IL-2, IL-4, etc.) Cytokines->Cytokine_Receptor

Caption: Simplified JAK3 signaling pathway and the inhibitory action of ATI-2138.

Experimental Protocol: ATI-2138 Phase 2a Trial (NCT06585202)

The Phase 2a clinical trial of ATI-2138 was an open-label, single-arm study designed to evaluate the safety, tolerability, pharmacokinetics, efficacy, and pharmacodynamics of ATI-2138 in adult patients with moderate-to-severe atopic dermatitis.[3][12]

Study Design:

  • Phase: 2a

  • Design: Open-label, single-arm[3]

  • Patient Population: 14 adult patients (18-60 years old) with a history of moderate-to-severe atopic dermatitis for at least one year.[3]

  • Intervention: Oral ATI-2138 administered at a dose of 10 mg twice daily (BID).

  • Treatment Duration: 12 weeks.[3]

  • Primary Endpoints: Safety and tolerability parameters.[12]

  • Secondary Endpoints: Efficacy assessments, including Eczema Area and Severity Index (EASI), Peak Pruritus Numerical Rating Scale (PP-NRS), and other relevant measures.[12] Pharmacodynamic assessments were also included.

Inclusion Criteria:

  • Male or non-pregnant, non-nursing female patients aged 18 to 60 years.[3]

  • At least a one-year history of moderate or severe atopic dermatitis.[3]

  • No significant atopic dermatitis flares for four weeks prior to the screening visit.[3]

Exclusion Criteria:

  • Prior exposure to systemic JAK inhibitors or TYK inhibitors.[13]

  • Unstable course of atopic dermatitis.[13]

  • Refractory atopic dermatitis requiring frequent hospitalizations or intravenous treatment for skin infections within the year before screening.[13]

  • Concomitant skin diseases that could interfere with study assessments.[13]

The workflow of the clinical trial is illustrated in the diagram below.

Experimental_Workflow Screening Screening Period (Up to 30 days) Enrollment Enrollment (n=14) (Moderate-to-Severe AD) Screening->Enrollment Treatment Treatment Period (12 Weeks) ATI-2138 10mg BID Enrollment->Treatment Week4 Week 4 Assessment (EASI, PP-NRS, etc.) Treatment->Week4 Week12 Week 12 Assessment (Primary & Secondary Endpoints) Treatment->Week12 Week4->Week12 FollowUp Follow-up Period (2 weeks post-treatment) Week12->FollowUp

References

Comparative Analysis of ATI-2138 Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity of ATI-2138, a novel dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3), with other relevant kinases. The information is compiled from publicly available preclinical data.

Executive Summary

ATI-2138 is an investigational covalent inhibitor that demonstrates high potency and selectivity for its primary targets, ITK and JAK3.[1][2][3] This dual inhibitory action is designed to modulate T-cell signaling and cytokine pathways, making it a promising candidate for T-cell mediated autoimmune diseases.[4] This guide summarizes the available cross-reactivity data for ATI-2138 against other kinases, particularly within the Tec and JAK families, and provides detailed methodologies for the types of assays used to generate this data.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of ATI-2138 against a panel of selected kinases. Lower IC50 values indicate greater potency.

Kinase TargetATI-2138 IC50 (nM)Ritlecitinib IC50 (nM)Kinase Family
ITK 0.18 7.3Tec
TXK0.834.13Tec
JAK3 0.52 1.8JAK
JAK1>2200-JAK
JAK2>2200-JAK
Tyk2>2200-JAK

Data sourced from a 2024 publication by Kaul, A. et al. in the Journal of Pharmacology and Experimental Therapeutics.[4]

As the data indicates, ATI-2138 is a highly potent inhibitor of ITK and JAK3, with IC50 values in the sub-nanomolar range.[4] It also shows some activity against TXK, another member of the Tec kinase family.[4] Importantly, ATI-2138 demonstrates high selectivity against other members of the JAK family, with IC50 values greater than 2200 nM for JAK1, JAK2, and Tyk2.[4] This selectivity profile suggests a reduced potential for off-target effects associated with broader JAK inhibition.

Signaling Pathway and Mechanism of Action

ATI-2138 exerts its therapeutic effect by concurrently inhibiting two key signaling pathways in lymphocytes.

G cluster_TCR T-Cell Receptor (TCR) Signaling cluster_Cytokine Cytokine Signaling TCR TCR Engagement LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 ITK ITK ZAP70->ITK PLCG1 PLCγ1 Activation ITK->PLCG1 Downstream_TCR T-Cell Activation & Proliferation PLCG1->Downstream_TCR Cytokine γc Cytokines (e.g., IL-2, IL-15) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 JAK3 JAK3 Receptor->JAK3 STAT5 STAT5 Phosphorylation JAK1->STAT5 JAK3->STAT5 Downstream_Cytokine Lymphocyte Proliferation & Activation STAT5->Downstream_Cytokine ATI2138 ATI-2138 ATI2138->ITK Inhibition ATI2138->JAK3 Inhibition

Caption: Dual inhibition of ITK and JAK3 signaling pathways by ATI-2138.

Experimental Protocols

The following sections describe the general methodologies used to assess the cross-reactivity and mechanism of action of covalent kinase inhibitors like ATI-2138.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the potency of a compound against a purified kinase enzyme.

Objective: To determine the concentration of ATI-2138 required to inhibit 50% of the enzymatic activity of a panel of kinases.

General Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer appropriate for the specific kinase (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Serially dilute the test compound (ATI-2138) in DMSO.

    • Prepare solutions of the recombinant kinase, a suitable peptide substrate, and ATP.

  • Assay Procedure:

    • In a 96-well plate, add the kinase and the serially diluted test compound or vehicle control (DMSO).

    • Initiate the kinase reaction by adding the peptide substrate and ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and quantify the amount of product (phosphorylated substrate) or the remaining ATP. A common method is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced. The luminescent signal is proportional to kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G start Start reagent_prep Prepare Reagents (Kinase, Substrate, ATP, ATI-2138) start->reagent_prep assay_setup Add Kinase and ATI-2138 to 96-well Plate reagent_prep->assay_setup reaction_start Initiate Reaction with Substrate and ATP assay_setup->reaction_start incubation Incubate at Room Temperature reaction_start->incubation detection Quantify Kinase Activity (e.g., ADP-Glo™) incubation->detection data_analysis Calculate % Inhibition and Determine IC50 detection->data_analysis end End data_analysis->end

Caption: Workflow for a biochemical kinase inhibition assay.

Cellular Assay for Target Engagement (e.g., STAT5 Phosphorylation)

This type of assay confirms that the compound can enter cells and inhibit its target in a biological context.

Objective: To measure the inhibition of cytokine-induced STAT5 phosphorylation in immune cells.

General Protocol:

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood or use a relevant immune cell line.

    • Pre-treat the cells with various concentrations of ATI-2138 or a vehicle control for a specified time (e.g., 1-2 hours).

  • Cell Stimulation:

    • Stimulate the cells with a cytokine that signals through the JAK3 pathway, such as Interleukin-2 (IL-2), to induce STAT5 phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to release intracellular proteins.

    • Determine the total protein concentration in each lysate to ensure equal loading for subsequent analysis.

  • Detection (Western Blot or Flow Cytometry):

    • Western Blot: Separate proteins by size using SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5.

    • Flow Cytometry: Fix and permeabilize the cells, then stain with a fluorescently labeled antibody against pSTAT5. Analyze the median fluorescence intensity (MFI) to quantify the level of pSTAT5.

  • Data Analysis:

    • Quantify the level of pSTAT5 relative to total STAT5 (for Western blot) or the MFI (for flow cytometry).

    • Calculate the percentage of inhibition of STAT5 phosphorylation at each compound concentration and determine the IC50 value.

G start Start cell_prep Prepare Immune Cells (e.g., PBMCs) start->cell_prep compound_treatment Pre-treat Cells with ATI-2138 cell_prep->compound_treatment stimulation Stimulate with Cytokine (e.g., IL-2) compound_treatment->stimulation lysis Cell Lysis stimulation->lysis detection Detect pSTAT5 (Western Blot or Flow Cytometry) lysis->detection analysis Quantify Inhibition and Determine IC50 detection->analysis end End analysis->end

Caption: Workflow for a cellular STAT5 phosphorylation assay.

Conclusion

The available data demonstrates that ATI-2138 is a potent and selective dual inhibitor of ITK and JAK3. Its high selectivity against other JAK family kinases suggests a favorable safety profile compared to less selective JAK inhibitors. Further research, including broader kinome screening, will provide a more comprehensive understanding of its off-target profile. The experimental methodologies described provide a framework for the continued evaluation of ATI-2138 and other novel kinase inhibitors.

References

Independent Validation of Aclaris' ATI-2138 Data: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

ATI-2138 is a novel, orally administered, covalent dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3). This dual mechanism of action targets two distinct pathways involved in the pathogenesis of T-cell mediated autoimmune diseases.[1]

Comparative Analysis of Clinical Efficacy

To provide a comprehensive overview, this section compares the clinical trial data of ATI-2138 with several other kinase inhibitors used in the treatment of atopic dermatitis, alopecia areata, and psoriasis.

Atopic Dermatitis

The primary efficacy endpoint for atopic dermatitis trials is often the Eczema Area and Severity Index (EASI), which measures the extent and severity of the disease.

Drug (Trial)DosagePrimary EndpointResult
ATI-2138 (Phase 2a)10mg BIDMean % improvement in EASI from baseline at Week 1260.5%[2]
Abrocitinib (JADE MONO-1)100mg QD% of patients achieving EASI-75 at Week 1240%[3]
200mg QD62%[3]
Upadacitinib (Measure Up 1)15mg QD% of patients achieving EASI-75 at Week 1670%[4]
30mg QD80%[4]
Ruxolitinib Cream (TRuE-AD2)1.5% BID% of patients achieving EASI-75 at Week 862.1%[5]
Alopecia Areata

For alopecia areata, the Severity of Alopecia Tool (SALT) score is a common measure, quantifying the percentage of scalp hair loss.

Drug (Trial)DosagePrimary EndpointResult
Ritlecitinib (ALLEGRO)50mg QD% of patients achieving SALT score ≤20 at Week 2423%[6]
Psoriasis

The Psoriasis Area and Severity Index (PASI) is the standard measure for assessing the severity of psoriasis.

Drug (Trial)DosagePrimary EndpointResult
Deucravacitinib (POETYK PSO-1)6mg QD% of patients achieving PASI 75 at Week 1658.4%[3]

Comparative Analysis of Preclinical Data

Preclinical studies in animal models provide early insights into the potential efficacy of a drug.

DrugAnimal ModelKey Findings
ATI-2138 Rodent models of arthritis and colitisDemonstrated disease-modifying activity.[7]
Upadacitinib Rat adjuvant-induced arthritis modelDose-dependent reduction in paw swelling and bone destruction.[8]
Deucravacitinib Preclinical psoriasis modelsDemonstrated efficacy in reducing psoriatic manifestations.[9][10][11][12]

Mechanism of Action: Signaling Pathways

The following diagrams illustrate the distinct signaling pathways targeted by ATI-2138 and its comparators.

ATI-2138_Mechanism_of_Action cluster_cell T-Cell cluster_inhibition TCR TCR ITK ITK TCR->ITK CytokineReceptor Cytokine Receptor (γc chain) JAK3 JAK3 CytokineReceptor->JAK3 GeneExpression Gene Expression (Inflammation, Proliferation) ITK->GeneExpression STAT STAT JAK3->STAT STAT->GeneExpression ATI2138 ATI-2138 ATI2138->ITK Inhibits ATI2138->JAK3 Inhibits

ATI-2138 dual inhibition of ITK and JAK3 pathways.

JAK_Inhibitor_Mechanisms cluster_ritlecitinib Ritlecitinib cluster_abro_upa Abrocitinib / Upadacitinib cluster_deucravacitinib Deucravacitinib JAK3_R JAK3 TEC_R TEC Kinases Ritlecitinib Ritlecitinib Ritlecitinib->JAK3_R Inhibits Ritlecitinib->TEC_R Inhibits JAK1_AU JAK1 Abro_Upa Abrocitinib Upadacitinib Abro_Upa->JAK1_AU Inhibits TYK2_D TYK2 Deucravacitinib Deucravacitinib Deucravacitinib->TYK2_D Inhibits ATI2138_Phase2a_Workflow Screening Screening (up to 30 days) Treatment Treatment ATI-2138 10mg BID (12 Weeks) Screening->Treatment FollowUp Follow-up (2 Weeks) Treatment->FollowUp Endpoint Primary Endpoint: Safety & Tolerability Secondary Endpoints: Efficacy (EASI) Pharmacokinetics Pharmacodynamics Treatment->Endpoint

References

Preclinical Benchmarking of ATI-2138 for Hepatitis B Virus: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is no publicly available preclinical data to benchmark the performance of ATI-2138 specifically for the treatment of Hepatitis B Virus (HBV). Extensive searches of scientific literature and public announcements from its developer, Aclaris Therapeutics, indicate that ATI-2138 is being investigated primarily for autoimmune and inflammatory diseases. The company's pipeline and research focus appear to be on conditions such as atopic dermatitis, alopecia areata, and vitiligo.

While direct preclinical data for ATI-2138 in HBV is absent, this guide will explore the compound's known mechanism of action and the theoretical rationale for its potential application in viral infections like HBV, based on existing research into its targets.

ATI-2138: A Dual Inhibitor of ITK and JAK3

ATI-2138 is a novel, orally available, covalent dual inhibitor of two key enzymes in the immune system: Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1] This dual-action mechanism is designed to modulate the activity of T-cells, which are critical components of the immune response.

Key aspects of ATI-2138's mechanism of action include:

  • ITK Inhibition: ITK is a crucial enzyme in the signaling pathway of T-cell receptors. By inhibiting ITK, ATI-2138 can suppress T-cell activation and differentiation, which are central to the inflammatory processes in many autoimmune diseases.

  • JAK3 Inhibition: JAK3 is a key component of the signaling pathway for several cytokines that are important for the development, function, and survival of lymphocytes. Inhibition of JAK3 can therefore dampen the immune response.

This dual inhibition has shown efficacy in preclinical models of autoimmune conditions like arthritis and colitis.[1]

The Rationale for Targeting ITK and JAK3 in HBV Infection

Although no studies have directly tested ATI-2138 against HBV, there is a scientific basis for investigating the role of its targets in the context of this viral infection.

Recent research has indicated that ITK is required for the expression of type I interferons (IFNs) induced by HBV.[2][3] Type I IFNs are a critical part of the innate immune response to viral infections. A study demonstrated that inhibiting ITK with a different compound, ibrutinib, suppressed the expression of type I IFN in response to HBV in mice.[2][3] This suggests that modulating the ITK pathway could influence the host's immune response to HBV.

The signaling pathway of ATI-2138 can be visualized as follows:

ATI2138_Mechanism cluster_TCell T-Cell cluster_Cytokine Cytokine Signaling TCR T-Cell Receptor (TCR) ITK ITK TCR->ITK Activation Activation T-Cell Activation & Differentiation ITK->Activation CytokineReceptor Cytokine Receptor JAK3 JAK3 CytokineReceptor->JAK3 Activation STAT STAT Phosphorylation JAK3->STAT GeneExpression Gene Expression STAT->GeneExpression ATI2138 ATI-2138 ATI2138->ITK ATI2138->JAK3

Caption: Mechanism of action of ATI-2138 as a dual inhibitor of ITK and JAK3.

Hypothetical Experimental Workflow for HBV Preclinical Assessment

Should ATI-2138 be investigated for HBV, a typical preclinical experimental workflow would likely involve a series of in vitro and in vivo assays.

HBV_Preclinical_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Models CellLines HBV-infected Hepatocyte Cell Lines AntiviralAssay Antiviral Activity Assays (HBV DNA, HBsAg, HBeAg) CellLines->AntiviralAssay Cytotoxicity Cytotoxicity Assays CellLines->Cytotoxicity PNH Primary Human Hepatocytes PNH->AntiviralAssay PNH->Cytotoxicity MouseModel HBV Mouse Models (e.g., hydrodynamic injection, transgenic) AntiviralAssay->MouseModel Promising Candidates Efficacy Efficacy Studies (Serum HBV DNA, HBsAg, Liver Histology) MouseModel->Efficacy Toxicity Toxicology Studies MouseModel->Toxicity

Caption: A potential preclinical workflow for evaluating a novel compound against HBV.

Detailed Methodologies for a Hypothetical Study:

  • In Vitro Antiviral Assays:

    • Cell Lines: Human hepatoma cell lines that support HBV replication, such as HepG2.2.15 or Huh7, would be cultured.

    • Treatment: Cells would be treated with varying concentrations of ATI-2138.

    • Analysis: Supernatants would be collected at different time points to measure the levels of HBV DNA (by quantitative PCR), Hepatitis B surface antigen (HBsAg), and Hepatitis B e-antigen (HBeAg) (by ELISA).

    • Endpoint: The half-maximal effective concentration (EC50) would be calculated to determine the potency of the compound.

  • Cytotoxicity Assays:

    • Method: Standard cytotoxicity assays, such as the MTT or LDH assay, would be performed on the same cell lines to assess the effect of ATI-2138 on cell viability.

    • Endpoint: The half-maximal cytotoxic concentration (CC50) would be determined. The selectivity index (SI = CC50/EC50) would then be calculated to evaluate the therapeutic window of the compound.

  • In Vivo Efficacy Studies:

    • Animal Model: An established mouse model of HBV infection would be used.

    • Treatment: Mice would be treated with ATI-2138 at different doses and for a specified duration.

    • Analysis: Blood samples would be collected regularly to monitor serum levels of HBV DNA and HBsAg. At the end of the study, liver tissue would be collected for histological analysis and to measure intrahepatic HBV DNA levels.

Conclusion

While ATI-2138 has demonstrated a promising preclinical profile for autoimmune and inflammatory diseases, there is currently no evidence to support its evaluation as a direct-acting antiviral for HBV. The known role of its target, ITK, in the host immune response to HBV provides a theoretical rationale for such an investigation. However, without specific preclinical data, any potential efficacy of ATI-2138 in the context of HBV remains speculative. Researchers and drug development professionals interested in novel HBV therapies should monitor for any future disclosures from Aclaris Therapeutics or the broader scientific community regarding the exploration of dual ITK/JAK3 inhibitors for infectious diseases.

References

Safety Operating Guide

Navigating the Disposal of TMX-2138: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, specific safety data sheets (SDS) and official disposal procedures for the research compound TMX-2138 are not publicly available. This compound is identified in scientific literature as a dual degrader of cyclin-dependent kinase 2 (CDK2) and CDK5, placing it in the category of biologically active, potentially hazardous compounds.[1] The following guidelines are based on established best practices for the disposal of novel or uncharacterized chemical and pharmaceutical waste in a research setting. It is imperative for all laboratory personnel to consult with their institution's Environmental Health and Safety (EHS) department for site-specific protocols.

I. Pre-Disposal Characterization and Segregation

Before initiating any disposal process, a thorough risk assessment must be conducted. For a novel compound like this compound, this involves gathering all known information and making conservative assumptions about its potential hazards.

Table 1: Key Data for this compound Waste Profile

ParameterData (Assumed/To Be Determined)Implication for Disposal
Chemical Name/ID This compoundEnsures accurate labeling of waste containers.
Physical Form Likely a solid (powder) at room temperature.Solid waste should be segregated from liquid waste. Avoid generating dust during handling.
Solubility Likely soluble in organic solvents such as DMSO.Solutions of this compound in organic solvents will be classified as hazardous chemical waste. Aqueous solutions may also require treatment depending on concentration and local regulations.
Chemical Class Heterocyclic organic compound, proteolysis-targeting chimera (PROTAC).The complex structure suggests it should be treated as a hazardous organic chemical. Potential for unknown reactivity.
Known Hazards As a CDK2/CDK5 degrader, it is biologically active and should be assumed to be cytotoxic and potentially genotoxic. Other specific hazards (e.g., flammability, reactivity, corrosivity) are unknown and should be conservatively assessed.Handle with appropriate personal protective equipment (PPE). All waste generated from handling this compound, including contaminated labware, is considered hazardous.
Concentration in Waste Varies depending on the experimental procedure (e.g., residual amounts in vials, solutions from assays).High-concentration waste should be segregated from low-concentration (trace) waste. All waste streams must be clearly labeled with the estimated concentration of this compound.

II. Step-by-Step Disposal Protocol

The following protocol outlines the general steps for the safe disposal of this compound and associated waste.

Experimental Protocol: Disposal of this compound Waste

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses with side shields (or goggles), and appropriate chemical-resistant gloves (e.g., nitrile). If handling the solid compound outside of a chemical fume hood, a respirator may be necessary to prevent inhalation.

  • Waste Segregation:

    • Solid Waste: Collect pure this compound, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, microfuge tubes) in a dedicated, clearly labeled hazardous waste container. The container should be a rigid, leak-proof container with a secure lid.

    • Liquid Waste (Organic): Collect solutions of this compound in organic solvents (e.g., DMSO, ethanol) in a designated hazardous liquid waste container. Ensure the container is compatible with the solvent. Do not mix incompatible waste streams.

    • Liquid Waste (Aqueous): Low-concentration aqueous solutions may require chemical inactivation before disposal, or they may be collected as hazardous aqueous waste. Consult your EHS department for guidance on acceptable concentration limits for drain disposal, if any. Given the biological activity of this compound, drain disposal is highly discouraged.

    • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Waste Container Labeling: All waste containers must be labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The solvent(s) and their approximate percentages.

    • The estimated concentration of this compound.

    • The primary hazard(s) (e.g., "Toxic," "Biologically Active").

    • The date the waste was first added to the container.

  • Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and have secondary containment to prevent spills.

  • Waste Pickup: When the waste container is full or has been in storage for the maximum allowable time per institutional policy, arrange for its collection by the EHS department. Do not overfill containers.

III. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from experiments involving this compound.

TMX2138_Disposal_Workflow start Waste Generation (this compound) is_solid Is the waste solid? start->is_solid solid_waste Solid Hazardous Waste (e.g., contaminated tips, vials) is_solid->solid_waste Yes is_liquid Is the waste liquid? is_solid->is_liquid No ehs_pickup Store in Satellite Accumulation Area for EHS Pickup solid_waste->ehs_pickup is_sharp Is the waste a sharp? is_liquid->is_sharp No is_organic Is the solvent organic? is_liquid->is_organic Yes sharp_waste Hazardous Sharps Waste is_sharp->sharp_waste Yes is_sharp->ehs_pickup No (Error/Uncategorized - Consult EHS) sharp_waste->ehs_pickup organic_liquid Organic Hazardous Liquid Waste is_organic->organic_liquid Yes aqueous_liquid Aqueous Hazardous Liquid Waste is_organic->aqueous_liquid No organic_liquid->ehs_pickup aqueous_liquid->ehs_pickup

Caption: Decision workflow for the segregation of this compound laboratory waste.

References

Essential Safety and Logistical Information for Handling TMX-2138

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific public safety data sheet or handling procedure for a compound designated "TMX-2138" is available. The following guidance is based on established best practices for the safe handling of potent, investigational, and potentially cytotoxic or hazardous pharmaceutical compounds. Researchers must consult the specific Safety Data Sheet (SDS) and any accompanying documentation provided by the manufacturer for this compound before handling the substance.

This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling the investigational compound this compound. The procedural, step-by-step guidance directly answers specific operational questions to ensure the safety of all personnel.

Personal Protective Equipment (PPE)

The primary goal of Personal Protective Equipment is to establish a barrier between the handler and the potentially hazardous compound, minimizing the risk of exposure through inhalation, skin contact, or ingestion.[1] Given the unknown hazard profile of this compound, it should be handled with the same precautions as a cytotoxic agent.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesChemotherapy-tested, powder-free, nitrile gloves. Double gloving is required.Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Body Protection GownDisposable, lint-free, solid-front gown with long sleeves and elastic or knit cuffs.Protects skin and personal clothing from contamination.
CoverallsFor extensive handling or spill cleanup, consider coveralls made of low-shedding materials like Tyvek®.Provides a higher level of protection against particulate and liquid contamination.[2]
Respiratory Protection FacemaskSurgical mask at a minimum for handling tablets.Prevents inhalation of airborne drug particles.[1][3]
RespiratorN95 or higher-rated respirator.Recommended for procedures that may generate aerosols or when handling powders outside of a containment device.
Eye Protection Safety GogglesSnug-fitting safety goggles.Protects eyes from splashes and airborne particles.
Face ShieldFull-face shield worn over safety goggles.Provides an additional layer of protection for the entire face, especially when there is a risk of splashing.[4]
Foot Protection Shoe CoversDisposable, slip-resistant shoe covers.Prevents the tracking of contamination out of the handling area.
Head Protection Hair CoverDisposable bouffant cap.Contains hair to prevent contamination of the work area and the compound.

Operational Plan: Safe Handling Protocol

All handling of this compound should occur in a designated area with controlled access to authorized personnel only.[5]

Experimental Protocol: Reconstitution of this compound Powder for In Vitro Assay

  • Preparation of Handling Area:

    • Ensure a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) is operational.

    • Cover the work surface with a disposable, absorbent, plastic-backed liner.

    • Assemble all necessary supplies (e.g., vials of this compound, sterile solvent, sterile syringes and needles, pipette and tips, waste containers) within the containment device before beginning work.

  • Donning Personal Protective Equipment (PPE):

    • Don inner gloves.

    • Don a disposable gown, ensuring cuffs are tucked under the inner gloves.

    • Don outer chemotherapy-rated gloves over the gown cuffs.

    • Don a hair cover and shoe covers.

    • Don a properly fitted N95 respirator and safety goggles. For splash risks, add a face shield.

  • Reconstitution Procedure:

    • Carefully uncap the this compound vial within the BSC/CVE.

    • Using a sterile syringe, slowly inject the required volume of the appropriate sterile solvent into the vial, directing the stream against the inner wall to minimize aerosol generation.

    • Gently swirl the vial to dissolve the powder completely. Avoid shaking to prevent aerosolization.

    • Once dissolved, the solution can be further diluted or aliquoted as per the experimental protocol.

  • Post-Handling and Decontamination:

    • Wipe down all exterior surfaces of vials, containers, and equipment used with an appropriate deactivating agent or 70% isopropyl alcohol before removing them from the BSC/CVE.

    • Dispose of all single-use items (e.g., needles, syringes, pipette tips, absorbent liner) in the designated hazardous waste containers within the BSC/CVE.

  • Doffing PPE:

    • Remove outer gloves and dispose of them in the hazardous waste container.

    • Remove the gown and dispose of it.

    • Remove inner gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of hazardous drug waste is critical to prevent environmental contamination and accidental exposure.[6][7] All waste generated from handling this compound must be considered hazardous.

Table 2: this compound Waste Disposal Guidelines

Waste TypeContainerDisposal Procedure
Sharps Puncture-resistant, leak-proof sharps container labeled "HAZARDOUS DRUG WASTE ONLY".Includes needles, syringes, and broken glass contaminated with this compound. Seal the container when 3/4 full.
Trace Contaminated PPE & Materials Thick, leak-proof plastic bag (yellow or other designated color) inside a rigid, covered container labeled "HAZARDOUS DRUG WASTE ONLY".[6]Includes gloves, gowns, shoe covers, absorbent pads, and other disposable materials with minimal contamination.
Bulk Contaminated Materials Rigid, leak-proof container labeled "HAZARDOUS DRUG WASTE ONLY".Includes expired or unused this compound, and materials from spill cleanups.
Final Disposal All hazardous drug waste must be segregated from regular trash and disposed of through a licensed hazardous waste contractor, typically via incineration.[7]Adhere to all federal (EPA, RCRA), state, and local regulations for hazardous waste disposal.[7][8]

Visual Workflow and Logical Relationships

The following diagrams illustrate the key procedural flows for handling this compound safely.

TMX2138_Handling_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Handling Area (BSC/CVE) don_ppe 2. Don Full PPE prep_area->don_ppe reconstitute 3. Reconstitute this compound (Inside BSC/CVE) don_ppe->reconstitute Begin Handling decontaminate 4. Decontaminate Surfaces reconstitute->decontaminate Complete Handling dispose_waste 5. Segregate & Dispose Waste decontaminate->dispose_waste doff_ppe 6. Doff PPE dispose_waste->doff_ppe wash_hands 7. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling and reconstitution of this compound.

TMX2138_Disposal_Pathway cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_final Final Disposition src Handling of this compound sharps Sharps Container (Puncture-Proof) src->sharps Segregate Immediately trace Trace Waste Container (Yellow Bag/Bin) src->trace Segregate Immediately bulk Bulk Waste Container (Black Bin) src->bulk Segregate Immediately contractor Licensed Hazardous Waste Contractor sharps->contractor trace->contractor bulk->contractor incineration High-Temperature Incineration contractor->incineration

Caption: Logical pathway for the proper disposal of this compound waste streams.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.